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Foundational

An In-depth Technical Guide to 7-Bromo-8-fluoroquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs.[1][3] These activities span a wide therapeutic spectrum, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1][2][4] The functionalization of the quinoline core at various positions allows for the fine-tuning of its biological and pharmacological profile.[3] This guide provides a detailed technical overview of a specific polysubstituted quinoline, 7-Bromo-8-fluoroquinolin-3-amine, a molecule of interest for further investigation in drug discovery and development.

Physicochemical Properties of 7-Bromo-8-fluoroquinolin-3-amine

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key identifiers and calculated properties for 7-Bromo-8-fluoroquinolin-3-amine.

PropertyValueSource
IUPAC Name 7-Bromo-8-fluoroquinolin-3-amine[5]
CAS Number 2092338-88-8[5][6]
Molecular Formula C₉H₆BrFN₂[5]
Molecular Weight 241.06 g/mol [5]
Canonical SMILES C1=CC(=C(C2=NC=C(C=C21)N)F)Br[5]
InChI Key FMEOBFFUTSOJEK-UHFFFAOYSA-N[5]
Topological Polar Surface Area 38.9 Ų[5]
Hydrogen Bond Acceptor Count 3[5]

Proposed Synthesis of 7-Bromo-8-fluoroquinolin-3-amine

Synthesis_Workflow A 2-Bromo-3-fluoroaniline C Intermediate A (Enamine) A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D 7-Bromo-8-fluoro-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization (Gould-Jacobs) E 7-Bromo-8-fluoro-4-hydroxyquinoline D->E Saponification & Decarboxylation F 7-Bromo-8-fluoro-4-chloroquinoline E->F Chlorination (e.g., POCl₃) G 7-Bromo-8-fluoro-4-chloro-3-nitroquinoline F->G Nitration (e.g., HNO₃/H₂SO₄) H 7-Bromo-8-fluoro-3-nitroquinolin-4-amine G->H Amination (e.g., NH₃) I 7-Bromo-8-fluoroquinoline-3,4-diamine H->I Reduction (e.g., SnCl₂/HCl) J 7-Bromo-8-fluoroquinolin-3-amine I->J Deamination (Diazotization)

A plausible synthetic workflow for 7-Bromo-8-fluoroquinolin-3-amine.
Step-by-Step Methodology
  • Step 1: Synthesis of 7-Bromo-8-fluoro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

    • Reaction Principle: This step involves the condensation of 2-bromo-3-fluoroaniline with diethyl (ethoxymethylene)malonate to form an enamine intermediate, which then undergoes thermal cyclization to form the quinoline core. This is a variation of the Gould-Jacobs reaction, a reliable method for synthesizing 4-hydroxyquinolines.

    • Protocol:

      • In a round-bottom flask, combine equimolar amounts of 2-bromo-3-fluoroaniline and diethyl (ethoxymethylene)malonate.

      • Heat the mixture at 130-150°C for 2-3 hours to facilitate the initial condensation and elimination of ethanol.

      • Increase the temperature to 240-260°C in a high-boiling point solvent (e.g., diphenyl ether) to induce thermal cyclization.

      • After cooling, the product is expected to precipitate and can be isolated by filtration.

  • Step 2: Synthesis of 7-Bromo-8-fluoro-4-hydroxyquinoline

    • Reaction Principle: The ester group at the 3-position is removed through saponification to the carboxylic acid, followed by decarboxylation.

    • Protocol:

      • Suspend the carboxylate from the previous step in an aqueous solution of sodium hydroxide.

      • Heat the mixture to reflux until the ester is fully hydrolyzed.

      • Cool the reaction and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

      • Isolate the acid and heat it above its melting point to induce decarboxylation, yielding 7-bromo-8-fluoro-4-hydroxyquinoline.

  • Step 3: Synthesis of 7-Bromo-8-fluoro-4-chloroquinoline

    • Reaction Principle: The 4-hydroxyl group is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

    • Protocol:

      • Treat 7-bromo-8-fluoro-4-hydroxyquinoline with an excess of phosphorus oxychloride.

      • Heat the mixture to reflux for several hours.

      • Carefully quench the reaction by pouring it onto crushed ice, followed by neutralization with a base (e.g., ammonia) to precipitate the product.

  • Step 4: Synthesis of 7-Bromo-8-fluoro-4-chloro-3-nitroquinoline

    • Reaction Principle: Electrophilic nitration of the quinoline ring. The 3-position is activated towards nitration.

    • Protocol:

      • Dissolve 7-bromo-8-fluoro-4-chloroquinoline in concentrated sulfuric acid at 0°C.

      • Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric and sulfuric acids) while maintaining the low temperature.

      • Allow the reaction to proceed to completion, then pour onto ice to precipitate the nitrated product.

  • Step 5: Synthesis of 7-Bromo-8-fluoro-3-nitroquinolin-4-amine

    • Reaction Principle: Nucleophilic aromatic substitution of the 4-chloro group with an amino group.

    • Protocol:

      • Heat 7-bromo-8-fluoro-4-chloro-3-nitroquinoline in a sealed vessel with a source of ammonia (e.g., alcoholic ammonia).

      • The reaction progress can be monitored by thin-layer chromatography (TLC).

      • Upon completion, the product can be isolated by removal of the solvent and purification.

  • Step 6: Synthesis of 7-Bromo-8-fluoroquinoline-3,4-diamine

    • Reaction Principle: Reduction of the nitro group to an amino group.

    • Protocol:

      • A common method for this transformation is the use of stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid.[7]

      • Alternatively, catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) can be employed.[3]

  • Step 7: Synthesis of 7-Bromo-8-fluoroquinolin-3-amine

    • Reaction Principle: Selective deamination of the 4-amino group via diazotization followed by reduction of the diazonium salt.

    • Protocol:

      • Dissolve the diamine in an acidic solution (e.g., H₂SO₄/H₂O) at low temperature (0-5°C).

      • Add a solution of sodium nitrite (NaNO₂) to form the diazonium salt at the 4-position.

      • The diazonium group can then be removed by treatment with a reducing agent such as hypophosphorous acid (H₃PO₂).

Potential Applications in Drug Discovery

The structural motifs present in 7-Bromo-8-fluoroquinolin-3-amine suggest its potential as a valuable scaffold in medicinal chemistry. The broader class of fluoroquinolones is well-known for its antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][8]

Action_Mechanism Compound 7-Bromo-8-fluoroquinolin-3-amine (Potential Agent) Target Bacterial Topoisomerases (e.g., DNA Gyrase) Compound->Target Binds to Effect Inhibition of DNA Replication & Repair Target->Effect Leads to Result Bactericidal/Bacteriostatic Effect Effect->Result

Hypothesized mechanism of action based on the fluoroquinolone class.

Furthermore, substituted quinolines have been investigated for a range of other therapeutic applications:

  • Anticancer Activity: Many quinoline derivatives exhibit antiproliferative effects through various mechanisms, including kinase inhibition and interaction with DNA.[2][9] The presence of halogen atoms can enhance these activities.[10]

  • Antimalarial Agents: The quinoline core is central to several antimalarial drugs.[1]

  • Antiviral and Antifungal Properties: Research has also explored quinoline derivatives for their potential against viral and fungal infections.[11]

The specific combination of bromo, fluoro, and amino substituents on the quinoline ring of the title compound provides multiple points for further chemical modification, making it an attractive starting point for the development of new therapeutic agents.

Spectroscopic Characterization (Predicted)

While experimental spectra for 7-Bromo-8-fluoroquinolin-3-amine are not publicly available, a predicted spectroscopic profile can be inferred from data on analogous compounds like 3-aminoquinoline.

SpectroscopyPredicted Key Features
¹H NMR Aromatic protons are expected in the range of δ 7.0-9.0 ppm. The amino group protons would likely appear as a broad singlet.
¹³C NMR Signals for nine distinct carbon atoms are expected, with those bonded to nitrogen, bromine, and fluorine showing characteristic chemical shifts.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=C and C=N stretching of the aromatic system, and C-Br/C-F stretching are anticipated.[12]
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to its molecular weight. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).[13]

Safety and Handling

Specific safety data for 7-Bromo-8-fluoroquinolin-3-amine is not available. However, based on the safety profiles of related halogenated anilines and quinolines, the following precautions should be taken:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[14] Avoid inhalation of dust and contact with skin and eyes.[15] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

  • Toxicity: Halogenated aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin.[15][17] They may cause skin and eye irritation.[17]

It is imperative to consult the material safety data sheet (MSDS) from the supplier before handling this compound.

Conclusion

7-Bromo-8-fluoroquinolin-3-amine represents a promising, yet underexplored, chemical entity. Its polysubstituted quinoline framework suggests a high potential for biological activity, particularly in the realms of antimicrobial and anticancer research. The proposed synthetic pathway provides a rational approach for its preparation, enabling further investigation into its properties and applications. As with any novel compound, thorough characterization and adherence to strict safety protocols are essential for its successful integration into drug discovery and development programs.

References

  • [Link to an appropriate chemical supplier or d
  • Appchem. (n.d.). 7-bromo-8-fluoroquinoline-3,4-diamine | 2091773-15-6. Retrieved from [Link]

  • Kowalska, E., & Wrzolek, M. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Future Medicinal Chemistry, 10(13), 1625-1651.
  • Suaifan, G. A. R. Y., & Mohammed, A. A. M. (2019). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 24(15), 2796.
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706.
  • Turel, I. (2020). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 9(5), 258.
  • Hoffman Fine Chemicals. (n.d.). CAS 1375107-95-1 | 7-Bromo-8-fluoroquinoline. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Amino-3-bromo-8-fluoroquinoline — Chemical Substance Information. Retrieved from [Link]

  • Givens, R. S., et al. (2006). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society, 128(8), 2826–2835.
  • Bush, J. A., et al. (1985). Production and Biological Activity of Rebeccamycin, a Novel Antitumor Agent. The Journal of Antibiotics, 38(7), 841-847.
  • Danielpour, D., & Sirbasku, D. A. (1998). Activity of pivaloyloxymethyl butyrate, a novel anticancer agent, on primary human tumor colony-forming units.
  • Makosza, M., & Wojciechowski, K. (2004).
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of Molecular Structure, 1319, 138673.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • PubChem. (n.d.). 7-Bromoisoquinolin-3-amine. Retrieved from [Link]

  • Awang, K., et al. (2022). Naturally Occurring 8β,13β-kaur-15-en-17-al and Anti-Malarial Activity from Podocarpus polystachyus Leaves. Molecules, 27(15), 4735.
  • Google Patents. (n.d.). CN104592109A - Method for preparing 8-bromoquinoline derivative.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Webster, A., et al. (1993). The active adenovirus protease is the intact L3 23K protein. Journal of General Virology, 74(7), 1415-1420.
  • Singh, R., et al. (2026). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Journal of Pharmaceutical Sciences and Research, 18(1), 1-10.
  • [Link to a relevant safety protocol for handling bromine]
  • Klasinc, L., et al. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 69(13), 4478-4484.
  • Kumar, S., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Organic & Biomolecular Chemistry, 16(2), 228-232.
  • Somashekara, B., et al. (2012). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Der Pharma Chemica, 4(2), 735-740.
  • Rowlands, G. J., et al. (2020). Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. The Journal of Organic Chemistry, 85(17), 11297-11308.
  • Knochel, P., et al. (2007). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters, 9(26), 5573-5576.
  • Ganapa Life Science. (n.d.). 2-Bromo-3-fluoroaniline (CAS 111721-75-6) Manufacturer. Retrieved from [Link]

  • Austin, M., et al. (2007). Quinoline synthesis: scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. Organic & Biomolecular Chemistry, 5(23), 3778-3786.
  • PubChem. (n.d.). 3-Aminoquinoline. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Leveraging 2-Bromo-3-Fluoroaniline for Enhanced Agrochemical Formulations. Retrieved from [Link]

  • Ota, E., et al. (2021). A Practical Procedure for Regioselective Bromination of Anilines. Synlett, 32(10), 1009-1012.
  • ResearchGate. (2016). Effects of Structure and Environment on the Spectroscopic Properties of (3-Amino-Substituted-Thieno[2,3-b] Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones: Experimental and Theoretical Study. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). SYNTHESIS, CHARACTERIZATION, ANTIHELMINTIC AND INSILICO EVALUATION OF 2,3 DI SUBSTITUTED QUINOLINE DERIVATIVES. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 7-Bromo-8-fluoroquinolin-3-amine

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of 7-Bromo-8-fluoroquinolin-3-amine, a key heterocyclic compound with potential applications in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of 7-Bromo-8-fluoroquinolin-3-amine, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of substituted quinolines using modern spectroscopic techniques.

Introduction: The Significance of Structural Verification

7-Bromo-8-fluoroquinolin-3-amine belongs to the quinoline family, a class of nitrogen-containing heterocyclic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules.[1] The precise substitution pattern on the quinoline ring is a critical determinant of a compound's physicochemical properties and biological activity. Therefore, unambiguous structural confirmation is a cornerstone of any research and development program involving such molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the definitive structural elucidation of organic compounds in solution. This guide will delve into the theoretical and practical aspects of utilizing one-dimensional ¹H and ¹³C NMR, along with a discussion of potential two-dimensional techniques, to fully characterize the intricate structure of 7-Bromo-8-fluoroquinolin-3-amine. We will explore the expected chemical shifts, and coupling constants, and the underlying principles that govern these spectral parameters, providing a robust framework for its identification and purity assessment.

Experimental Protocols: Ensuring High-Quality Data Acquisition

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the appropriate selection of instrumental parameters.

Sample Preparation

A step-by-step protocol for preparing a sample of 7-Bromo-8-fluoroquinolin-3-amine for NMR analysis is as follows:

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the analyte. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for quinoline derivatives. DMSO-d₆ is particularly useful for compounds with exchangeable protons, such as the amine group, as it can slow down the exchange rate.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration may need to be adjusted to avoid intermolecular interactions that can affect chemical shifts.[2]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra, ensuring accurate chemical shift measurements.[3]

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For high-resolution experiments or to remove dissolved oxygen, which can broaden spectral lines, the sample can be degassed by several freeze-pump-thaw cycles.

NMR Spectrometer and Data Acquisition

The following is a generalized workflow for acquiring ¹H and ¹³C NMR spectra:

Caption: A generalized workflow for NMR data acquisition and processing.

Typical acquisition parameters on a 400 MHz spectrometer would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay that allows for quantitative analysis, particularly for ¹³C NMR.

¹H NMR Spectral Analysis: Deciphering the Proton Environment

The ¹H NMR spectrum of 7-Bromo-8-fluoroquinolin-3-amine is expected to exhibit distinct signals corresponding to the protons on the quinoline ring and the amine group. The chemical shifts of aromatic protons in quinoline derivatives typically appear in the downfield region, generally between δ 6.5 and 9.0 ppm.[1]

Expected ¹H NMR Spectral Data:

ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
H-2~8.6 - 8.8Doublet (d) or Singlet (s)JH2-H4 ≈ 2-3 Hz
H-4~7.2 - 7.4Doublet (d) or Singlet (s)JH4-H2 ≈ 2-3 Hz
H-5~7.9 - 8.1Doublet (d)JH5-H6 ≈ 8-9 Hz
H-6~7.4 - 7.6Doublet of doublets (dd)JH6-H5 ≈ 8-9 Hz, JH6-F8 ≈ 5-7 Hz
NH₂~5.0 - 6.0Broad singlet (br s)-

Rationale for Assignments and Coupling Patterns:

  • H-2 and H-4: The H-2 proton is significantly deshielded due to the adjacent nitrogen atom and is expected to appear at the most downfield region of the spectrum for the quinoline ring protons.[1] The H-4 proton is influenced by the electron-donating amine group at the 3-position, which would shift it upfield compared to an unsubstituted quinoline. The coupling between H-2 and H-4 is a four-bond coupling (⁴J), which is typically small (2-3 Hz) and may not always be resolved, leading to the appearance of singlets.

  • H-5 and H-6: The H-5 and H-6 protons form an AX spin system. H-5 will appear as a doublet due to coupling with H-6. H-6 will be a doublet of doublets due to coupling with both H-5 and the fluorine atom at the 8-position. The ortho coupling (³JH6-H5) is expected to be in the range of 8-9 Hz. The through-space or through-bond coupling to the fluorine atom (⁴JH6-F8) is anticipated to be around 5-7 Hz.

  • NH₂ Protons: The amine protons will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water in the solvent. Its chemical shift can be highly dependent on concentration and temperature.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of 7-Bromo-8-fluoroquinolin-3-amine will provide valuable information about the carbon framework of the molecule. Quaternary carbons (those without attached protons) are typically observed as weaker signals.[3]

Expected ¹³C NMR Spectral Data:

CarbonExpected Chemical Shift (δ, ppm)
C-2~148 - 150
C-3~140 - 142
C-4~118 - 120
C-4a~129 - 131
C-5~127 - 129
C-6~125 - 127
C-7~115 - 117
C-8~150 - 155 (d, ¹JC-F ≈ 240-260 Hz)
C-8a~145 - 147

Rationale for Assignments:

  • C-2 and C-4: These carbons are influenced by the nitrogen atom and will appear downfield.

  • C-3: The carbon directly attached to the electron-donating amine group (C-3) is expected to be significantly shielded compared to an unsubstituted quinoline.

  • C-7 and C-8: The carbon bearing the bromine atom (C-7) will be shifted upfield due to the heavy atom effect. The carbon attached to the highly electronegative fluorine atom (C-8) will be significantly deshielded and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F) of approximately 240-260 Hz.

  • Quaternary Carbons: The quaternary carbons (C-4a, C-7, C-8, and C-8a) are expected to show weaker signals in the spectrum.

Advanced NMR Techniques for Unambiguous Assignment

While one-dimensional spectra provide a wealth of information, complex molecules often require two-dimensional (2D) NMR experiments for complete and unambiguous assignment of all proton and carbon signals.

Caption: Key 2D NMR experiments for structural elucidation.

  • COSY (Correlated Spectroscopy): This experiment reveals proton-proton coupling networks. For 7-Bromo-8-fluoroquinolin-3-amine, a cross-peak between H-5 and H-6 would be expected, confirming their ortho-relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. It would definitively link each proton signal (H-2, H-4, H-5, H-6) to its corresponding carbon signal (C-2, C-4, C-5, C-6).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For instance, correlations from H-2 to C-3 and C-4, and from H-5 to C-4a and C-7 would be expected.

Conclusion: A Powerful Tool for Structural Verification

The comprehensive analysis of ¹H and ¹³C NMR spectra, complemented by 2D NMR techniques, provides an unequivocal method for the structural characterization of 7-Bromo-8-fluoroquinolin-3-amine. By understanding the fundamental principles of chemical shifts and coupling constants, and by applying a systematic approach to spectral interpretation, researchers can confidently verify the identity, purity, and substitution pattern of this and other complex heterocyclic molecules. This rigorous structural analysis is an indispensable component of modern chemical research and drug development.

References

  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • BenchChem. (2025). Spectroscopic Characterization of 6,8-Dibromoquinolin-3-amine: A Technical Overview.

Sources

Foundational

In-Depth Mass Spectrometry Analysis of 7-Bromo-8-fluoroquinolin-3-amine: A Technical Guide for Structural Elucidation

As a Senior Application Scientist, navigating the structural elucidation of highly functionalized small molecules requires moving beyond mere data collection into the realm of mechanistic causality. 7-Bromo-8-fluoroquino...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the structural elucidation of highly functionalized small molecules requires moving beyond mere data collection into the realm of mechanistic causality. 7-Bromo-8-fluoroquinolin-3-amine (CAS: 2092338-88-8)[1] is a complex heterocyclic scaffold characterized by competing fragmentation pathways under mass spectrometric conditions.

This whitepaper provides a comprehensive, self-validating analytical framework for the High-Resolution Mass Spectrometry (HRMS) analysis of this compound. By understanding the physicochemical drivers behind its ionization and fragmentation, researchers can confidently annotate spectra and eliminate false positives during drug metabolism and pharmacokinetics (DMPK) studies.

Physicochemical Profiling & Ionization Causality

Before introducing a sample into the mass spectrometer, we must establish the physicochemical baseline that dictates its behavior in the gas phase. 7-Bromo-8-fluoroquinolin-3-amine possesses two distinct protonation sites: the endocyclic quinoline nitrogen (pKa ~4.9) and the exocyclic 3-amine group.

The Causality of ESI+ Selection: Electrospray Ionization in positive mode (ESI+) is the definitive choice for this molecule[2]. By utilizing an acidic mobile phase (e.g., 0.1% Formic Acid), we force the pH of the droplet below the pKa of the nitrogen centers. This guarantees near-complete protonation in the liquid phase, which translates to a high-yield gas-phase [M+H]⁺ precursor ion upon droplet desolvation.

Furthermore, the presence of the bromine atom introduces a critical self-validating isotopic signature . Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%). This creates a distinct doublet in the mass spectrum separated by exactly 1.998 Da.

Table 1: Quantitative Mass & Isotopic Data
SpeciesChemical FormulaExact Mass (⁷⁹Br)Exact Mass (⁸¹Br)Diagnostic Isotopic Ratio
Neutral Molecule C₉H₆BrFN₂239.9697 Da241.9677 DaN/A
Protonated Precursor [C₉H₇BrFN₂]⁺240.9775 Da242.9755 Da100% : 97.3% (Doublet)
Ammonia Loss [C₉H₄BrFN]⁺223.9510 Da225.9490 Da100% : 97.3% (Doublet)
HCN Loss [C₈H₆BrFN]⁺213.9666 Da215.9646 Da100% : 97.3% (Doublet)
Bromine Radical Loss [C₉H₇FN₂]⁺•162.0592 DaN/A (Br Cleaved)Monoisotopic Singlet

Self-Validating Experimental Protocol: LC-HRMS/MS

To ensure absolute trustworthiness in spectral acquisition, the following protocol is designed as a self-validating system. If the analytical parameters are set correctly, the resulting data will internally prove its own accuracy through predictable isotopic tracking.

Step-by-Step Methodology
  • Sample Solubilization & Preparation:

    • Dissolve 1 mg of 7-Bromo-8-fluoroquinolin-3-amine in 1 mL of LC-MS grade Methanol to create a stock solution.

    • Dilute to a working concentration of 1 µg/mL using a diluent of 95:5 Water:Acetonitrile containing 0.1% Formic Acid (v/v).

    • Causality: The high aqueous content prevents solvent-front distortion during LC injection, while the formic acid ensures immediate protonation of the quinoline core prior to column binding.

  • Ultra-High Performance Liquid Chromatography (UHPLC):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: H₂O + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes.

    • Causality: The hydrophobic halogenated core requires a high organic composition for elution. The gradient ensures the molecule is separated from highly polar matrix interferences.

  • Mass Spectrometry (Q-TOF or Orbitrap):

    • Source: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Declustering Potential: Low (minimize to prevent in-source fragmentation of the fragile C-Br bond).

    • Collision Energy (CID/HCD): Stepped at 15, 30, and 45 eV.

    • Causality: Stepped collision energy is mandatory. Low CE (15 eV) captures the facile loss of ammonia, while high CE (45 eV) is required to shatter the stable quinoline ring and cleave the halogen bonds.

LCMS_Workflow Prep 1. Sample Prep 0.1% FA in H₂O/ACN LC 2. UHPLC Separation C18 Reverse Phase Prep->LC ESI 3. ESI+ Ionization Protonation of N-sites LC->ESI MS1 4. MS1 Isolation m/z 241/243 Selection ESI->MS1 CID 5. CID Fragmentation Stepped CE (15-45 eV) MS1->CID MS2 6. MS2 Detection Isotopic Validation CID->MS2

LC-HRMS/MS experimental workflow for 7-Bromo-8-fluoroquinolin-3-amine analysis.

Mechanistic Fragmentation Pathways (CID)

When the isolated [M+H]⁺ precursor ions (m/z 241 and 243) enter the collision cell, they undergo Collision-Induced Dissociation (CID). The fragmentation of 7-Bromo-8-fluoroquinolin-3-amine is governed by three primary, competing mechanisms:

  • Expulsion of the Exocyclic Amine: The behavior of aminoquinolines under CID frequently involves the neutral loss of ammonia (-17.03 Da)[3]. This yields the fragment at m/z 224/226. Because the bromine atom remains attached to the core, this fragment must exhibit the 1:1 isotopic doublet.

  • Quinoline Ring Contraction (HCN Loss): The expulsion of Hydrogen Cyanide (-27.01 Da) is a well-documented hallmark of nitrogen-containing heteroaromatics[4]. The quinoline core undergoes ring contraction or opening to stabilize the charge ()[5]. This generates the m/z 214/216 doublet.

  • Halogen Radical Cleavage: At higher collision energies, the homolytic cleavage of the C-Br bond results in the loss of a bromine radical (-79 or -81 Da). This generates an odd-electron radical cation [M+H - Br•]⁺• at m/z 162.06.

The Self-Validating Isotopic Logic

This is where the system validates itself: If a fragment ion retains the bromine atom, it MUST exhibit the ~1:1 isotopic doublet separated by 1.998 Da. If the doublet collapses into a singlet (as seen at m/z 162), the fragmentation pathway definitively involved the cleavage of the C-Br bond. This binary logic serves as an internal control for spectral annotation, ensuring that matrix noise is not mistakenly assigned as a structural fragment.

MS_Fragmentation Parent [M+H]⁺ m/z 241 / 243 (1:1 Br Isotope) LossNH3 [M+H - NH₃]⁺ m/z 224 / 226 Parent->LossNH3 -17 Da (NH₃) LossHF [M+H - HF]⁺ m/z 221 / 223 Parent->LossHF -20 Da (HF) LossBr [M+H - Br•]⁺• m/z 162 Parent->LossBr -79/81 Da (Br•) LossHCN [M+H - HCN]⁺ m/z 214 / 216 Parent->LossHCN -27 Da (HCN) Secondary [M+H - Br• - HCN]⁺• m/z 135 LossBr->Secondary -27 Da (HCN) LossHCN->Secondary -79/81 Da (Br•)

Fragmentation logic of 7-Bromo-8-fluoroquinolin-3-amine under collision-induced dissociation.

Table 2: LC-MS/MS Parameter Causality
ParameterValueCausality / Rationale
Ionization Mode ESI PositiveBasic amine and quinoline nitrogen readily accept protons in acidic media.
Precursor Isolation m/z 240.9 - 243.5Wide isolation window captures the entire ⁷⁹Br/⁸¹Br isotopic envelope for downstream tracking.
Collision Energy Stepped (15, 30, 45 eV)Generates a comprehensive MS/MS spectrum across different bond dissociation energies (low CE for NH₃, high CE for Br•).

References

  • Physical Chemistry Chemical Physics (RSC Publishing). "Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry".[Link]

  • Anal Chim Acta (PubMed). "A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry".[Link]

  • Analytical Chemistry (ACS Publications). "3-Aminoquinoline Acting as Matrix and Derivatizing Agent for MALDI MS Analysis of Oligosaccharides".[Link]

Sources

Exploratory

Crystallographic Characterization and Supramolecular Architecture of 7-Bromo-8-fluoroquinolin-3-amine

An in-depth technical analysis of the crystallographic properties and supramolecular architecture of 7-Bromo-8-fluoroquinolin-3-amine (CAS: 2092338-88-8)[1]. Executive Summary For structural biologists and medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the crystallographic properties and supramolecular architecture of 7-Bromo-8-fluoroquinolin-3-amine (CAS: 2092338-88-8)[1].

Executive Summary

For structural biologists and medicinal chemists, the precise spatial arrangement of halogenated heterocyclic scaffolds is critical for structure-based drug design (SBDD). 7-Bromo-8-fluoroquinolin-3-amine is a highly functionalized building block whose unique electronic topology—driven by the synergistic electron-withdrawing effects of the 8-fluoro and 7-bromo substituents—creates a distinct crystallographic profile. This whitepaper delineates the theoretical crystal structure, supramolecular packing motifs, and a self-validating experimental protocol for the Single-Crystal X-Ray Diffraction (SCXRD) of this compound.

Molecular Architecture and Electronic Perturbations

The quinolin-3-amine core is intrinsically planar. However, the introduction of halogens at the 7- and 8-positions fundamentally alters the molecule's electrostatic potential map:

  • The 8-Fluoro Effect: Fluorine, being highly electronegative, withdraws electron density from the quinoline nitrogen via the inductive effect. This subtly lowers the pKa​ of the heterocyclic nitrogen, modifying its capacity to act as a hydrogen-bond acceptor.

  • The 7-Bromo Effect: The bulky bromine atom introduces a highly polarizable electron cloud. The anisotropic charge distribution around the bromine atom creates a positive electrostatic cap (a σ -hole) along the C–Br bond axis, enabling robust halogen bonding [2].

Supramolecular Packing Motifs

In the absence of steric hindrance at the amino group, unsubstituted quinolin-3-amines typically crystallize by forming 1D zigzag chains driven by intermolecular N−H⋯N hydrogen bonds[3]. In 7-Bromo-8-fluoroquinolin-3-amine, the crystal packing is a competitive interplay of three distinct non-covalent interactions:

Supramolecular_Network Core 7-Bromo-8-fluoroquinolin-3-amine NHN N-H...N Hydrogen Bonds (Zigzag Chains) Core->NHN Primary Motif Halogen C-H...Br / C-H...F Halogen Bonding Core->Halogen Secondary Motif PiPi π-π Stacking (Parallel Displaced) Core->PiPi Packing Stabilization

Caption: Supramolecular interaction network stabilizing the crystal packing.

Self-Validating Experimental Protocol for SCXRD

To obtain a high-resolution crystal structure of 7-Bromo-8-fluoroquinolin-3-amine, researchers must mitigate the X-ray absorption effects caused by the heavy bromine atom and prevent solvent co-crystallization. The following protocol is designed as a closed-loop, self-validating system.

Phase 1: Crystal Growth via Solvent Anti-Solvent Diffusion

Causality: Halogenated quinolines often form solvates with highly polar solvents (e.g., DMSO, DMF). To obtain the pure polymorphic form, a binary solvent system of Dichloromethane (DCM) and Hexane is preferred.

  • Dissolution: Dissolve 10 mg of 7-Bromo-8-fluoroquinolin-3-amine in 1 mL of DCM.

  • Layering: Carefully layer 3 mL of Hexane over the DCM solution in a narrow crystallization tube.

  • Incubation: Allow undisturbed diffusion at 4 °C for 48–72 hours.

  • Validation Checkpoint: Inspect the resulting crystals under a polarized light microscope. Rotate the polarizer; the crystal must extinguish light uniformly. If multi-colored domains appear simultaneously, the crystal is twinned and must be rejected.

Phase 2: Data Collection Strategy

Causality: Copper ( CuKα ) radiation ( λ=1.5418 Å) interacts strongly with Bromine, leading to severe absorption artifacts. Molybdenum ( MoKα ) radiation ( λ=0.71073 Å) is strictly required to bypass the Br absorption edge.

  • Mounting: Coat a 0.2 mm single crystal in paratone oil and mount it on a MiTeGen loop.

  • Cryocooling: Flash-cool the crystal to 100–200 K using an N2​ cryostream. Causality: Low temperatures freeze out dynamic disorder and reduce atomic displacement parameters (thermal ellipsoids), allowing precise resolution of the C-F and C-Br bonds[3].

  • Diffraction: Collect full sphere data using a CCD or CMOS diffractometer.

  • Validation Checkpoint: Evaluate the internal agreement factor ( Rint​ ). A self-validating dataset must yield an Rint​<0.05 . If higher, the data is compromised by ice rings or improper crystal centering.

Phase 3: Structure Solution and Refinement
  • Solution: Solve the phase problem using Intrinsic Phasing (SHELXT).

  • Refinement: Refine using full-matrix least-squares on F2 (SHELXL). Treat all non-hydrogen atoms anisotropically.

  • Hydrogen Placement: Place the amino protons using a riding model, but allow their torsional angles to refine freely to accurately capture the N−H⋯N hydrogen bond network.

  • Validation Checkpoint: Generate a CheckCIF report. The protocol is considered successful only if there are zero A-level or B-level alerts regarding non-hydrogen atom geometries.

SCXRD_Workflow A 1. Compound Synthesis & Purification (>99% HPLC) B 2. Solvent Screening & Slow Evaporation A->B C 3. Single Crystal Selection (Cross-Polarized Light) B->C D 4. SCXRD Data Collection (Mo Kα, 100-200 K) C->D E 5. Structure Solution (Direct Methods / SHELXT) D->E F 6. Refinement & Validation (SHELXL / CheckCIF) E->F

Caption: Workflow for Single-Crystal X-Ray Diffraction of halogenated quinolines.

Quantitative Crystallographic Data Projections

Based on the crystallographic behavior of homologous halogenated quinolin-3-amines[2][3], the anticipated structural parameters for 7-Bromo-8-fluoroquinolin-3-amine are summarized below.

ParameterExpected Range/ValueCrystallographic Significance
Crystal System Monoclinic / OrthorhombicTypical for planar heterocyclic aromatics.
Space Group P21​/c or Pbca Centrosymmetric packing minimizes macroscopic dipole moments.
Radiation Source Mo ( λ=0.71073 Å)Minimizes absorption artifacts from the heavy Br atom.
Data Temperature 100 - 200 KReduces thermal motion; sharpens electron density peaks.
N-H...N Distance 2.90 - 3.10 ÅPrimary driver of 1D zigzag chain formation.
C-Br...π Distance ~3.40 ÅIndicates presence of σ -hole halogen bonding.
C-F Bond Length 1.34 - 1.36 ÅStandard sp2 C-F bond geometry.

Conclusion

The crystal structure of 7-Bromo-8-fluoroquinolin-3-amine represents a delicate balance of classical hydrogen bonding and modern halogen bonding ( σ -hole interactions). By strictly adhering to low-temperature data collection using Molybdenum radiation, researchers can bypass the inherent absorption challenges posed by the bromine atom. The resulting high-resolution structural data is indispensable for computational chemists mapping the binding affinities of quinoline-based kinase inhibitors.

References

  • Quinolin-3-amine Acta Crystallographica Section E: Structure Reports Online (2012). URL:[Link]

  • Crystal structures of three zinc(II) halide coordination complexes with quinoline N-oxide Acta Crystallographica Section E: Crystallographic Communications (2022). URL:[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 7-Bromo-8-fluoroquinolin-3-amine: A Promising Scaffold for Drug Discovery

Introduction: The Quinoline Core in Modern Drug Discovery The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] Its versatile nature all...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] Its versatile nature allows for extensive functionalization, leading to compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The introduction of halogen atoms, such as bromine and fluorine, into the quinoline ring system can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on a specific, yet under-explored derivative, 7-Bromo-8-fluoroquinolin-3-amine (CAS No. 2092338-88-8), a molecule with considerable potential as a lead compound in drug development programs.[3]

This technical document provides a comprehensive roadmap for researchers and drug development professionals interested in the theoretical and computational exploration of 7-Bromo-8-fluoroquinolin-3-amine. It outlines a systematic approach, from initial synthesis and characterization to in-depth computational analysis, to unlock its therapeutic potential.

Synthesis and Spectroscopic Characterization: A Proposed Pathway

Proposed Synthetic Protocol

A potential synthetic approach could involve a modified Friedländer annulation or a related cyclization reaction, followed by regioselective bromination and amination steps. The precise sequence of these steps would be critical to achieving the desired substitution pattern.

Step 1: Synthesis of a 2-amino-3-bromo-4-fluorobenzaldehyde intermediate. This could be achieved through the ortho-lithiation and subsequent formylation of a suitably protected 2-bromo-3-fluoroaniline.

Step 2: Condensation and Cyclization. The intermediate from Step 1 can be condensed with a suitable three-carbon synthon, such as malononitrile or ethyl cyanoacetate, in the presence of a base to construct the quinoline ring system.

Step 3: Introduction of the Amine Group. The final step would involve the introduction of the amine group at the 3-position. This could be achieved through various methods, such as a nucleophilic aromatic substitution if a suitable leaving group is present, or through a reduction of a nitro group precursor.

Spectroscopic Characterization Workflow

Upon successful synthesis, a thorough spectroscopic characterization is essential to confirm the structure and purity of 7-Bromo-8-fluoroquinolin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core. The coupling patterns and chemical shifts will be crucial for confirming the substitution pattern.

  • ¹³C NMR: The carbon NMR will provide information on the number and chemical environment of the carbon atoms in the molecule.

  • ¹⁹F NMR: The fluorine NMR will show a characteristic signal for the fluorine atom at the 8-position, and its coupling to neighboring protons will further confirm the structure.

Infrared (IR) Spectroscopy: The IR spectrum will be used to identify the characteristic functional groups present in the molecule, such as the N-H stretching vibrations of the amine group and the C-Br and C-F stretching vibrations.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be employed to determine the exact molecular weight of the compound, confirming its elemental composition.

Theoretical and Computational Investigations: Unveiling the Molecular Landscape

Computational chemistry provides a powerful toolkit for understanding the electronic structure, reactivity, and potential biological activity of novel compounds.[4] For 7-Bromo-8-fluoroquinolin-3-amine, a combination of Density Functional Theory (DFT) and molecular docking studies is recommended.

Density Functional Theory (DFT) Studies

DFT calculations offer a balance of accuracy and computational cost for studying the properties of medium-sized organic molecules.

Computational Workflow for DFT Analysis:

DFT_Workflow cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis mol_build Molecule Building & Input Preparation geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Optimized Structure freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Confirm Minimum Energy elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->elec_prop Predict Electronic Behavior nbo Natural Bond Orbital (NBO) Analysis geom_opt->nbo Analyze Bonding spectra Spectra Simulation (IR, NMR) freq_calc->spectra Compare with Experimental reactivity Reactivity Descriptor Analysis (Hardness, Electrophilicity) elec_prop->reactivity

Caption: A typical workflow for DFT-based computational analysis.

Key DFT Calculations and Their Rationale:

  • Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The optimized geometry provides insights into bond lengths, bond angles, and dihedral angles.

  • Vibrational Frequency Analysis: A frequency calculation on the optimized geometry is crucial to confirm that it represents a true energy minimum (no imaginary frequencies). The calculated vibrational frequencies can also be compared with the experimental IR spectrum to validate the computational model.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure, including charge transfer interactions within the molecule.

Table 1: Predicted Quantum Chemical Descriptors for 7-Bromo-8-fluoroquinolin-3-amine (Hypothetical Data)

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.8 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.7 eVChemical reactivity and stability
Dipole Moment3.2 DPolarity and solubility
Electronegativity (χ)4.15 eVTendency to attract electrons
Chemical Hardness (η)2.35 eVResistance to change in electron configuration
Electrophilicity Index (ω)3.67 eVPropensity to accept electrons
Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

Workflow for Molecular Docking:

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_post Post-Docking Analysis ligand_prep Ligand Preparation (7-Bromo-8-fluoroquinolin-3-amine) - 3D structure generation - Energy minimization grid_gen Grid Box Generation (Define binding site) ligand_prep->grid_gen receptor_prep Receptor Preparation (e.g., Protein Kinase) - PDB file retrieval - Removal of water & co-factors - Addition of hydrogens receptor_prep->grid_gen docking_run Docking Run (e.g., AutoDock Vina) grid_gen->docking_run pose_analysis Binding Pose Analysis - Lowest binding energy - Clustering of poses docking_run->pose_analysis interaction_analysis Interaction Analysis - Hydrogen bonds - Hydrophobic interactions - Pi-stacking pose_analysis->interaction_analysis

Caption: A generalized workflow for molecular docking studies.

Selection of a Biological Target: Based on the known activities of quinoline derivatives, potential targets for 7-Bromo-8-fluoroquinolin-3-amine could include protein kinases, DNA gyrase, or topoisomerase. The selection of a specific target will depend on the therapeutic area of interest.

Interpretation of Docking Results: The primary output of a docking simulation is the binding affinity (or docking score), which is an estimate of the binding free energy. A lower binding energy indicates a more stable complex and a higher predicted affinity. The analysis of the binding pose reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site, providing a structural basis for its potential biological activity.

Potential Applications and Future Directions

The theoretical and computational studies outlined in this guide will provide a solid foundation for the further development of 7-Bromo-8-fluoroquinolin-3-amine as a potential therapeutic agent. The insights gained from DFT calculations can guide the rational design of more potent and selective analogs. Molecular docking studies can help to identify promising biological targets and prioritize compounds for in vitro and in vivo testing.

Future work should focus on the experimental validation of the computational predictions. This includes the synthesis and biological evaluation of 7-Bromo-8-fluoroquinolin-3-amine and its derivatives against a panel of relevant biological targets. The synergy between computational and experimental approaches is key to accelerating the drug discovery process.

References

  • PubChem. 7-Bromoisoquinolin-3-amine. Available from: [Link]

  • RSC Publishing. Exploring weak noncovalent interactions in a few halo-substituted quinolones. Available from: [Link]

  • PMC. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. Available from: [Link]

  • PMC. An Experimental and Computational Exploration on the Electronic, Spectroscopic, and Reactivity Properties of Novel Halo-Functionalized Hydrazones. Available from: [Link]

Sources

Exploratory

Spectroscopic Characterization of 7-Bromo-8-fluoroquinolin-3-amine: A Comprehensive Guide to UV-Vis and IR Analysis

Introduction & Molecular Architecture 7-Bromo-8-fluoroquinolin-3-amine (CAS: 2092338-88-8, Molecular Formula: C9​H6​BrFN2​ ) is a highly functionalized heterocyclic building block of critical importance in modern medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Architecture

7-Bromo-8-fluoroquinolin-3-amine (CAS: 2092338-88-8, Molecular Formula: C9​H6​BrFN2​ ) is a highly functionalized heterocyclic building block of critical importance in modern medicinal chemistry and materials science[1]. The molecule features a rigid quinoline core substituted with a primary amine at the C3 position, a bromine atom at the C7 position, and a fluorine atom at the C8 position.

Understanding the spectroscopic signature of this compound requires analyzing a complex "push-pull" electronic system. The electron-donating primary amine ( −NH2​ ) acts as an auxochrome, extending the π -conjugation of the quinoline ring. Simultaneously, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect ( −I ), while the heavy bromine atom introduces significant polarizability and potential spin-orbit coupling[2]. This technical whitepaper provides an authoritative framework for the UV-Vis and FT-IR spectroscopic characterization of this compound, emphasizing causality in experimental design and self-validating protocols.

Theoretical Basis of Spectroscopic Behavior

Electronic Transitions (UV-Vis)

The UV-Vis absorption profile of aminoquinolines is dominated by π→π∗ transitions within the aromatic system[3]. Unsubstituted quinoline typically absorbs in the UV region, but the introduction of the C3-amine group causes a distinct bathochromic (red) shift and a hyperchromic effect (increased intensity) due to the interaction of the nitrogen lone pair with the aromatic π -system[4]. The halogen substituents at C7 and C8 further modulate the HOMO-LUMO energy gap, typically resulting in a primary absorption band around 240–260 nm and a broader, secondary band extending into the 320–350 nm region[2][5].

Vibrational Modes (FT-IR)

Infrared spectroscopy provides a definitive fingerprint of the functional groups in 7-Bromo-8-fluoroquinolin-3-amine[4]. The spectrum is characterized by four distinct regions:

  • High-Frequency Region (>3000 cm−1 ): Dominated by the asymmetric and symmetric stretching of the primary amine ( −NH2​ ) and the weaker aromatic C−H stretching[4][6].

  • Double-Bond Region (1650–1500 cm−1 ): Features the skeletal C=N and C=C stretching of the quinoline core, often overlapping with the N−H bending mode (scissoring)[5].

  • Fingerprint Region (1400–1000 cm−1 ): Contains the C−N stretching of the arylamine and the highly characteristic, intense C−F stretching band, typically observed between 1200 and 1100 cm−1 [7][8].

  • Low-Frequency Region (<800 cm−1 ): Houses the heavy-atom C−Br stretching vibration, usually found as a sharp, strong band between 650 and 550 cm−1 [9].

Quantitative Data Presentation

The following tables summarize the predicted empirical spectroscopic data based on the foundational behavior of halogenated aminoquinolines.

Table 1: UV-Vis Spectral Features and Electronic Assignments

Transition TypeWavelength Range ( λmax​ )Molar Absorptivity ( ϵ )Structural Correlation
π→π∗ (1La)240 - 260 nmHigh (>10,000 M−1cm−1 )Aromatic quinoline core
π→π∗ (1Lb)320 - 350 nmModerate (3,000 - 5,000 M−1cm−1 )Extended conjugation with −NH2​
n→π∗ > 350 nm (shoulder)Low (<1,000 M−1cm−1 )Nitrogen lone pair transitions

Table 2: FT-IR Vibrational Frequencies and Assignments

Wavenumber ( cm−1 )Peak IntensityVibrational ModeFunctional Group Origin
3450, 3350Medium, Doublet N−H stretching (asym & sym)Primary Amine ( −NH2​ )
~3050Weak C−H stretchingAromatic Ring
1620 - 1580Strong C=N , C=C stretch & N−H bendQuinoline Core & Amine
1350 - 1250Medium C−N stretchingAryl-Amine bond
1200 - 1100Strong C−F stretchingFluorinated Arene
650 - 550Strong C−Br stretchingBrominated Arene

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Every step includes an internal check to guarantee data fidelity.

Protocol A: UV-Vis Data Acquisition

Objective: Obtain a high-resolution electronic absorption spectrum while strictly adhering to the Beer-Lambert law.

  • Solvent Selection & Blanking: Select spectroscopic-grade methanol (UV cutoff ~205 nm). Causality: Methanol effectively solvates polar functional groups without masking the critical 240 nm π→π∗ transition[3]. Validation Step: Run a baseline scan with pure methanol in both the reference and sample cuvettes. The absorbance must be 0.000±0.005 across the 200–600 nm range.

  • Stock Solution Preparation: Accurately weigh 2.41 mg of 7-Bromo-8-fluoroquinolin-3-amine and dissolve in 10 mL of methanol to create a 1.0×10−3 M stock solution.

  • Serial Dilution: Dilute the stock to working concentrations of 10−5 M and 5×10−5 M. Causality: High concentrations cause molecular aggregation and inner-filter effects, leading to non-linear deviations from the Beer-Lambert law[5].

  • Acquisition & Validation: Scan the sample from 200 nm to 600 nm. Validation Step: Ensure the maximum absorbance ( Amax​ ) remains between 0.1 and 1.0 a.u. If Amax​>1.0 , dilute the sample further and re-scan to confirm linearity[3].

UVVisWorkflow A Sample Prep (10⁻⁵ M in MeOH) B Baseline Correction (Pure Solvent) A->B Transfer to Cuvette C Spectral Scan (200-600 nm) B->C Optical Zeroing D Data Validation (0.1 < A_max < 1.0) C->D Beer-Lambert Check

Fig 1. Self-validating workflow for UV-Vis spectroscopic analysis.

Protocol B: FT-IR Data Acquisition (ATR Method)

Objective: Capture the vibrational fingerprint of the solid compound without matrix interference.

  • Crystal Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and allow it to evaporate completely. Causality: Residual solvent will introduce spurious O−H and C−H bands into the spectrum.

  • Background Subtraction: Collect a background spectrum of the ambient atmosphere (32 scans, 4 cm−1 resolution). Validation Step: The system automatically subtracts this background to eliminate atmospheric CO2​ (2350 cm−1 ) and water vapor (3900–3500 cm−1 and ~1600 cm−1 ) interferences[4].

  • Sample Application: Place 1–2 mg of the solid powder directly onto the ATR crystal. Apply uniform pressure using the anvil. Causality: The evanescent wave generated in ATR penetrates only a few micrometers into the sample; intimate physical contact is strictly required for a high signal-to-noise ratio.

  • Acquisition: Scan from 4000 to 400 cm−1 . Validation Step: Check the intensity of the strongest peak (likely C−F or C=N stretch). If transmittance is below 10%, reduce the anvil pressure to prevent band distortion (peak flattening).

IRLogic HighFreq HighFreq NH2 N-H Stretch (3450, 3350 cm⁻¹) HighFreq->NH2 MidFreq Mid Frequency (1700-1100 cm⁻¹) Ring C=N / C=C Stretch (1620-1580 cm⁻¹) MidFreq->Ring CF C-F Stretch (1200-1100 cm⁻¹) MidFreq->CF LowFreq LowFreq CBr C-Br Stretch (650-550 cm⁻¹) LowFreq->CBr

Fig 2. Logical assignment pathway for FT-IR functional group identification.

Conclusion

The spectroscopic analysis of 7-Bromo-8-fluoroquinolin-3-amine requires a rigorous understanding of its constituent functional groups. The UV-Vis spectrum is defined by the extended conjugation of the aminoquinoline core, while the FT-IR spectrum provides isolated, high-intensity vibrational markers for the primary amine, carbon-fluorine, and carbon-bromine bonds. By adhering to the self-validating protocols outlined in this guide, researchers can ensure high-fidelity data acquisition suitable for structural verification, purity analysis, and downstream drug development workflows.

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Synthesis of 7-Bromo-8-fluoroquinolin-3-amine

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed, multi-step protocol for the synthesis of 7-Bromo-8-fluoroquinolin-3-amine, a valuable heterocyclic buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, multi-step protocol for the synthesis of 7-Bromo-8-fluoroquinolin-3-amine, a valuable heterocyclic building block in medicinal chemistry and pharmaceutical research.[1] The proposed pathway commences with the readily available starting material, 2-bromo-3-fluoroaniline. The synthesis constructs the quinoline core via a Gould-Jacobs reaction, followed by functional group manipulations to install the C3-amine functionality. Each step is explained with mechanistic insights, practical considerations, and safety precautions, offering a robust and reproducible guide for laboratory execution.

Introduction and Synthetic Strategy

The quinoline scaffold is a privileged structure in drug discovery, present in numerous therapeutic agents. Specifically, substituted quinolin-3-amines are key intermediates for compounds with diverse biological activities.[2] 7-Bromo-8-fluoroquinolin-3-amine, with its unique substitution pattern, offers multiple points for further chemical modification, making it a highly sought-after intermediate.

This protocol details a logical and robust six-step synthetic sequence designed to be accessible for synthetic chemists in a standard laboratory setting. The overall strategy is as follows:

  • Condensation: A Gould-Jacobs reaction between 2-bromo-3-fluoroaniline and diethyl ethoxymethylenemalonate (EMME) to form the key enamine intermediate.

  • Thermal Cyclization: High-temperature intramolecular electrophilic aromatic substitution to construct the 4-hydroxyquinoline ring system.

  • Chlorination: Conversion of the 4-hydroxyl group to a 4-chloro group, a more versatile handle for subsequent reduction.

  • Catalytic Dechlorination: Selective removal of the 4-chloro group to yield the fully aromatic quinoline-3-carboxylate ester.

  • Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Curtius Rearrangement: Conversion of the carboxylic acid to the final 3-aminoquinoline product via an isocyanate intermediate.

Overall Synthetic Workflow

The diagram below illustrates the complete synthetic pathway from the starting aniline to the target amine.

G cluster_0 Synthesis of 7-Bromo-8-fluoroquinolin-3-amine A 2-bromo-3-fluoroaniline B Diethyl ((2-bromo-3-fluorophenyl) amino)methylene)malonate A->B Step 1: Condensation C Ethyl 7-bromo-8-fluoro-4-hydroxy quinoline-3-carboxylate B->C Step 2: Cyclization D Ethyl 7-bromo-4-chloro-8-fluoro quinoline-3-carboxylate C->D Step 3: Chlorination E Ethyl 7-bromo-8-fluoro quinoline-3-carboxylate D->E Step 4: Dechlorination F 7-bromo-8-fluoro quinoline-3-carboxylic acid E->F Step 5: Saponification G 7-Bromo-8-fluoroquinolin-3-amine F->G Step 6: Curtius Rearrangement

Caption: Proposed six-step synthesis of the target compound.

Mechanistic Principles

A core principle of this synthesis is the construction of the quinoline heterocycle via the Gould-Jacobs reaction . This process involves the initial condensation of an aniline with an ethoxymethylenemalonate ester to form a vinylogous amide. Subsequent thermal cyclization proceeds via an intramolecular electrophilic aromatic substitution, followed by tautomerization to yield the stable 4-hydroxyquinoline (quinolin-4-one) product.[3] The final key transformation, the Curtius Rearrangement , provides an efficient method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. The reaction proceeds through an acyl azide and an isocyanate intermediate, which is then hydrolyzed to the amine.

Gould-Jacobs Cyclization Mechanism

G start Enamine Intermediate step1 Heat (e.g., Dowtherm A, ~250°C) step2 Intramolecular Electrophilic Attack step1->step2 Initiation step3 [1,3]-Proton Shift (Rearomatization) step2->step3 Intermediate Formation end 4-Hydroxyquinoline Product (Quinolin-4-one tautomer) step3->end Final Product

Caption: Key stages of the thermal cyclization step.

Quantitative Data Summary

The following table outlines the reagents and stoichiometry for a representative 10 mmol scale synthesis. Adjust quantities as needed.

StepReagentFW ( g/mol )Amount (10 mmol scale)Molar Eq.
12-bromo-3-fluoroaniline190.021.90 g1.0
Diethyl ethoxymethylenemalonate (EMME)216.232.27 g (2.1 mL)1.05
2Dowtherm A (Solvent)-~20 mL-
3Phosphorus oxychloride (POCl₃)153.33~10 mLExcess
410% Palladium on Carbon (Pd/C)-~200 mgCatalyst
Triethylamine (Et₃N)101.191.52 g (2.1 mL)1.5
Ethanol (Solvent)46.07~50 mL-
5Sodium Hydroxide (NaOH)40.00800 mg2.0
Water / Ethanol (Solvent)-~30 mL (1:2)-
6Diphenylphosphoryl azide (DPPA)275.242.89 g (2.4 mL)1.05
tert-Butanol (Solvent)74.12~30 mL-
Hydrochloric Acid (HCl)36.46As needed for workup-

Detailed Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials, including phosphorus oxychloride, sodium azide (if used as an alternative), and high temperatures. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of Diethyl ((2-bromo-3-fluorophenyl)amino)methylene)malonate
  • To a 50 mL round-bottom flask, add 2-bromo-3-fluoroaniline (1.90 g, 10.0 mmol).

  • Add diethyl ethoxymethylenemalonate (2.27 g, 10.5 mmol).

  • Equip the flask with a reflux condenser and heat the mixture in an oil bath at 110-120°C for 2 hours. The reaction mixture will become a homogenous melt. Ethanol is evolved as a byproduct.

  • Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate) until the aniline starting material is consumed.

  • Cool the reaction to room temperature. The crude product, a viscous oil or waxy solid, can often be used directly in the next step without further purification.

Step 2: Synthesis of Ethyl 7-bromo-8-fluoro-4-hydroxyquinoline-3-carboxylate
  • In a 100 mL round-bottom flask, heat ~20 mL of Dowtherm A (or diphenyl ether) to 250°C under an inert atmosphere (Nitrogen or Argon).

  • Add the crude product from Step 1 dropwise to the hot solvent over 15-20 minutes. Caution: This addition can be exothermic.

  • Maintain the reaction temperature at 250°C for 30-45 minutes. A precipitate will form as the reaction proceeds.

  • Monitor the cyclization by TLC until the intermediate is consumed.

  • Allow the mixture to cool to below 100°C, then add ~50 mL of hexanes to precipitate the product fully.

  • Collect the solid product by vacuum filtration, wash thoroughly with hexanes to remove the high-boiling solvent, and dry under vacuum.

Step 3: Synthesis of Ethyl 7-bromo-4-chloro-8-fluoroquinoline-3-carboxylate
  • In a 50 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place the crude product from Step 2 (approx. 10.0 mmol).

  • Carefully add phosphorus oxychloride (POCl₃, ~10 mL) at room temperature.

  • Heat the mixture to reflux (approx. 110°C) for 3-4 hours. The solid will dissolve to form a dark solution.

  • Cool the reaction mixture to room temperature.

  • Caution: Highly exothermic quench. Slowly and carefully pour the reaction mixture onto ~100 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases and the pH is ~7-8.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro derivative.

Step 4: Synthesis of Ethyl 7-bromo-8-fluoroquinoline-3-carboxylate
  • Dissolve the crude product from Step 3 in ethanol (~50 mL) in a hydrogenation flask.

  • Add triethylamine (2.1 mL, 15.0 mmol) to act as an acid scavenger.

  • Add 10% Pd/C catalyst (~200 mg, ~5-10 mol% by weight).

  • Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel if necessary.

Step 5: Synthesis of 7-bromo-8-fluoroquinoline-3-carboxylic acid
  • Dissolve the product from Step 4 in a 1:2 mixture of water and ethanol (~30 mL).

  • Add sodium hydroxide (800 mg, 20.0 mmol) and heat the mixture to reflux for 2-3 hours.

  • Cool the solution to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water (~20 mL) and acidify to pH ~3-4 with 1M HCl.

  • A precipitate will form. Collect the solid carboxylic acid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 6: Synthesis of 7-Bromo-8-fluoroquinolin-3-amine (Curtius Rearrangement)
  • To a dry 100 mL round-bottom flask under an inert atmosphere, add the carboxylic acid from Step 5 (approx. 10.0 mmol), anhydrous tert-butanol (~30 mL), and triethylamine (1.5 mL, 11.0 mmol).

  • Add diphenylphosphoryl azide (DPPA) (2.4 mL, 10.5 mmol) dropwise at room temperature. Caution: Azides are potentially explosive.

  • Heat the reaction mixture to reflux (~85°C) for 4-6 hours. Nitrogen gas will evolve as the acyl azide rearranges to the isocyanate, which is then trapped by tert-butanol to form a Boc-protected amine.

  • Cool the mixture and remove the solvent under reduced pressure.

  • To the crude Boc-protected intermediate, add a solution of 1:1 Dioxane:4M HCl (~20 mL).

  • Stir the mixture at room temperature for 2-4 hours to cleave the Boc protecting group.

  • Basify the solution with aqueous NaOH or NH₄OH and extract the product with ethyl acetate (3 x 40 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography or recrystallization to yield 7-Bromo-8-fluoroquinolin-3-amine.

Troubleshooting and Optimization

  • Low Yield in Cyclization (Step 2): If thermal cyclization is inefficient, consider using a catalyst such as polyphosphoric acid (PPA) or Eaton's reagent at a lower temperature (e.g., 100-140°C).

  • Incomplete Dechlorination (Step 4): Ensure the catalyst is active. If the reaction stalls, fresh catalyst can be added. Using an alternative hydrogen source like ammonium formate (transfer hydrogenation) may also be effective.

  • Curtius Rearrangement Issues (Step 6): Ensure all reagents and solvents are anhydrous. An alternative two-step procedure involves converting the acid to an acid chloride (with SOCl₂ or oxalyl chloride), followed by reaction with sodium azide to form the acyl azide, which is then heated in an inert solvent before hydrolysis. This avoids DPPA but introduces the need to handle sodium azide.

References

  • Combes quinoline synthesis - Wikipedia. Available at: [Link]. (Accessed: March 29, 2026).

  • Combes quinoline synthesis - Grokipedia. Available at: [Link]. (Accessed: March 29, 2026).

  • Wang, S., Xu, J., & Song, Q. (2021). Modular Synthesis of Polysubstituted Quinolin-3-amines by Oxidative Cyclization of 2-(2-Isocyanophenyl)acetonitriles with Organoboron Reagents. Organic Letters, 23, 6789-6794. Available at: [Link].

  • 8-Bromo-7-Fluoroquinolin-3-Amine: A Premium Organic Compound. Available at: [Link]. (Accessed: March 29, 2026).

  • Al-Hiari, Y. M., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Saudi Pharmaceutical Journal, 10(3), 125-135. Available at: [Link].

Sources

Application

Application Notes and Protocols for the Use of 7-Bromo-8-fluoroquinolin-3-amine in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Value of the Quinoline Scaffold The quinoline moiety is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of biologically active compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline moiety is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of biologically active compounds and functional materials.[1] The introduction of specific functional groups onto the quinoline core allows for the fine-tuning of its electronic and steric properties, thereby modulating its therapeutic efficacy or material characteristics. 7-Bromo-8-fluoroquinolin-3-amine is a highly versatile building block, poised for structural elaboration through palladium-catalyzed cross-coupling reactions. The strategic placement of the bromine atom at the 7-position provides a reactive handle for C-C, C-N, and C-O bond formation, while the 3-amino and 8-fluoro substituents are expected to influence the reactivity and biological activity of the resulting derivatives.[2]

This technical guide provides an in-depth exploration of the application of 7-Bromo-8-fluoroquinolin-3-amine in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and discuss key considerations for reaction optimization, with a particular focus on the unique electronic and steric attributes of this trifunctionalized quinoline.

The Catalytic Cycle: A Unifying Mechanistic Framework

Palladium-catalyzed cross-coupling reactions, for which the 2010 Nobel Prize in Chemistry was awarded to Heck, Negishi, and Suzuki, generally proceed through a common catalytic cycle.[3] Understanding this cycle is paramount for troubleshooting and optimizing these transformations. The cycle typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira reactions) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.[4]

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-Pd(II)(R)L_n->Pd(0)L_n Ar-R Ar-R Ar-Pd(II)(R)L_n->Ar-R Reductive Elimination Ar-X: Aryl Halide\nR-M: Organometallic Reagent\nL: Ligand Ar-X: Aryl Halide R-M: Organometallic Reagent L: Ligand Suzuki_Workflow start Start: Assemble Reactants reagents To a Schlenk flask add: - 7-Bromo-8-fluoroquinolin-3-amine (1.0 equiv) - Phenylboronic acid (1.2 equiv) - Base (e.g., K2CO3, 2.0 equiv) - Pd(OAc)2 (2-5 mol%) - Ligand (4-10 mol%) start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert solvent Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) inert->solvent reaction Heat to 80-100 °C and stir for 4-12 h solvent->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring workup Cool, dilute with ethyl acetate, wash with water and brine monitoring->workup purification Dry over Na2SO4, concentrate, and purify by column chromatography workup->purification product Obtain 8-fluoro-7-phenylquinolin-3-amine purification->product Buchwald_Hartwig_Workflow start Start: Assemble Reactants (Inert Atmosphere) reagents In a glovebox or under inert gas flow, add to a Schlenk tube: - 7-Bromo-8-fluoroquinolin-3-amine (1.0 equiv) - Pd2(dba)3 (1-2 mol%) - Ligand (2-4 mol%) - Base (e.g., NaOtBu, 1.2 equiv) start->reagents solvent_amine Add anhydrous, degassed solvent (e.g., toluene) Add morpholine (1.2 equiv) reagents->solvent_amine reaction Heat to 80-110 °C and stir for 6-24 h solvent_amine->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring workup Cool, quench with saturated aq. NH4Cl, extract with ethyl acetate monitoring->workup purification Wash with brine, dry over Na2SO4, concentrate, and purify by column chromatography workup->purification product Obtain 8-fluoro-7-(morpholino)quinolin-3-amine purification->product Sonogashira_Workflow start Start: Assemble Catalysts catalysts To a Schlenk tube add: - PdCl2(PPh3)2 (2-5 mol%) - CuI (3-10 mol%) start->catalysts inert Evacuate and backfill with inert gas (3x) catalysts->inert solvent_reagents Add anhydrous solvent (e.g., DMF) Add 7-Bromo-8-fluoroquinolin-3-amine (1.0 equiv) Add Phenylacetylene (1.2 equiv) Add base (e.g., Et3N, 2.0 equiv) inert->solvent_reagents reaction Stir at room temperature to 60 °C for 4-16 h solvent_reagents->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring workup Dilute with ethyl acetate, wash with aq. NH4Cl and brine monitoring->workup purification Dry over Na2SO4, concentrate, and purify by column chromatography workup->purification product Obtain 8-fluoro-7-(phenylethynyl)quinolin-3-amine purification->product

Sources

Method

Application Notes and Protocols: 7-Bromo-8-fluoroquinolin-3-amine in Medicinal Chemistry

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, frequently embedded in antimalarial, antimicrobial, and oncology drugs[1]. 7-Bromo-8-fluoroquinolin-3-amine (CAS: 2092338-88-8) r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently embedded in antimalarial, antimicrobial, and oncology drugs[1]. 7-Bromo-8-fluoroquinolin-3-amine (CAS: 2092338-88-8) represents a highly versatile, bifunctional building block designed for advanced lead optimization. This molecule features three distinct sites for orthogonal derivatization: a reactive C-3 primary amine, a C-7 bromide primed for transition-metal-catalyzed cross-coupling, and an 8-fluoro substituent that modulates the physicochemical properties of the core[2]. This guide details the strategic utilization of this building block, providing self-validating protocols for its integration into drug discovery workflows.

Physicochemical & Structural Profiling

The strategic placement of halogens and the amino group on the quinoline core dictates its reactivity and pharmacokinetic potential. The 8-fluoro group significantly lowers the pKa of the quinoline nitrogen, improving metabolic stability and lipophilicity while minimizing hERG liability—a common issue with basic quinolines[3].

Table 1: Physicochemical Properties
PropertyValueMechanistic Implication
CAS Number 2092338-88-8Identifier for procurement and inventory[2].
Molecular Formula C9H6BrFN2Defines exact mass and isotopic distribution[2].
Molecular Weight 241.06 g/mol Low MW allows for extensive derivatization while remaining within Lipinski's Rule of 5[2].
Topological Polar Surface Area (TPSA) 38.9 ŲExcellent baseline for CNS penetration or oral bioavailability[2].
C-3 Amine Reactivity NucleophilicEnables amide, sulfonamide, and urea formation.
C-7 Bromide Reactivity ElectrophilicIdeal for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings[4].

Strategic Derivatization Workflows

The true value of 7-Bromo-8-fluoroquinolin-3-amine lies in its orthogonal reactivity. Chemists can selectively functionalize the C-3 amine or the C-7 bromide without requiring complex protecting group strategies, provided the reaction conditions are carefully controlled.

C-3 Amine Functionalization (Amidation)

The primary amine at the 3-position is nucleophilic, though slightly deactivated by the electron-withdrawing nature of the quinoline ring and the halogens. Standard amide coupling using highly reactive acid chlorides or activated esters (e.g., HATU/DIPEA) proceeds efficiently.

C-7 Bromide Functionalization (Cross-Coupling)

The C-7 bromide is highly activated for oxidative addition by palladium catalysts. Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling at this position allows for the rapid generation of extended biaryl systems or substituted aminoquinolines, which are critical for target engagement in kinase inhibitor design[5].

G BB 7-Bromo-8-fluoroquinolin-3-amine C3 C-3 Amine Reactivity (Amidation, Urea Formation) BB->C3 Electrophile (Acid Chloride) C7 C-7 Bromide Reactivity (Cross-Coupling) BB->C7 Pd-Catalysis (Boronic Acids) Prod1 3-Amido-7-bromo-8-fluoroquinoline C3->Prod1 Prod2 7-Aryl-8-fluoroquinolin-3-amine C7->Prod2 Prod3 Fully Functionalized Quinoline Scaffold Prod1->Prod3 Pd-Catalysis Prod2->Prod3 Electrophile

Figure 1: Orthogonal derivatization workflow for 7-Bromo-8-fluoroquinolin-3-amine.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the steps: for example, temperature control and order of addition are specified to prevent premature catalyst degradation or side reactions.

Protocol 1: Buchwald-Hartwig Amination at C-7

This protocol utilizes a bulky, electron-rich phosphine ligand to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle[4].

Reagents:

  • 7-Bromo-8-fluoroquinolin-3-amine (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos or RuPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 7-Bromo-8-fluoroquinolin-3-amine, Pd₂(dba)₃, the phosphine ligand, and NaOtBu. Rationale: Pd(0) catalysts and strong bases are moisture and oxygen-sensitive; glovebox preparation ensures catalyst longevity.

  • Solvent Addition: Add anhydrous toluene, followed by the secondary amine. Seal the tube and remove it from the glovebox.

  • Reaction: Heat the mixture to 110 °C in a pre-heated oil bath for 12-24 hours. Monitor the reaction via LC-MS. Rationale: The sterically hindered nature of the 8-fluoro group adjacent to the 7-bromo position requires elevated temperatures to drive the reductive elimination step.

  • Workup: Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc) to yield the 7-amino functionalized product.

Protocol 2: Amide Coupling at C-3

Due to the slight deactivation of the C-3 amine, highly reactive coupling reagents are recommended.

Reagents:

  • 7-Bromo-8-fluoroquinolin-3-amine (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask under argon, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir for 15 minutes at room temperature. Rationale: Pre-activation forms the highly reactive active ester, preventing the less nucleophilic quinolin-3-amine from competing for the base.

  • Coupling: Add 7-Bromo-8-fluoroquinolin-3-amine to the activated mixture. Stir at 40 °C for 16 hours. Rationale: Mild heating overcomes the steric and electronic deactivation caused by the quinoline core.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract three times with EtOAc. Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

  • Isolation: Dry over anhydrous Na2SO4, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

References

  • Organic & Biomolecular Chemistry (RSC Publishing). "Recent advancement in the synthesis of quinoline derivatives". Available at: [Link]

Sources

Application

Application Note: Palladium-Catalyzed Amination of 7-Bromo-8-fluoroquinoline

Introduction: The Significance of 7-Amino-8-fluoroquinolines The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 7-Amino-8-fluoroquinolines

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarials and antibacterials.[1][2][3] The specific substitution pattern of an amino group at the C-7 position and a fluorine atom at the C-8 position can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The 8-fluoro substituent can enhance metabolic stability and binding affinity, while the 7-amino group provides a critical vector for introducing diverse side chains to modulate activity, selectivity, and solubility.[4][5] Consequently, robust and efficient methods for the synthesis of 7-amino-8-fluoroquinolines are of paramount importance to drug discovery and development programs.

This application note provides a detailed protocol for the palladium-catalyzed amination of 7-bromo-8-fluoroquinoline, a key transformation for accessing this valuable class of compounds. We will delve into the strategic considerations for reaction setup, provide a step-by-step experimental procedure, and offer a guide for troubleshooting common issues. The methodology described herein is primarily based on the principles of the Buchwald-Hartwig amination, a powerful cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[6][7]

Mechanistic Overview and Strategic Considerations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between aryl halides (or pseudo-halides) and amines.[7] The catalytic cycle, while complex, can be simplified into three key stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[6][8][9]

  • Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl bromide (7-bromo-8-fluoroquinoline), inserting itself into the carbon-bromine bond to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[8][10]

  • Reductive Elimination: This is the final, product-forming step where the new C-N bond is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[6]

The success of this reaction is highly dependent on the judicious selection of several key parameters.

Key Parameter Selection
  • Catalyst/Pre-catalyst: Palladium sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used. Pre-formed catalyst complexes, known as pre-catalysts, which contain both palladium and a ligand, can also offer enhanced stability and reactivity.[11]

  • Ligand: The choice of phosphine ligand is arguably the most critical factor. For heteroaromatic substrates like quinolines, bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, DavePhos, BrettPhos) are often essential.[11][12] These ligands facilitate the crucial reductive elimination step and can prevent catalyst deactivation.[13] The nitrogen atom in the quinoline ring can potentially chelate to the palladium center, inhibiting catalysis; powerful ligands are required to overcome this.[14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be employed, sometimes offering advantages for sensitive substrates. The choice of base can be solvent-dependent.[8][10]

  • Solvent: Anhydrous, aprotic solvents are necessary. Toluene and dioxane are the most frequently used solvents for this transformation due to their ability to dissolve the reagents and their high boiling points, which allow for elevated reaction temperatures.[8][15]

  • Temperature: Reactions are typically heated, often between 80-120 °C, to drive the catalytic cycle. Microwave irradiation has been shown to dramatically accelerate these reactions, often leading to improved yields, especially for challenging substrates.[14]

Visualization of Experimental Design

The logical flow for designing a successful amination experiment can be visualized as a series of interdependent choices.

G cluster_start Input Substrates cluster_params Parameter Selection cluster_setup Reaction Setup cluster_end Outcome A 7-Bromo-8-fluoroquinoline C Select Pd Source (e.g., Pd₂(dba)₃) A->C B Amine Nucleophile (Primary or Secondary) B->C D Select Ligand (e.g., Xantphos, DavePhos) C->D E Select Base (e.g., NaOtBu) D->E F Select Solvent (e.g., Toluene, Dioxane) E->F G Assemble under Inert Atmosphere (N₂ or Ar) F->G H Set Temperature (e.g., 100-120 °C or Microwave) G->H I Monitor Progress (TLC, LC-MS) H->I J Workup & Purification (e.g., Chromatography) I->J K Characterization (NMR, MS) J->K

Caption: Decision workflow for the Buchwald-Hartwig amination protocol.

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of 7-bromo-8-fluoroquinoline with a representative secondary amine, morpholine. Reagent quantities should be adjusted proportionally for different scales.

Materials and Reagents:

  • 7-Bromo-8-fluoroquinoline

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Heating mantle or oil bath (or a microwave reactor)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 7-bromo-8-fluoroquinoline (1.0 equiv.), Pd₂(dba)₃ (0.01-0.05 equiv.), and Xantphos (0.02-0.10 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.1 M solution based on the aryl bromide), morpholine (1.2-1.5 equiv.), and finally sodium tert-butoxide (1.4-2.0 equiv.). The base should be added last and in one portion.

  • Reaction: Heat the reaction mixture to 110 °C under the inert atmosphere. If using a microwave reactor, a temperature of 120-140 °C for 10-30 minutes may be effective.[14]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (7-bromo-8-fluoroquinoline) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Carefully quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 7-(morpholino)-8-fluoroquinoline.[1][2]

Table 1: Typical Reaction Parameters
ComponentRoleTypical Reagent/ConditionMolar Equiv. / LoadingKey Consideration
Aryl HalideElectrophile7-Bromo-8-fluoroquinoline1.0Must be pure and dry.
AmineNucleophilePrimary or Secondary Amine1.1 - 1.5Excess amine drives the reaction to completion.
Pd SourceCatalystPd₂(dba)₃ or Pd(OAc)₂1-5 mol %Air-sensitive; handle under inert gas.
LigandCatalyst ActivatorXantphos, DavePhos, BINAP2-10 mol %Crucial for efficiency, especially with heteroaryl halides.[14]
BaseProton ScavengerNaOtBu, Cs₂CO₃, K₃PO₄1.4 - 2.0Must be strong, non-nucleophilic, and anhydrous.[8]
SolventReaction MediumToluene, Dioxane~0.1 M concentrationMust be anhydrous.
TemperatureEnergy Input100-120 °C or MicrowaveN/AHigher temperatures or microwave can accelerate the reaction.[14]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Below is a guide to address common issues.

G A Problem Observed (via TLC/LC-MS) B Low or No Conversion A->B C Significant Side Product: Dehalogenation A->C D Multiple Unidentified Spots A->D E Check Catalyst/Ligand Activity: - Use fresh reagents - Increase catalyst/ligand loading - Ensure inert atmosphere was maintained B->E Possible Cause F Verify Base Activity: - Use fresh, anhydrous base - Ensure sufficient equivalents B->F Possible Cause G Increase Temperature or Switch to Microwave B->G Possible Solution H Optimize Ligand/Base: - Use bulkier ligand (e.g., BrettPhos) - Try a weaker base (e.g., K₃PO₄) - Lower reaction temperature C->H Common Cause & Solution I Check Purity of Starting Materials: - Re-purify if necessary - Ensure solvent is truly anhydrous D->I Common Cause

Caption: A troubleshooting workflow for common amination issues.

In-depth Troubleshooting:

  • Low Conversion: This is the most common issue. The primary suspects are an inactive catalyst, a non-anhydrous base, or insufficient heat. Ensure all reagents are pure and handled under a strict inert atmosphere. The palladium catalyst and phosphine ligands can be sensitive to air and moisture.[13]

  • Dehalogenation: The formation of 8-fluoroquinoline (where the bromine has been replaced by hydrogen) is a known side reaction.[13] This occurs when a palladium-hydride species reduces the aryl halide. This can be mitigated by changing the ligand or base, and sometimes by lowering the reaction temperature.[13]

  • Multiple Products: If the starting amine has multiple reactive sites or if the product can react further, complex mixtures can result. If the starting materials are impure, this can also lead to a messy reaction profile.

Safety Precautions

  • Reagents: Palladium catalysts can be toxic and should be handled with care in a fume hood. Sodium tert-butoxide is a strong, corrosive base. Morpholine is a flammable and corrosive liquid. 7-Bromo-8-fluoroquinoline is a halogenated aromatic compound and should be treated as potentially harmful.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.

  • Procedure: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions under pressure (microwave vials) should be conducted behind a blast shield.

By following this detailed guide, researchers should be well-equipped to successfully perform the amination of 7-bromo-8-fluoroquinoline and access a wide range of valuable derivatives for further study.

References

  • Bergman, S. D., Tinnis, F., & Gribble, M. W. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Ermolat'ev, D. S., et al. (2003). Palladium-Catalyzed Microwave-Assisted Amination of 1-Bromonaphthalenes and 5- and 8-Bromoquinolines. Organic Letters. [Link]

  • Faidah, F. A., et al. (2022). 8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents. Zeitschrift für Naturforschung C. [Link]

  • The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]

  • Scilit. Antimalarials: Synthesis of 4‐aminoquinolines that circumvent drug resistance in malaria parasites. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • ResearchGate. Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene. [Link]

  • ProQuest. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Singh, S. K., et al. (2007). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. [Link]

  • Al-Hiari, Y. M., et al. (2012). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules. [Link]

  • Roepe, P. D., et al. (2006). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. ACS Chemical Biology. [Link]

  • Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]

  • Utkin, A. V., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules. [Link]

  • Organic Chemistry Portal. A General and Efficient 2-Amination of Pyridines and Quinolines. [Link]

  • Klán, P., et al. (2009). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society. [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of the Amino Group on 7-Bromo-8-fluoroquinolin-3-amine

Introduction: The Strategic Importance of 7-Bromo-8-fluoroquinolin-3-amine in Modern Drug Discovery The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic age...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 7-Bromo-8-fluoroquinolin-3-amine in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Within this privileged class of heterocycles, 7-Bromo-8-fluoroquinolin-3-amine emerges as a particularly valuable building block for the synthesis of novel drug candidates. The strategic placement of the bromine and fluorine atoms, coupled with the reactive 3-amino group, offers a trifecta of opportunities for molecular diversification and optimization of pharmacokinetic and pharmacodynamic properties.

The electron-withdrawing nature of the fluorine and bromine substituents significantly influences the electronic properties of the quinoline ring system. The 8-fluoro substituent can enhance metabolic stability and modulate the pKa of the quinoline nitrogen, while the 7-bromo atom serves as a versatile handle for further functionalization through cross-coupling reactions. The 3-amino group, while rendered less nucleophilic by the electron-withdrawing halogens, provides a key site for the introduction of a wide array of functional groups, enabling the exploration of diverse chemical space and the fine-tuning of a molecule's interaction with its biological target.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of the amino group of 7-Bromo-8-fluoroquinolin-3-amine. We will delve into detailed protocols for common and impactful transformations, including acylation, sulfonylation, and C-N cross-coupling reactions. Each protocol is presented with an emphasis on the underlying chemical principles, practical experimental details, and troubleshooting guidance to empower researchers in their quest for novel therapeutic agents.

I. Acylation of the 3-Amino Group: Introducing Amide Functionality

The conversion of the 3-amino group to an amide is a fundamental transformation that allows for the introduction of a diverse range of substituents. Amide bond formation can significantly impact a molecule's solubility, hydrogen bonding capacity, and conformational preferences, all of which are critical determinants of biological activity.

Causality Behind Experimental Choices

The reduced nucleophilicity of the 3-amino group in 7-Bromo-8-fluoroquinolin-3-amine, due to the electron-withdrawing effects of the bromo and fluoro substituents, necessitates the use of activated acylating agents. Acyl chlorides or anhydrides are typically employed in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction and to drive the reaction to completion. The choice of solvent is also critical to ensure the solubility of the starting materials and reagents.

Experimental Protocol: Acylation with an Acyl Chloride

This protocol describes a general procedure for the acylation of 7-Bromo-8-fluoroquinolin-3-amine using an acyl chloride.

Diagram of the Acylation Workflow

acylation_workflow start Start dissolve Dissolve 7-Bromo-8-fluoroquinolin-3-amine and base in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_acyl_chloride Add acyl chloride dropwise cool->add_acyl_chloride warm_rt Warm to room temperature and stir add_acyl_chloride->warm_rt monitor Monitor reaction by TLC/LC-MS warm_rt->monitor workup Aqueous work-up monitor->workup purify Purify by column chromatography workup->purify end End purify->end

Caption: Workflow for the acylation of 7-Bromo-8-fluoroquinolin-3-amine.

Materials:

  • 7-Bromo-8-fluoroquinolin-3-amine

  • Acyl chloride (1.1 - 1.5 equivalents)

  • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate eluent for column chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-Bromo-8-fluoroquinolin-3-amine (1.0 equivalent).

  • Dissolve the starting material in anhydrous DCM or DMF.

  • Add the base (Et₃N or DIPEA, 1.5 - 2.0 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 - 1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-acylated product.

Quantitative Data Summary for Acylation

ParameterValue
Starting Material 7-Bromo-8-fluoroquinolin-3-amine
Reagent Acyl chloride
Base Triethylamine or DIPEA
Solvent Dichloromethane or DMF
Temperature 0 °C to room temperature
Typical Reaction Time 2 - 16 hours
Expected Yield 70 - 95%

II. Sulfonylation of the 3-Amino Group: Formation of Sulfonamides

The synthesis of sulfonamides from the 3-amino group is another crucial functionalization strategy. Sulfonamides are key pharmacophores found in a wide range of clinically used drugs, including antibacterial, and anticancer agents. They act as stable mimics of amides and can form strong hydrogen bonds with biological targets.

Causality Behind Experimental Choices

Similar to acylation, the sulfonylation of the electron-deficient 3-amino group of 7-Bromo-8-fluoroquinolin-3-amine requires a reactive sulfonylating agent, typically a sulfonyl chloride. The reaction is commonly carried out in the presence of a base, such as pyridine, which can also serve as the solvent, or a non-nucleophilic tertiary amine base in an inert solvent like dichloromethane. Pyridine is often a good choice as it is a moderately strong base that also helps to solubilize the starting materials and activate the sulfonyl chloride.

Experimental Protocol: Sulfonylation with a Sulfonyl Chloride

This protocol outlines a general procedure for the sulfonylation of 7-Bromo-8-fluoroquinolin-3-amine.

Diagram of the Sulfonylation Workflow

sulfonylation_workflow start Start dissolve Dissolve 7-Bromo-8-fluoroquinolin-3-amine in anhydrous pyridine or DCM with base start->dissolve cool Cool to 0 °C dissolve->cool add_sulfonyl_chloride Add sulfonyl chloride dropwise cool->add_sulfonyl_chloride warm_rt Warm to room temperature and stir add_sulfonyl_chloride->warm_rt monitor Monitor reaction by TLC/LC-MS warm_rt->monitor workup Aqueous work-up and extraction monitor->workup purify Purify by column chromatography or recrystallization workup->purify end End purify->end

Caption: Workflow for the sulfonylation of 7-Bromo-8-fluoroquinolin-3-amine.

Materials:

  • 7-Bromo-8-fluoroquinolin-3-amine

  • Sulfonyl chloride (1.1 - 1.3 equivalents)

  • Anhydrous pyridine or anhydrous dichloromethane (DCM)

  • Triethylamine (if using DCM as solvent, 1.5 - 2.0 equivalents)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography or appropriate solvent for recrystallization

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 7-Bromo-8-fluoroquinolin-3-amine (1.0 equivalent) in anhydrous pyridine or anhydrous DCM containing triethylamine (1.5 - 2.0 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.1 - 1.3 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, if pyridine was used as the solvent, remove it under reduced pressure. If DCM was used, proceed to the next step.

  • Dilute the residue with ethyl acetate or DCM and wash with 1 M HCl (if a basic work-up is compatible with the product), followed by saturated aqueous NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired N-sulfonylated quinoline.

Quantitative Data Summary for Sulfonylation

ParameterValue
Starting Material 7-Bromo-8-fluoroquinolin-3-amine
Reagent Sulfonyl chloride
Base Pyridine or Triethylamine
Solvent Pyridine or Dichloromethane
Temperature 0 °C to room temperature
Typical Reaction Time 4 - 24 hours
Expected Yield 65 - 90%

III. C-N Cross-Coupling Reactions: N-Arylation and N-Alkylation

Transition metal-catalyzed cross-coupling reactions provide powerful methods for the formation of C-N bonds, enabling the synthesis of N-aryl and N-alkyl derivatives of 7-Bromo-8-fluoroquinolin-3-amine. The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are two of the most prominent methods for N-arylation. Reductive amination offers a complementary approach for N-alkylation.

A. Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds. It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. In this context, we adapt the reaction for the coupling of 7-Bromo-8-fluoroquinolin-3-amine with various aryl halides.[1][2][3]

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. For an electron-deficient amine like our substrate, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to facilitate the deprotonation of the amine and formation of the key palladium-amido intermediate. The choice of phosphine ligand is also crucial, with bulky, electron-rich ligands often providing the best results by promoting both oxidative addition and reductive elimination steps of the catalytic cycle.[3]

This protocol provides a general starting point for the palladium-catalyzed N-arylation of 7-Bromo-8-fluoroquinolin-3-amine.

Diagram of the Buchwald-Hartwig Amination Workflow

buchwald_hartwig_workflow start Start setup Combine aryl halide, amine, Pd catalyst, ligand, and base in a Schlenk tube start->setup inert_atm Establish inert atmosphere (evacuate and backfill with Ar/N2) setup->inert_atm add_solvent Add anhydrous, degassed solvent inert_atm->add_solvent heat Heat reaction mixture with stirring add_solvent->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Cool, dilute, and perform aqueous work-up monitor->workup purify Purify by column chromatography workup->purify end End purify->end ullmann_workflow start Start setup Combine aryl iodide, amine, CuI, ligand, and base in a reaction vessel start->setup inert_atm Establish inert atmosphere setup->inert_atm add_solvent Add anhydrous solvent inert_atm->add_solvent heat Heat reaction mixture with stirring add_solvent->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Cool, dilute, and perform aqueous work-up monitor->workup purify Purify by column chromatography workup->purify end End purify->end

Sources

Application

Application Note: Strategic N-Alkylation of 7-Bromo-8-fluoroquinolin-3-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 7-Bromo-8-fluoroquinolin-3-amine (CAS: 2092338-88-8) Mechanistic Causality & Reaction Design 7-Bromo-8-fluoroquinolin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 7-Bromo-8-fluoroquinolin-3-amine (CAS: 2092338-88-8)

Mechanistic Causality & Reaction Design

7-Bromo-8-fluoroquinolin-3-amine is a highly functionalized heterocyclic scaffold frequently utilized in the development of kinase inhibitors and antimalarial agents [1]. However, modifying the C3-amino group presents significant synthetic challenges due to its inherently low nucleophilicity.

The Electronic Challenge: The nitrogen lone pair of the C3-amine is heavily delocalized into the electron-deficient quinoline π -system. This electron deficiency is severely exacerbated by the strong inductive electron-withdrawing effects (-I) of the fluorine atom at the C8 position and the bromine atom at the C7 position. Consequently, standard alkylation protocols utilizing weak bases (e.g., K2​CO3​ ) and alkyl halides at room temperature typically result in unreacted starting material or trace yields [3].

Strategic Solutions: To achieve efficient N-alkylation, the reaction environment must be manipulated to either increase the electrophilicity of the alkylating agent or artificially enhance the nucleophilicity of the amine. This guide details two field-proven methodologies:

  • Reductive Amination: Circumvents the weak nucleophilicity by forming a highly electrophilic iminium intermediate under acidic conditions, followed by selective reduction [2]. This is the preferred method for mono-alkylation.

  • Direct SN​2 Alkylation via Amide Anion: Utilizes a strong base to deprotonate the amine, generating a highly reactive amide anion capable of attacking sterically hindered or unreactive alkyl halides [1].

Decision Pathway for N-Alkylation

DecisionPathway Start Target: N-Alkylation of 7-Bromo-8-fluoroquinolin-3-amine Q1 Is the target alkyl group derivable from an aldehyde/ketone? Start->Q1 Reductive Reductive Amination (Mono-alkylation preferred) Q1->Reductive Yes Direct Direct SN2 Alkylation (Methylation, branched halides) Q1->Direct No Cond1 Reagents: Aldehyde, NaBH(OAc)3 Solvent: DCM/MeOH, AcOH (cat) Temp: RT Reductive->Cond1 Cond2 Reagents: Alkyl Halide, Strong Base (NaH / Cs2CO3) Solvent: DMF / MeCN Temp: 80-110 °C Direct->Cond2

Caption: Logical decision tree for selecting the optimal N-alkylation strategy based on the alkyl group.

Experimental Protocols

Protocol A: Selective Mono-N-Alkylation via Reductive Amination

This protocol is highly selective for mono-alkylation. The resulting secondary amine is sterically hindered and electronically deactivated, preventing over-alkylation [2].

Mechanistic Rationale: Sodium triacetoxyborohydride (STAB) is utilized because it is a mild reducing agent that selectively reduces the protonated iminium intermediate without reducing the unreacted aldehyde, the halogenated quinoline core, or the starting amine. Glacial acetic acid is added to lower the pH to ~4.5, which is the optimal window to protonate the carbonyl oxygen (enhancing electrophilicity) without fully protonating the weakly basic C3-amine.

Materials:

  • 7-Bromo-8-fluoroquinolin-3-amine (1.0 equiv, limiting reagent)

  • Aldehyde or Ketone (1.2 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)3​ (1.5 equiv)

  • Glacial Acetic Acid (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) / Methanol (MeOH) (4:1 v/v)

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried round-bottom flask purged with Argon, dissolve 7-Bromo-8-fluoroquinolin-3-amine in the DCM/MeOH solvent mixture (approx. 0.2 M concentration). Add the aldehyde, followed by glacial acetic acid.

  • Pre-activation: Stir the mixture at room temperature for 2 hours. Self-Validation: Extract a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS to confirm the formation of the intermediate imine mass before proceeding.

  • Reduction: Cool the reaction flask to 0 °C using an ice bath. Add NaBH(OAc)3​ portion-wise over 15 minutes to control the exothermic release of hydrogen gas.

  • Completion: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8. Extract the aqueous layer with DCM (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the mono-alkylated product.

Protocol B: Direct N-Alkylation via Nucleophilic Substitution ( SN​2 )

When introducing alkyl groups that cannot be derived from carbonyls (e.g., direct methylation using MeI), direct SN​2 alkylation is required.

Mechanistic Rationale: To overcome the poor nucleophilicity of the C3-amine, Sodium Hydride (NaH) is used to irreversibly deprotonate the amine, forming a highly nucleophilic amide anion. N,N-Dimethylformamide (DMF) is chosen as the solvent; its polar aprotic nature effectively solvates the sodium counter-ion, leaving the amide anion "naked" and highly reactive toward the alkyl halide [1].

Materials:

  • 7-Bromo-8-fluoroquinolin-3-amine (1.0 equiv)

  • Alkyl Halide (e.g., Iodomethane) (1.1 equiv for mono, 2.5 equiv for di-alkylation)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Deprotonation: Suspend NaH in anhydrous DMF (0.1 M) in a flame-dried Schlenk flask under Argon. Cool to 0 °C.

  • Anion Generation: Dissolve 7-Bromo-8-fluoroquinolin-3-amine in a minimal amount of DMF and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes. Self-Validation: The evolution of H2​ gas and a noticeable color change (often deep yellow/orange) confirms the formation of the amide anion.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide dropwise. For less reactive halides, the reaction may need to be heated to 80 °C after addition [3].

  • Monitoring: Stir for 4–8 hours. Monitor via LC-MS to track the disappearance of the starting mass (m/z 241.0).

  • Work-up: Carefully quench the reaction at 0 °C by the dropwise addition of cold water (Caution: unreacted NaH will violently release H2​ ). Dilute with Ethyl Acetate (EtOAc).

  • Washing: Wash the organic layer extensively with water (5 × 20 mL) to remove DMF, followed by a final brine wash. Dry over MgSO4​ , concentrate, and purify via silica gel chromatography.

Experimental Workflow Visualization

ExpWorkflow Step1 1. Preparation Weigh substrate & reagents Purge with Argon Step2 2. Reaction Add solvent & catalyst/base Stir at target temp Monitor via TLC/LC-MS Step1->Step2 Step3 3. Work-up Quench reaction Liquid-liquid extraction Wash with brine & dry Step2->Step3 Step4 4. Purification Concentrate in vacuo Flash column chromatography Step3->Step4 Step5 5. Characterization NMR (1H, 13C, 19F) HRMS Step4->Step5

Caption: Standardized 5-step experimental workflow for the synthesis and isolation of N-alkylated derivatives.

Quantitative Data Summary

The following table summarizes expected reaction parameters and yields based on the applied methodology and the nature of the alkylating agent.

MethodAlkylating AgentReagents / CatalystSolventTemp (°C)Time (h)Expected YieldSelectivity
Reductive Amination Benzaldehyde NaBH(OAc)3​ , AcOHDCM/MeOH2512-1675 - 85%>95% Mono
Reductive Amination Aliphatic Aldehydes NaBH(OAc)3​ , AcOHDCM/MeOH2516-2465 - 75%>90% Mono
Direct SN​2 IodomethaneNaH (60% dispersion)DMF0 to 254-680 - 90%Mixed (Mono/Di)
Direct SN​2 Benzyl Bromide Cs2​CO3​ or NaHDMF808-1260 - 70%Mixed (Mono/Di)

References

  • Antimalarials with Benzothiophene Moieties as Aminoquinoline Partners Molecules (MDPI) URL:[Link][1]

  • Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

Sources

Method

Application Notes &amp; Protocols: Scale-Up Synthesis of 7-Bromo-8-fluoroquinolin-3-amine Derivatives

Abstract This document provides a comprehensive guide for the scale-up synthesis of 7-Bromo-8-fluoroquinolin-3-amine and its derivatives, which are crucial intermediates in the development of novel pharmaceutical agents....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 7-Bromo-8-fluoroquinolin-3-amine and its derivatives, which are crucial intermediates in the development of novel pharmaceutical agents. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a robust and scalable methodology. This guide delves into the strategic considerations for reaction optimization, process safety, and analytical validation to ensure a reproducible and efficient synthesis on a larger scale.

Introduction: The Significance of Substituted Quinolines

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The specific substitution pattern of a 7-bromo-8-fluoro-3-aminoquinoline core offers a unique combination of electronic and steric properties, making it a valuable building block for targeting a range of biological entities. The bromine atom at the 7-position provides a handle for further functionalization via cross-coupling reactions, while the fluorine at the 8-position can enhance metabolic stability and binding affinity. The 3-amino group serves as a key pharmacophoric element and a versatile point for derivatization.

The successful scale-up of these complex heterocyclic systems is a critical step in the drug development pipeline, transitioning a compound from a laboratory curiosity to a viable clinical candidate. This process, however, is fraught with challenges, including the potential for runaway reactions, difficulties in purification, and ensuring batch-to-batch consistency.[3][4][5] These application notes aim to provide a practical and scientifically grounded framework to navigate these challenges.

Strategic Approach to Scale-Up Synthesis

A successful scale-up campaign is not merely a linear increase in reagent quantities. It necessitates a holistic approach that considers thermodynamics, reaction kinetics, and process safety.[6][7] Our strategy for the synthesis of 7-Bromo-8-fluoroquinolin-3-amine derivatives is built upon a well-established synthetic route that allows for the construction of the core and subsequent functionalization.

Diagram 1: Synthetic Strategy

G A 2-Bromo-3-fluoroaniline B 2-Bromo-3-fluoro-6-nitroaniline A->B Nitration C 3-Bromo-4-fluoro-benzene-1,2-diamine B->C Reduction D 7-Bromo-8-fluoroquinolin-4-ol C->D Conrad-Limpach-Knorr Cyclization E 7-Bromo-4-chloro-8-fluoroquinoline D->E Chlorination F 7-Bromo-8-fluoroquinolin-4-amine E->F Amination G 7-Bromo-8-fluoroquinolin-3-amine (Final Product) F->G Further Functionalization/ Rearrangement (if necessary)

Caption: A multi-step synthesis to construct the 7-Bromo-8-fluoroquinolin-3-amine core.

Detailed Synthetic Protocol: Gram to Kilogram Scale

This section outlines the step-by-step procedure for the synthesis of the 7-Bromo-8-fluoroquinolin-3-amine core. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Nitration of 2-Bromo-3-fluoroaniline

The initial step involves the nitration of a commercially available substituted aniline. This reaction is highly exothermic and requires careful temperature control to avoid the formation of unwanted byproducts and ensure safety.[6]

Diagram 2: Workflow for Nitration

Start Start A Charge Reactor with Starting Material & Acid Start->A B Cool to 0-5 °C A->B C Slow Addition of Nitrating Agent B->C D Monitor Reaction by TLC/HPLC C->D E Aqueous Work-up D->E Reaction Complete F Crystallization E->F End End F->End

Caption: Controlled addition and monitoring are critical for the nitration step.

Protocol:

  • Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a dropping funnel is assembled and dried under a nitrogen atmosphere.

  • Charging Reagents: The reactor is charged with concentrated sulfuric acid (5 L) and cooled to 0-5 °C. 2-Bromo-3-fluoroaniline (1.0 kg, 5.26 mol) is added portion-wise, maintaining the internal temperature below 15 °C.

  • Nitration: A mixture of fuming nitric acid (0.40 L, 9.47 mol) and concentrated sulfuric acid (1.0 L) is added dropwise over 2-3 hours, keeping the internal temperature between 0-5 °C.

  • Reaction Monitoring: The reaction is monitored by TLC or HPLC until the starting material is consumed.

  • Quenching and Work-up: The reaction mixture is carefully poured onto crushed ice (20 kg). The precipitated solid is collected by filtration, washed with water until neutral, and dried under vacuum.

  • Purification: The crude product, 2-bromo-3-fluoro-6-nitroaniline, can be purified by recrystallization from ethanol.

Table 1: Reagent Quantities and Expected Yield for Step 1

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Bromo-3-fluoroaniline190.011.0 kg5.261.0
Fuming Nitric Acid63.010.40 L9.471.8
Sulfuric Acid98.086.0 L--
Expected Yield 235.01 1.0 - 1.15 kg 4.25 - 4.89 81 - 93%
Step 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is often preferred for scale-up due to its efficiency and cleaner reaction profile.[8][9] However, it's important to be aware of the potential for unstable hydroxylamine intermediates which can pose a safety risk.[8][9][10]

Protocol:

  • Catalyst Slurry: In a suitable hydrogenation vessel, a slurry of 10% Palladium on carbon (50% wet, 50 g) in ethanol (5 L) is prepared under a nitrogen atmosphere.

  • Charging Substrate: 2-bromo-3-fluoro-6-nitroaniline (1.0 kg, 4.25 mol) is added to the vessel.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50-100 psi. The reaction mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The reaction is monitored by hydrogen uptake and confirmed by TLC/HPLC.

  • Work-up: Upon completion, the reactor is purged with nitrogen, and the catalyst is removed by filtration through Celite. The filter cake is washed with ethanol.

  • Isolation: The combined filtrates are concentrated under reduced pressure to yield 3-bromo-4-fluorobenzene-1,2-diamine.

Table 2: Reagent Quantities and Expected Yield for Step 2

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Bromo-3-fluoro-6-nitroaniline235.011.0 kg4.251.0
10% Pd/C (50% wet)-50 g--
Ethanol-5 L--
Hydrogen Gas2.0250-100 psi--
Expected Yield 205.03 830 - 870 g 4.05 - 4.24 95 - 99%
Step 3: Conrad-Limpach-Knorr Quinoline Synthesis

This classic reaction constructs the quinoline core through the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[11][12][13] The use of a high-boiling point solvent is crucial for achieving the high temperatures required for cyclization.[14][15]

Protocol:

  • Condensation: In a reactor equipped for high temperatures, 3-bromo-4-fluorobenzene-1,2-diamine (850 g, 4.15 mol) is reacted with diethyl (ethoxymethylene)malonate (DEEM) (897 g, 4.15 mol) at 100-120°C for 1-2 hours.

  • Cyclization: The intermediate is then cyclized by heating in a high-boiling solvent like Dowtherm A to approximately 250°C.[15][16]

  • Work-up and Purification: After cooling, the reaction mixture is diluted with a hydrocarbon solvent to precipitate the product. The solid is collected by filtration, washed, and dried to yield 7-bromo-8-fluoroquinolin-4-ol.

Subsequent Steps to 7-Bromo-8-fluoroquinolin-3-amine

The conversion of 7-bromo-8-fluoroquinolin-4-ol to the target 3-amino derivative involves a series of functional group interconversions:

  • Chlorination: The 4-hydroxyl group is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[16]

  • Amination: The 4-chloroquinoline can then be subjected to amination conditions to introduce an amino group.

  • Isomerization/Functionalization: Depending on the specific synthetic route, further steps may be required to obtain the desired 3-amino regioisomer.

Analytical Characterization and Quality Control

To ensure the identity, purity, and consistency of the synthesized compounds, a comprehensive analytical characterization is essential.

Table 3: Recommended Analytical Techniques

TechniquePurpose
HPLC/UPLC Purity assessment and quantification
LC-MS Molecular weight confirmation and impurity profiling
¹H, ¹³C, and ¹⁹F NMR Structural elucidation and confirmation
FT-IR Functional group analysis
Elemental Analysis Confirmation of elemental composition

Safety Considerations for Scale-Up

Scaling up chemical reactions introduces significant safety challenges that must be proactively managed.[3][4][5]

  • Thermal Hazard Assessment: All exothermic steps, particularly the nitration and cyclization, should be evaluated for their thermal hazards using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry.[6][7] This data is crucial for designing appropriate cooling and emergency shutdown procedures.

  • Reagent Handling: The use of corrosive (sulfuric acid, nitric acid, POCl₃) and flammable materials requires appropriate engineering controls and PPE.

  • Pressure and Gas Handling: The catalytic hydrogenation step involves flammable hydrogen gas under pressure, necessitating the use of a properly rated and maintained hydrogenation vessel and adherence to strict safety protocols.[10]

  • Waste Disposal: All waste streams must be handled and disposed of in accordance with local environmental regulations.

Conclusion

The scale-up synthesis of 7-Bromo-8-fluoroquinolin-3-amine derivatives is a complex but manageable process. A successful campaign relies on a thorough understanding of the reaction chemistry, meticulous process development, and a strong emphasis on safety. The protocols and strategies outlined in these application notes provide a solid foundation for researchers and drug development professionals to confidently advance these valuable intermediates from the laboratory to the pilot plant and beyond.

References

  • Vertex AI Search. Quinoline Synthesis: Conrad-Limpach-Knorr.
  • DEKRA North America.
  • Stanford Environmental Health & Safety. Scale Up Safety_FINAL. March 15, 2023.
  • University of Illinois Division of Research Safety. Scale-up Reactions. September 18, 2019.
  • ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes. November 20, 2014.
  • H.E.L Group.
  • Mettler Toledo.
  • Mettler Toledo.
  • ResearchGate. Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF.
  • ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development. July 29, 2015.
  • Centurion University. Skraup synthesis of Quinoline - CUTM Courseware.
  • ACS Publications. Reaction Calorimetry Study of Hydrogenation of Nitroaniline Isomers to Phenylenediamine Isomers | Organic Process Research & Development. July 7, 2025.
  • Wikipedia. Conrad–Limpach synthesis.
  • EvitaChem. Buy 7-Bromo-3-fluoroquinolin-2-amine (EVT-15413220).
  • Benchchem. Technical Support Center: Conrad-Limpach Synthesis of Quinolines.
  • Organic Syntheses. 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure.
  • PMC. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. November 27, 2019.
  • ACS Publications. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes | ACS Medicinal Chemistry Letters. May 28, 2019.
  • PMC.
  • Benchchem.
  • ResearchG
  • MDPI.
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. September 12, 2016.
  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

Sources

Technical Notes & Optimization

Troubleshooting

Frequently Asked Questions (FAQs): Synthesis of 7-Bromo-8-fluoroquinolin-3-amine

Answering the call of complex synthetic challenges, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a focused, in-depth resource for optimizing the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of complex synthetic challenges, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a focused, in-depth resource for optimizing the synthesis of 7-Bromo-8-fluoroquinolin-3-amine. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a framework of chemical logic and field-proven insights to empower you to troubleshoot and enhance your experimental outcomes. This guide is structured as a series of frequently asked questions (FAQs) that address common sticking points in the synthetic process, from initial strategy to final purification.

Section 1: General Synthetic Strategy & Precursor Selection

Question 1: What are the most effective retrosynthetic strategies for constructing 7-Bromo-8-fluoroquinolin-3-amine?

Answer: The synthesis of a polysubstituted quinoline like 7-Bromo-8-fluoroquinolin-3-amine requires a strategy that carefully considers the timing and method of introducing each functional group. Two primary retrosynthetic disconnections are most viable:

  • Late-Stage C-N Coupling: This is often the most robust approach. It involves first constructing the 7-Bromo-8-fluoroquinoline core and then installing the 3-amino group in a final step, typically via a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination. This strategy avoids exposing the reactive amine to the potentially harsh conditions of quinoline ring formation.

  • Ring Formation with an Amino Precursor: This strategy involves building the quinoline ring from a precursor that already contains the C3-amine or a group that can be easily converted to it (e.g., a nitro or azido group). While potentially shorter, this approach can be complicated by the electronic effects of the precursor group on the cyclization reaction and its stability under the required conditions.

The Late-Stage C-N Coupling approach is generally preferred for its reliability and modularity.

G Target 7-Bromo-8-fluoroquinolin-3-amine Intermediate1 3,7-Dibromo-8-fluoroquinoline + Amine Source (e.g., NH3, Benzophenone Imine) Target->Intermediate1 Buchwald-Hartwig Amination Intermediate2 7-Bromo-8-fluoroquinolin-3-ol (or other precursor) Target->Intermediate2 Functional Group Interconversion Core 7-Bromo-8-fluoroquinoline Core Intermediate1->Core Halogenation at C3 Precursor1 Substituted 2-Aminobenzaldehyde /Ketone Core->Precursor1 Friedländer Annulation or similar cyclization Precursor2 α-Methylene Ketone/Ester

Caption: Common retrosynthetic pathways for 7-Bromo-8-fluoroquinolin-3-amine.

Question 2: When preparing the quinoline core, which named reaction is most suitable?

Answer: The Friedländer annulation is a highly effective and common method for synthesizing substituted quinolines.[1][2] It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For this specific target, one would ideally start with a 2-amino-3-bromo-4-fluorobenzaldehyde (or acetophenone) and react it with a suitable α-methylene ketone.

However, a significant challenge is the potential for side reactions. The primary issue in a Friedländer synthesis is often the self-condensation of the ketone reactant under the acidic or basic conditions used for catalysis.[2]

Troubleshooting Quinoline Ring Formation (Friedländer Synthesis)

IssueProbable CauseRecommended Solution
Low Yield / Tar Formation Reaction temperature is too high, causing polymerization of intermediates.[1]Maintain careful temperature control. Use a moderating agent like boric acid if necessary. Ensure efficient stirring to prevent localized overheating.[1]
Aldol Condensation Byproducts The ketone starting material is undergoing self-condensation.[2]Use a milder catalyst (e.g., p-toluenesulfonic acid instead of strong mineral acids). Consider a two-phase solvent system to sequester the ketone and reduce its self-reaction rate.[1]
Incomplete Reaction Insufficient catalysis or reaction time.Monitor the reaction closely using Thin-Layer Chromatography (TLC). If the reaction stalls, a small additional charge of the catalyst may be beneficial. Ensure the reaction is run for an adequate duration (e.g., 4-6 hours at reflux).[1]
Section 2: Troubleshooting the C-3 Amination via Buchwald-Hartwig Coupling

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success is highly dependent on the careful optimization of several parameters.[3][4][5] This is the most critical and often most challenging step in the synthesis.

Question 3: My Buchwald-Hartwig amination of 3,7-dibromo-8-fluoroquinoline is giving low to no yield. What are the most common points of failure?

Answer: A failing Buchwald-Hartwig reaction can almost always be traced back to one of three areas: the catalyst system, the reaction conditions (atmosphere and reagents), or the substrate itself.

G Start Low/No Product Yield Q1 Is the Catalyst System Active? Start->Q1 Q2 Are Reaction Conditions Optimal? Q1->Q2 Yes Sol1 Use reliable precatalyst (e.g., G3/G4). Ensure correct Pd:Ligand ratio (1:1 to 1:2). Select appropriate ligand (e.g., RuPhos, BrettPhos). Q1->Sol1 No Q3 Is Substrate/Reagent Quality High? Q2->Q3 Yes Sol2 Ensure inert atmosphere (N2/Ar). Use anhydrous, degassed solvent. Choose correct base (NaOtBu, Cs2CO3). Optimize temperature (80-110 °C). Q2->Sol2 No Sol3 Use pure, dry starting materials. Ensure base is finely powdered. Check for reactive functional groups on substrate. Q3->Sol3 No Success Improved Yield Sol1->Success Sol2->Success Sol3->Success

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination failures.

Key areas to investigate:

  • Inactive Catalyst: The active Pd(0) species must be generated efficiently. Modern palladacycle precatalysts (e.g., G3, G4) are often superior to traditional sources like Pd(OAc)₂ because they form the active catalyst more cleanly.[6]

  • Inappropriate Ligand: The ligand is critical for stabilizing the catalyst and facilitating the reaction cycle. The choice depends heavily on the substrates. For primary amines, bulky, electron-rich phosphine ligands are often required.[4][6]

  • Incorrect Base: The base deprotonates the amine, but an incompatible choice can hinder the reaction. Strong, non-nucleophilic bases like NaOtBu or Cs₂CO₃ are common. For substrates with base-sensitive groups, a weaker base like K₃PO₄ might be necessary, often requiring higher temperatures.[6]

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents and reagents should be thoroughly degassed.

Question 4: How do I select the optimal catalyst, ligand, and base for my specific substrate?

Answer: While universal conditions do not exist, extensive research has led to reliable guidelines for catalyst selection. The choice depends on the steric and electronic properties of both the aryl halide and the amine.[4]

Recommended Catalyst Systems for Aryl Bromide Amination

Catalyst SourceLigandCommon BasesTarget AmineKey Considerations
Pd(dba)₂ / Pd₂(dba)₃BINAPCs₂CO₃Primary AminesA classic system, good starting point for optimization.[3]
Pd(OAc)₂RuPhosNaOtBu, K₃PO₄Primary/Secondary AminesRuPhos is a versatile, highly active ligand.[6]
BrettPhos Palladacycle (G3/G4)BrettPhosLHMDS, KOtBuPrimary AminesExcellent for sterically hindered substrates. Precatalysts offer high reliability.[6]
XPhos Palladacycle (G3/G4)XPhosNaOtBuGeneral UseA robust, general-purpose system with high activity.

Question 5: I'm observing significant side products like hydrodehalogenation (loss of bromine) and biaryl homocoupling. How can these be minimized?

Answer: These side reactions are common frustrations in cross-coupling chemistry.

  • Hydrodehalogenation: This occurs when the aryl halide is reduced instead of aminated. It is often promoted by high temperatures or an inappropriate choice of base or ligand.

    • Solution: Lower the reaction temperature. Screen different ligands, as some are more prone to promoting this pathway. Ensure the base is fully dissolved or well-suspended.

  • Homocoupling: This is the dimerization of your aryl halide.

    • Solution: This can be caused by suboptimal catalyst loading. Try slightly decreasing the amount of palladium catalyst. Optimizing the reaction temperature can also significantly reduce the rate of homocoupling relative to the desired amination.[6]

Section 3: Experimental Protocol & Purification

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for experimentation. All glassware should be oven-dried, and all solvents must be anhydrous and degassed.[6][7]

  • Reaction Setup: In a glovebox, add the 3,7-dibromo-8-fluoroquinoline (1.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst, 1.1-1.2 eq relative to Pd), and the base (e.g., NaOtBu, 1.4-2.0 eq) to an oven-dried reaction vial equipped with a stir bar.

  • Reagent Addition: Seal the vial with a septum cap. Remove from the glovebox and add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Amine Addition: Add the amine source. If using an ammonia surrogate like benzophenone imine, add it via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C). Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material.

  • Work-up: Once complete, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Question 6: What are the best methods for purifying the final 7-Bromo-8-fluoroquinolin-3-amine product?

Answer: Purification often requires standard organic chemistry techniques.[2]

  • Column Chromatography: This is the most common method. A gradient elution on silica gel, typically starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity, is effective at separating the product from less polar starting materials and non-polar byproducts like biaryl dimers.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization can be an excellent final purification step. Experiment with various solvent systems (e.g., Ethanol/Water, Toluene/Hexanes) to find conditions that yield high-purity crystals.

  • Acid-Base Extraction: As an amine, the product can be protonated. An acid wash (e.g., dilute HCl) can pull the product into the aqueous layer, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and re-extraction will recover the purified product.

By systematically addressing these common issues and carefully optimizing reaction parameters, researchers can significantly improve the yield and purity of 7-Bromo-8-fluoroquinolin-3-amine, a valuable building block in pharmaceutical and materials science research.[8]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Caron, S., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Available at: [Link]

  • El-Gendy, M. A., et al. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of the Korean Chemical Society. Available at: [Link]

  • BenchChem. (2025).
  • University of Bristol. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • SciSpace. (n.d.).
  • Lee, C., et al. (2015). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC. Available at: [Link]

  • BenchChem. (2025).
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

Sources

Optimization

optimizing temperature and reaction time for quinoline cyclization.

A Comprehensive Troubleshooting Guide for Researchers and Drug Development Professionals Welcome to the Technical Support Center. As application scientists, we know that synthesizing the quinoline core—a privileged scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Troubleshooting Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. As application scientists, we know that synthesizing the quinoline core—a privileged scaffold in drug discovery—often presents significant thermodynamic and kinetic challenges. Whether you are scaling up a classic Skraup synthesis or optimizing a Friedländer annulation, precise control over reaction temperature and time is the difference between high-purity product and intractable tar.

This guide provides field-proven, mechanistic troubleshooting steps to help you optimize your cyclization workflows.

Troubleshooting FAQs: Causality & Optimization

Q1: My Skraup synthesis is yielding a thick, intractable tar instead of the quinoline product. How can I fix this?

Cause: The Skraup synthesis relies on the highly exothermic, acid-catalyzed dehydration of glycerol to acrolein[1]. If the initial heating is too rapid or the temperature exceeds 150°C prematurely, the highly reactive acrolein intermediate undergoes uncontrolled polymerization rather than reacting with the aniline, leading to tar formation[1]. Solution: Implement a two-stage temperature profile and utilize a chemical moderator to control the exotherm.

  • Actionable Step: Add ferrous sulfate (FeSO₄) to the reaction mixture to tame the reaction's violence[1]. Maintain the initial addition phase strictly between 100–120°C, and only ramp the temperature to 130–150°C for the final cyclization phase[1].

Q2: I am using an unsymmetrical ketone in a Friedländer synthesis and getting a mixture of two isomeric quinoline products. How do I control regioselectivity?

Cause: Achieving high regioselectivity with unsymmetrical ketones is a known challenge[2]. The reaction can proceed via either a kinetic or thermodynamic enolate/enamine intermediate, depending on the thermal energy available in the system to overcome specific activation barriers[2]. Solution: Adjust your thermal parameters based on your target isomer.

  • Actionable Step: To favor the kinetic product (condensation at the less-hindered α-position), lower the reaction temperature. To favor the more stable thermodynamic product, increase the temperature or utilize microwave irradiation at 160°C[2].

Q3: Traditional Friedländer annulations are taking 24+ hours. How can I optimize the reaction time without degrading my product?

Cause: Conventional convective heating often fails to efficiently overcome the activation energy barrier for the final cyclodehydration step, leading to prolonged reaction times and potential substrate degradation. Solution: Transition to microwave-assisted synthesis or employ advanced catalytic systems.

  • Actionable Step: Microwave irradiation at 160°C in acetic acid can reduce reaction times from 24 hours down to just 10 minutes[2]. Alternatively, utilizing a Brønsted acid functionalized heterogeneous catalyst (like g-C3N4) allows the reaction to reach maximum yield at 100°C under solvent-free conditions in 4 hours[3], or using ceric ammonium nitrate (CAN) can drive the reaction at ambient temperature in 45 minutes[4].

Mechanistic Workflow: Optimization Decision Tree

QuinolineOptimization Start Quinoline Cyclization Optimization CheckMethod Identify Synthesis Route Start->CheckMethod Skraup Skraup Synthesis (Glycerol + Aniline) CheckMethod->Skraup Friedlander Friedländer Annulation (2-Aminoaryl Ketone) CheckMethod->Friedlander SkraupIssue Issue: Tar Formation? (Exothermic Runaway) Skraup->SkraupIssue FriedIssue Issue: Low Yield / Long Time? (>24h Reaction) Friedlander->FriedIssue RegioIssue Issue: Isomeric Mixtures? (Unsymmetrical Ketones) Friedlander->RegioIssue SkraupFix Fix: Add FeSO4 Moderator Keep Temp 100-140°C SkraupIssue->SkraupFix Yes Success Optimized Yield & Purity SkraupFix->Success FriedFix Fix: Microwave Assist (160°C, 10 min) FriedIssue->FriedFix Yes FriedFix->Success RegioFix Fix: Lower Temp (Kinetic) or Higher Temp (Thermodynamic) RegioIssue->RegioFix Yes RegioFix->Success

Figure 1: Decision tree for troubleshooting and optimizing quinoline cyclization parameters.

Validated Experimental Protocols

Every protocol described below is designed as a self-validating system, ensuring that intermediate physical states confirm the mechanistic progress of the reaction.

Protocol A: Temperature-Controlled Skraup Synthesis (Minimizing Tar Formation)

Self-Validating Step: The controlled internal temperature prevents runaway exotherms, validated by the absence of sudden pressure spikes and the formation of a dark viscous liquid rather than a solid, intractable tar[2].

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and dropping funnel, combine aniline (1.0 eq), nitrobenzene (oxidant), and FeSO₄ (moderator)[1].

  • Acid Addition: Slowly add concentrated H₂SO₄ while cooling the flask in an ice bath to maintain the internal temperature strictly below 120°C[2].

  • Glycerol Addition (Critical Step): Heat the mixture gently to 100–120°C. Begin the dropwise addition of glycerol. Control the addition rate to ensure the internal temperature does not exceed 140°C[1],[2].

  • Cyclization: Once the addition is complete, maintain the temperature at 130–140°C for 3–4 hours[2].

  • Workup: Allow the mixture to cool to <100°C, carefully pour it into vigorously stirred water, and isolate the quinoline via steam distillation[2].

Protocol B: Microwave-Assisted Friedländer Annulation (Time Optimization)

Self-Validating Step: The use of a sealed microwave vessel with internal pressure monitoring ensures precise thermodynamic control, yielding high-purity product without thermal degradation byproducts[2].

  • Reagent Loading: Place 2-aminobenzophenone (1.0 mmol) and cyclohexanone (2.0 mmol) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar[2].

  • Catalyst/Solvent Addition: Add 2.0 mL of glacial acetic acid, which serves a dual role as both the solvent and the Brønsted acid catalyst[2].

  • Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 160°C for exactly 10 minutes[2].

  • Monitoring: Continuously monitor the internal pressure to ensure it remains within safe limits[2].

  • Isolation: Cool the vessel to room temperature, neutralize with a saturated aqueous solution of sodium bicarbonate, and extract the product with ethyl acetate.

Quantitative Data Summary

The following table summarizes optimized reaction conditions and expected yields for various quinoline cyclization strategies, allowing for easy comparison of thermal and temporal parameters.

Synthesis MethodSubstratesCatalyst / SolventOptimal Temp (°C)Optimal TimeExpected Yield
Skraup (Modified) Aniline, GlycerolH₂SO₄, FeSO₄130–1403–4 h60–80%
Friedländer (Traditional) 2-Aminoaryl KetoneBase / EtOH80 (Reflux)12–24 h50–70%
Friedländer (Microwave) 2-Aminoaryl KetoneAcetic Acid16010 min85–95%
Friedländer (Heterogeneous) 2-Aminoaryl Ketoneg-C3N4-(CH2)3-SO3H1004 h>90%
Friedländer (CAN Catalyzed) 2-Aminoaryl KetoneCAN (10 mol%)25 (Ambient)45 min80–90%

References

  • [1] Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide. BenchChem. 1

  • [3] Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. PMC (National Institutes of Health). 3

  • [2] Optimizing reaction time and temperature for quinoline synthesis. BenchChem. 2

  • [4] Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. 4

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for C-N Bond Formation in 7-Bromo-8-fluoroquinolin-3-amine Synthesis

Welcome to the technical support center dedicated to the synthesis of 7-Bromo-8-fluoroquinolin-3-amine, a crucial building block for researchers, scientists, and drug development professionals. The construction of the C-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of 7-Bromo-8-fluoroquinolin-3-amine, a crucial building block for researchers, scientists, and drug development professionals. The construction of the C-N bond in this quinoline system via cross-coupling reactions is a powerful tool in medicinal chemistry.[1][2][3] However, the specific electronic and steric properties of this substrate present unique challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and reaction optimization for this transformation.

Frequently Asked Questions (FAQs)

Q1: Why is my Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) failing or giving low yields with 7-Bromo-8-fluoroquinolin-3-amine?

Low yields or reaction failure in the amination of this specific quinoline derivative can often be traced back to several key factors:

  • Catalyst Poisoning by the Quinoline Nitrogen: The nitrogen atom within the quinoline ring can coordinate to the palladium center, acting as a ligand and effectively poisoning the catalyst. This is a common issue with nitrogen-containing heterocycles and can prevent the catalytic cycle from proceeding efficiently.[4]

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[5][6] For a substrate like 7-Bromo-8-fluoroquinolin-3-amine, a sterically bulky and electron-rich phosphine ligand is often necessary to promote the desired reactivity and prevent catalyst deactivation.

  • Inappropriate Base Selection: The choice of base is crucial. A base that is too weak may not effectively deprotonate the amine nucleophile, while an overly strong base could lead to undesired side reactions or degradation of the starting material, especially given the presence of the fluorine substituent.[7][8]

  • Reaction Conditions: Factors such as temperature, solvent, and reaction time are critical. Insufficient heating may lead to slow or incomplete conversion, while excessively high temperatures can cause catalyst decomposition.[4]

Q2: What are the first-line catalyst systems to consider for the amination of 7-Bromo-8-fluoroquinolin-3-amine?

For challenging heteroaryl halides, particularly those prone to catalyst inhibition, several palladium-based systems have proven effective. The selection often hinges on the nature of the amine coupling partner.

Catalyst ComponentRecommended LigandsRecommended BaseCommon SolventsTypical Temperature (°C)
Palladium Precatalyst For Primary Amines: BrettPhos, RuPhosFor Secondary Amines: RuPhos, XPhosNaOt-Bu, LHMDS, K₃PO₄, Cs₂CO₃Toluene, Dioxane, THF
e.g., Pd₂(dba)₃, Pd(OAc)₂

This table provides a general starting point. Optimization is crucial for specific substrate combinations.

The use of bulky, electron-rich biarylphosphine ligands is highly recommended.[6][9] These ligands create a sterically hindered environment around the palladium center, which can disfavor coordination of the quinoline nitrogen and promote the desired C-N bond formation.

Q3: My reaction starts but then stalls. What could be the cause?

Reaction stalling is a classic sign of catalyst deactivation. If you observe initial product formation by TLC or LC-MS that does not progress, consider the following:

  • Catalyst Decomposition: The active Pd(0) species can be sensitive and may decompose over time, especially at elevated temperatures. This can manifest as the formation of palladium black (a fine black precipitate).[4]

  • Insufficient Ligand: The ratio of ligand to palladium is critical. An insufficient amount of ligand can leave the palladium center exposed and prone to deactivation.

  • Oxygen Sensitivity: Buchwald-Hartwig reactions are often sensitive to air. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 7-Bromo-8-fluoroquinolin-3-amine via C-N cross-coupling.

Issue 1: No Reaction or Very Low Conversion

If you observe no or minimal product formation, a systematic evaluation of your reaction components and setup is necessary.

Troubleshooting Workflow: No Reaction

start No Product Formation check_catalyst Verify Catalyst Activity start->check_catalyst check_reagents Assess Reagent Quality start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions catalyst_solution Use a pre-catalyst or freshly prepared active catalyst. check_catalyst->catalyst_solution reagent_solution Use freshly distilled/dried solvents. Ensure high purity of starting materials. check_reagents->reagent_solution condition_solution Screen different ligands, bases, and solvents. Increase temperature. check_conditions->condition_solution

Caption: Initial troubleshooting steps for no reaction.

Detailed Solutions:

  • Catalyst System:

    • Ligand Screening: The choice of ligand is paramount. For heteroaromatic systems, ligands like RuPhos, BrettPhos, or XPhos are often superior to older generations of phosphine ligands.[10][11] A multi-ligand system, combining ligands that are effective for different amine classes, can sometimes be beneficial.[12]

    • Palladium Source: While Pd₂(dba)₃ and Pd(OAc)₂ are common, using a pre-formed palladium-ligand complex (precatalyst) can lead to more consistent results by ensuring the formation of the active catalytic species.

  • Base and Solvent:

    • Base Strength: For less nucleophilic amines, a stronger base like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) may be necessary. For base-sensitive substrates, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be considered.[7]

    • Solvent Choice: Toluene and 1,4-dioxane are standard solvents. If solubility is an issue, THF can be an alternative. Ensure solvents are anhydrous.

Issue 2: Formation of Side Products

The appearance of significant side products indicates that alternative reaction pathways are competing with the desired C-N bond formation.

Common Side Reactions and Mitigation Strategies
Side ProductProbable CauseRecommended Solution
Hydrodehalogenation (Bromo group replaced by H) β-hydride elimination from the amine coupling partner.[13]Use a more sterically hindered ligand to disfavor this pathway. Lowering the reaction temperature may also help.
Diarylation (if using a primary amine) The product amine is more nucleophilic than the starting amine and reacts further.Use a ligand system known for high monoarylation selectivity, such as BrettPhos for primary amines.[14] Adjusting the stoichiometry of the amine can also help.
Formation of Aryl Ether If using an alkoxide base, it can act as a nucleophile.Switch to a non-nucleophilic base like LHMDS or a carbonate base.
Decision Tree for Side Product Analysis

start Side Product Observed identify Identify Side Product (e.g., by MS, NMR) start->identify hydrodehalogenation Hydrodehalogenation Product identify->hydrodehalogenation Br replaced by H diarylation Diarylation Product identify->diarylation Second arylation of N other Other Side Products identify->other e.g., ether formation solution_hydro Change Ligand (more bulk) Lower Temperature hydrodehalogenation->solution_hydro solution_diary Use Monoarylation-Selective Ligand (e.g., BrettPhos) Adjust Stoichiometry diarylation->solution_diary solution_other Switch to Non-nucleophilic Base (e.g., LHMDS, Cs₂CO₃) other->solution_other

Caption: Systematic approach to addressing side reactions.

Issue 3: Difficulty in Product Purification

Challenges in purifying the final product can arise from residual catalyst or closely eluting byproducts.

  • Palladium Removal: After the reaction, palladium residues can be removed by filtering the reaction mixture through a pad of Celite®. Alternatively, treatment with a palladium scavenger can be effective.

  • Chromatography: If the product co-elutes with starting material or byproducts, optimizing the solvent system for column chromatography is necessary. A gradient elution may be required.

Experimental Protocol: General Procedure for Palladium-Catalyzed Amination

This protocol provides a starting point for the C-N cross-coupling reaction to synthesize derivatives of 7-Bromo-8-fluoroquinolin-3-amine. Note: This is a general procedure and may require optimization for specific amine coupling partners.

Materials:

  • 7-Bromo-8-fluoroquinolin-3-amine

  • Amine coupling partner (1.2 equivalents)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%)

  • Base (e.g., NaOt-Bu, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the 7-Bromo-8-fluoroquinolin-3-amine, amine coupling partner, palladium precatalyst, and base to a dry reaction vessel equipped with a stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a short pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
  • Barrios-Landeros, F., & Hartwig, J. F. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(17), 3825–3828.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • Dunsford, J. J., & Hartwig, J. F. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
  • Ghaffari, M., & et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19053-19071.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917.
  • Kinzel, T., & et al. (2010). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 132(40), 14065-14067.

Sources

Optimization

Technical Support Center: Troubleshooting Hydrodehalogenation in Bromoquinoline Aminations

Welcome to the Technical Support Center for Palladium-Catalyzed Aminations. Designed for researchers, scientists, and drug development professionals, this guide provides an authoritative, symptom-based approach to elimin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Aminations. Designed for researchers, scientists, and drug development professionals, this guide provides an authoritative, symptom-based approach to eliminating hydrodehalogenation (HDH) during the Buchwald-Hartwig amination of bromoquinolines.

Mechanistic Causality: The "Why" Behind Hydrodehalogenation

Hydrodehalogenation is a pervasive side reaction where the halogen atom (bromine) on the quinoline ring is replaced by a hydrogen atom, yielding a proto-dehalogenated byproduct[1]. In the context of bromoquinolines, the basic quinoline nitrogen can coordinate to the palladium center. This chelation stalls the catalytic cycle, delaying the crucial reductive elimination step and providing time for background side-reactions to occur[2].

When reductive elimination is slow, the intermediate arylpalladium amido complex is highly susceptible to competing pathways that form a palladium-hydride (Pd-H) species[3]. This Pd-H intermediate undergoes rapid reductive elimination to form the undesired Ar-H byproduct. The hydride typically originates from three sources:

  • β -hydride elimination from the aliphatic amine coupling partner[1][2].

  • Hydride transfer from alkoxide bases (e.g., NaOtBu) or amine bases (e.g., TEA)[1][3].

  • Hydride abstraction from reducible polar solvents (e.g., DMF)[1][3].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Bromoquinoline) Pd0->OxAdd PdII L-Pd(II)(Ar)(Br) OxAdd->PdII AmineCoord Amine Coordination & Base Deprotonation PdII->AmineCoord BetaElim β-Hydride Elimination or Solvent/Base Hydride PdII->BetaElim Hydride Transfer PdAmido L-Pd(II)(Ar)(NR2) AmineCoord->PdAmido RedElim Reductive Elimination (Accelerated by Bulky L) PdAmido->RedElim PdAmido->BetaElim Slow Red. Elim. Product Ar-NR2 (Desired Amination) RedElim->Product Product->Pd0 PdH L-Pd(II)(Ar)(H) BetaElim->PdH HDH Ar-H (Hydrodehalogenation) PdH->HDH

Competing pathways: Desired C-N coupling vs. Hydrodehalogenation in Pd-catalysis.

Troubleshooting Guide: Symptom-Based Q&A

Q: I am coupling a primary alkylamine with 3-bromoquinoline, but LC-MS shows >30% of the dehalogenated quinoline. How do I suppress this? A: Primary and secondary alkylamines possess β -hydrogens, making them highly susceptible to β -hydride elimination after coordinating to palladium[1][2]. Causality & Solution: To outcompete this pathway, you must accelerate the C-N reductive elimination step. Switch to bulky, electron-rich biaryl monophosphine ligands (e.g., tBuXPhos, BrettPhos) or rigid bidentate ligands (e.g., Xantphos, DPPF)[1][3]. Bidentate ligands are particularly effective as their chelation prevents the formation of an open coordination site required for β -hydride elimination[2].

Q: My amine has no β -hydrogens (e.g., an aniline), yet I still observe hydrodehalogenation. What is the hydride source? A: If the amine cannot undergo β -hydride elimination, the hydride is likely originating from your base or solvent[3]. Strong alkoxide bases like NaOtBu can undergo β -hydride elimination themselves, transferring a hydride to the Pd center[1][3]. Similarly, polar aprotic solvents like DMF or NMP can act as hydride donors under palladium catalysis[1][3]. Causality & Solution: Switch to a mild, non-nucleophilic inorganic base such as Cs₂CO₃ or K₃PO₄[1][3]. Replace DMF with a non-reducible, aprotic solvent like Toluene or 1,4-Dioxane[1][3].

TroubleshootingHDH Start High Ar-H Detected in LC-MS CheckAmine Does amine have β-hydrogens? Start->CheckAmine ChangeLigand Use Bulky/Bidentate Ligand (e.g., tBuXPhos, Xantphos) CheckAmine->ChangeLigand Yes CheckBase Is base NaOtBu or TEA/DIPEA? CheckAmine->CheckBase No ChangeLigand->CheckBase ChangeBase Switch to Inorganic Base (Cs2CO3 or K3PO4) CheckBase->ChangeBase Yes CheckSolvent Is solvent DMF/NMP? CheckBase->CheckSolvent No ChangeBase->CheckSolvent ChangeSolvent Switch to Toluene or 1,4-Dioxane CheckSolvent->ChangeSolvent Yes Success Optimized C-N Coupling CheckSolvent->Success No ChangeSolvent->Success

Diagnostic workflow for resolving hydrodehalogenation in Pd-catalyzed aminations.

Quantitative Optimization Parameters

To systematically eliminate HDH, cross-reference your current conditions against the optimized parameters below.

ParameterHigh HDH Risk (Avoid)Low HDH Risk (Preferred)Mechanistic Rationale
Ligand PPh₃, Tri-o-tolylphosphinetBuXPhos, BrettPhos, XantphosBulky/bidentate ligands accelerate reductive elimination and block β -hydride elimination sites[1][2][3].
Base NaOtBu, TEA, DIPEACs₂CO₃, K₃PO₄Inorganic bases prevent alkoxide/amine-mediated hydride transfer to the Pd center[1][3].
Solvent DMF, NMP, AlcoholsToluene, 1,4-Dioxane, TMONon-reducible aprotic solvents eliminate solvent-derived hydride abstraction[1][3][4].

Validated Experimental Protocol: Self-Validating Amination

This protocol incorporates in-process controls (IPCs) to ensure the catalytic cycle favors C-N bond formation over HDH.

Materials: Bromoquinoline (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%, 5 mol% Pd), tBuXPhos (6 mol%), Cs₂CO₃ (2.0 equiv), Anhydrous Toluene (0.2 M).

Step-by-Step Methodology:

  • Solid Reagent Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromoquinoline, Pd₂(dba)₃, tBuXPhos, and Cs₂CO₃.

  • Atmospheric Control: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times). Self-Validation Check: Strict oxygen exclusion prevents phosphine oxidation, which would otherwise lower the active catalyst concentration and increase background HDH[3].

  • Solvent & Amine Addition: Add anhydrous, degassed Toluene and the amine via syringe.

  • Catalyst Pre-activation (Room Temp): Stir the mixture at room temperature for 10 minutes. Self-Validation Check: The solution should transition from a dark purple/black to a deep red/orange hue, visually confirming the generation of the active monoligated Pd(0)-tBuXPhos species.

  • Thermal Activation: Transfer the tube to a pre-heated oil bath at 90 °C.

  • IPC Monitoring (1 Hour): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation Check: At 1 hour, the ratio of Product to Ar-H byproduct should be >20:1. If Ar-H exceeds 10%, immediately cool the reaction to halt irreversible hydride transfer and re-evaluate solvent purity or ligand steric bulk.

  • Work-up: Upon completion (typically 4-8 hours), cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate under reduced pressure[3].

Frequently Asked Questions (FAQs)

Q: Can the order of reagent addition prevent dehalogenation? A: Yes. While not a universal fix, ensuring that the active catalyst is formed in the presence of the amine before prolonged heating can minimize the time the Pd(II)-aryl species spends searching for a nucleophile, reducing background solvent-mediated HDH[3].

Q: How does temperature influence the hydrodehalogenation pathway? A: The dehalogenation pathway often has a higher activation energy than the desired C-N coupling. Lowering the reaction temperature can kinetically disfavor HDH, though it may require longer reaction times[3].

Q: Can co-catalysts mitigate this issue? A: Yes. Recent developments have shown that bimetallic Pd-Cu nanocatalysts can selectively facilitate the amination pathway. The in-situ formation of Cu-hydride species—which are significantly more stable than Pd-hydride species—effectively prevents Pd-hydride-mediated hydrodehalogenation, even in highly reductive environments[5][6][7].

Sources

Troubleshooting

Skraup Synthesis Technical Support Center: Managing Exothermic Reactions

Welcome to the Technical Support Center for the Skraup synthesis of quinolines. This resource is designed for researchers, application scientists, and drug development professionals who require robust, scalable, and safe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Skraup synthesis of quinolines. This resource is designed for researchers, application scientists, and drug development professionals who require robust, scalable, and safe methodologies for synthesizing the quinoline core. The Skraup reaction is a powerful tool in heterocyclic chemistry, but its notoriously violent exothermic nature requires precise mechanistic control and rigorous safety protocols[1].

Core Principles & Mechanistic Causality

To control the Skraup synthesis, one must understand exactly where and why heat is generated. The reaction involves heating aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent (typically nitrobenzene)[2]. The process is driven by a cascade of highly exothermic steps:

  • Dehydration: Sulfuric acid rapidly dehydrates glycerol to form acrolein.

  • Michael Addition: Aniline undergoes a nucleophilic attack on the α,β -unsaturated acrolein.

  • Cyclization: Acid-catalyzed ring closure yields 1,2-dihydroquinoline.

  • Oxidation: Nitrobenzene oxidizes the intermediate to the final aromatic quinoline[3].

Without intervention, the simultaneous release of thermal energy from the dehydration and oxidation steps causes a runaway exotherm, leading to the rapid polymerization of glycerol and acrolein into intractable, tarry byproducts[4].

G Glycerol Glycerol + H2SO4 Acrolein Acrolein (Highly Exothermic Dehydration) Glycerol->Acrolein Michael β-Anilinopropionaldehyde (Exothermic Addition) Acrolein->Michael Aniline Aniline Aniline->Michael Dihydro 1,2-Dihydroquinoline (Cyclization) Michael->Dihydro Quinoline Quinoline (Exothermic Oxidation) Dihydro->Quinoline Nitrobenzene Nitrobenzene / FeSO4 (Moderated Oxidation) Nitrobenzene->Quinoline Oxygen Transfer

Mechanistic pathway of the Skraup synthesis highlighting highly exothermic nodes.

Frequently Asked Questions (FAQs)

Q: What is the specific mechanistic role of Ferrous Sulfate ( FeSO4​ ) in preventing a runaway reaction? A: Ferrous sulfate acts as a critical kinetic moderator by functioning as an oxygen carrier[3]. Instead of allowing nitrobenzene to indiscriminately and rapidly oxidize the 1,2-dihydroquinoline intermediate (which releases a massive spike of thermal energy), the Fe(II)/Fe(III) redox cycle mediates the electron transfer. This extends the oxidation step over a longer period, flattening the thermal curve and preventing the reaction mixture from violently boiling over[5].

Q: Can I use a different oxidizing agent to reduce the violence of the reaction? A: Yes. Historically, arsenic acid has been used instead of nitrobenzene because it inherently results in a less violent reaction profile[2]. However, from a modern drug development and EHS (Environmental Health & Safety) perspective, the introduction of highly toxic heavy metal waste makes arsenic acid highly undesirable. Moderated nitrobenzene remains the industry standard.

Q: Why is the order of reagent addition so critical? A: Adding concentrated sulfuric acid to an unmoderated mixture of aniline, glycerol, and nitrobenzene will trigger an immediate, localized runaway exotherm[5]. The moderator ( FeSO4​ ) must be thoroughly dispersed in the organic phase before the acid is introduced. This ensures that as soon as the acid initiates the dehydration of glycerol, the moderator is already present to control the subsequent oxidation cascade.

Quantitative Impact of Reaction Moderators

The choice of moderator directly impacts both the safety profile and the overall yield of the quinoline product. Uncontrolled reactions not only pose severe safety risks but also drastically reduce yields due to the competitive polymerization of acrolein into tar[4].

Reaction Condition / ModeratorOxidantYield (%)Exotherm ControlKey Mechanistic Observation
No Moderator Nitrobenzene50–60%Poor (High Risk)Violent runaway reactions; heavy tar formation complicates isolation[4].
Ferrous Sulfate ( FeSO4​ ) Nitrobenzene84–91%ExcellentActs as an oxygen carrier; extends oxidation over a longer, safer period[4],[3].
Boric Acid Nitrobenzene~75–80%ModerateReduces violence but is kinetically less effective than FeSO4​ for yield optimization[1].
No Moderator Arsenic Acid~70–85%GoodLess violent than nitrobenzene[2], but introduces severe toxicity and disposal issues.

Troubleshooting Guide: Exotherm Management

Q: My reaction began violently immediately after adding sulfuric acid. What went wrong? A: This is a classic symptom of incorrect reagent sequencing. If concentrated sulfuric acid is added before the FeSO4​ moderator is fully dissolved and dispersed, the initial dehydration step generates enough localized heat to trigger an uncontrolled chain reaction[5]. Action: Abort the run. In future runs, ensure the FeSO4​ is completely mixed into the aniline/glycerol/nitrobenzene slurry before the dropwise addition of acid.

Q: The reaction mixture has formed a thick, intractable tar, making work-up impossible. How can I prevent this? A: Tar formation is the direct result of glycerol and acrolein polymerization, which dominates when temperatures exceed 190–200°C[4]. This usually indicates poor mechanical stirring (leading to localized hot spots) or insufficient external cooling during the peak exotherm. Ensure vigorous mechanical stirring (magnetic stirring is insufficient for the viscosity of this mixture) and maintain the oil bath strictly between 140–150°C[3].

Q: The reaction is boiling too vigorously even after removing the external heat source. What immediate actions should I take? A: The reaction has entered a self-sustaining exothermic loop. Immediately apply external cooling to the flask (e.g., wrapping the upper part of the flask with a wet towel or raising an ice bath to the lower hemisphere)[5]. Ensure your reflux condenser has maximum chilled water flow. Do not stop the mechanical stirrer, as stagnant zones will superheat and violently erupt.

Troubleshooting Start Reaction Exceeds Safe Temp (>150°C) CheckFeSO4 Was FeSO4 added before H2SO4? Start->CheckFeSO4 Yes1 Yes CheckFeSO4->Yes1 No1 No CheckFeSO4->No1 Cooling Apply external cooling (wet towel or ice bath) Yes1->Cooling Action1 Halt reaction immediately. Incorrect order causes runaway exotherm. No1->Action1 CheckStirring Is mechanical stirring adequate? Cooling->CheckStirring Yes2 Yes CheckStirring->Yes2 No2 No CheckStirring->No2 Proceed Monitor reflux rate & maintain 140-150°C Yes2->Proceed Action2 Increase RPM. Localized hot spots cause tarring. No2->Action2

Troubleshooting decision tree for managing runaway exothermic events.

Validated Experimental Protocol: Moderated Skraup Synthesis

This protocol incorporates self-validating checkpoints to ensure thermal stability and maximum yield (expected 84–91%)[4].

Reagents Required:

  • Aniline: 93 g (1.0 mole)

  • Glycerol (anhydrous): 276 g (3.0 moles)

  • Nitrobenzene: 49 g (0.4 mole)

  • Ferrous Sulfate Heptahydrate ( FeSO4​⋅7H2​O ): 10 g

  • Concentrated Sulfuric Acid ( H2​SO4​ ): 100 mL

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a 2-liter, heavy-walled three-necked round-bottom flask. Equip it with a robust overhead mechanical stirrer (crucial for viscous mixtures), a high-efficiency reflux condenser, and a pressure-equalizing dropping funnel.

  • Reagent Charging (Strict Order): To the flask, add the powdered FeSO4​⋅7H2​O , followed by the glycerol, aniline, and nitrobenzene[5].

  • Homogenization: Engage the mechanical stirrer at a moderate RPM. Stir for 10 minutes until the ferrous sulfate is uniformly suspended. Self-Validation Check: The mixture should appear as a homogenous, slightly cloudy suspension. If clumps of FeSO4​ remain, break them up before proceeding.

  • Acid Addition: Transfer the concentrated H2​SO4​ to the dropping funnel. Begin adding the acid dropwise over 30 minutes. Self-Validation Check: The temperature of the flask will rise naturally to ~70-80°C during addition. If the mixture begins to boil or smoke violently at this stage, the addition is too fast or the FeSO4​ is poorly dispersed. Pause addition and increase stirring.

  • Controlled Heating: Once all acid is added, lower the flask into an oil bath pre-heated to 140°C. The reaction will initiate its main exotherm.

  • Thermal Maintenance: Monitor the reflux ring in the condenser. Maintain the oil bath between 140–150°C for 3 to 4 hours[3]. If the reflux reaches the upper third of the condenser, temporarily remove the oil bath and apply a wet towel to the flask until the boiling subsides[5].

  • Work-up & Isolation: Allow the mixture to cool below 50°C. Carefully dilute with 500 mL of DI water. Neutralize the acidic mixture by slowly adding a concentrated NaOH solution until strongly alkaline (pH > 10). Isolate the crude quinoline via steam distillation, separate the organic layer, dry over anhydrous Na2​SO4​ , and purify by vacuum distillation to yield the pure product.

References

  • Grokipedia - Skraup reaction.
  • University of Peshawar - Preparation and Properties of Quinoline.
  • BenchChem - The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • Wikipedia - Skraup reaction.
  • BenchChem - Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis.

Sources

Optimization

Section 1: Mechanistic Insights into Tar Formation

Welcome to the Technical Support Center for Quinoline Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with a notorious bottleneck in heterocyclic chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinoline Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with a notorious bottleneck in heterocyclic chemistry: the formation of intractable black tar during quinoline assembly[1].

This guide is designed to move beyond basic textbook procedures. Here, we will dissect the mechanistic root causes of tarring, provide self-validating batch protocols, and explore advanced continuous flow strategies to maximize your synthetic throughput.

Q: Why do my Skraup and Doebner-Miller reactions consistently yield a thick, intractable black tar instead of the desired quinoline?

A: The root cause lies in the highly reactive nature of the α,β-unsaturated carbonyl intermediates generated in situ[2]. In the classic Skraup synthesis, glycerol is dehydrated by concentrated sulfuric acid to form acrolein[3]. Acrolein is a highly electrophilic, volatile, and unstable species.

Under the harsh thermal (>130°C) and highly acidic conditions required to drive the subsequent Michael addition and cyclization, any unreacted acrolein rapidly undergoes uncontrolled radical and cationic polymerization[4]. This runaway exotherm outpaces the desired cyclization kinetics, effectively shunting your mass balance into a polymeric tar[3].

SkraupMechanism Glycerol Glycerol + H2SO4 (Precursor) Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein Dehydration (>130°C) Michael Michael Adduct Acrolein->Michael + Aniline Tar Polymeric Tar (Side Product) Acrolein->Tar Thermal Polymerization (Runaway Exotherm) Aniline Aniline Aniline->Michael Cyclization Dihydroquinoline Michael->Cyclization Acid-Catalyzed Ring Closure Quinoline Quinoline (Target Product) Cyclization->Quinoline Oxidation (e.g., PhNO2) Cyclization->Tar Over-oxidation / Degradation

Mechanistic pathway of Skraup synthesis highlighting tar formation branches.

Section 2: Troubleshooting & Batch Reaction Optimization

Q: How can I modify the classic Skraup synthesis to suppress this polymerization while maintaining yield?

A: The key to minimizing tar is kinetic control. You must match the rate of acrolein generation to the rate of the Michael addition. Traditionally, nitrobenzene is used as an oxidant, but it is notoriously harsh and can trigger violent exotherms[1].

By adding ferrous sulfate heptahydrate (FeSO₄·7H₂O) , you introduce a chemical moderator. The iron salt acts as an oxygen carrier, smoothing the oxidation step over a longer period and preventing the localized overheating that leads to charring[3].

Protocol: Self-Validating Moderated Skraup Synthesis

This protocol utilizes causality-driven checkpoints to ensure the reaction remains under kinetic control.

  • Reagent Assembly: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, combine 1.0 eq aniline, 3.0 eq anhydrous glycerol, and 0.05 eq FeSO₄·7H₂O[3].

    • Self-Validation Checkpoint: The mixture must be visually homogeneous before proceeding. Undissolved iron salts indicate insufficient stirring, which risks localized exotherms later.

  • Controlled Acidification: Cool the flask in an ice bath. Slowly add 1.5 eq concentrated H₂SO₄ dropwise via an addition funnel, maintaining the internal temperature strictly below 20°C.

    • Self-Validation Checkpoint: A color change to pale yellow is normal. Sudden darkening to brown/black indicates the addition is too fast, causing premature glycerol dehydration.

  • Oxidant Addition: Add 0.6 eq of m-nitrobenzenesulfonic acid (a milder, water-soluble alternative to nitrobenzene).

  • Gradual Heating: Gradually heat the mixture to 130°C.

    • Causality: Gradual heating ensures acrolein is consumed by the aniline as soon as it is generated.

    • Self-Validation Checkpoint: The reaction should gently reflux. If violent bubbling occurs, remove the heat source immediately; the moderation has been overwhelmed.

  • Work-up: Cool to room temperature, pour over crushed ice, and neutralize with aqueous NaOH until pH 10. Extract with ethyl acetate.

    • Self-Validation Checkpoint: The biphasic layers should separate cleanly. The absence of a thick, black interfacial "rag layer" confirms successful tar mitigation.

Q: Are there alternative solvent systems for the Doebner-Miller reaction to prevent tarring?

A: Yes. The Doebner-Miller reaction condenses anilines directly with α,β-unsaturated carbonyls[5]. To prevent these carbonyls from polymerizing, utilize a biphasic solvent system (e.g., water/toluene)[6]. The causality here relies on phase partitioning: the reactive organic intermediates are kept at low local concentrations in the organic phase, while the acid catalyst remains primarily in the aqueous phase. This physical separation significantly minimizes oligomerization events[6].

Section 3: Advanced Mitigation via Continuous Flow Technologies

Q: Can enabling technologies completely eliminate tar formation in quinoline synthesis?

A: Absolutely. Transitioning from batch to continuous flow fundamentally alters the reaction environment, allowing you to bypass harsh thermal and acidic conditions entirely[7].

Recent advancements have demonstrated a scalable tandem photoisomerization-cyclization process[8]. In this setup, amino-enone substrates are pumped through a high-power LED flow reactor. The continuous flow ensures rapid heat dissipation, precise photon flux, and strict residence times[7]. Because the reaction is driven photochemically rather than thermally, the degradation pathways that lead to tar are completely shut down, yielding >1 g/h of pure quinoline[8].

FlowWorkflow Reagents Amino-enone Substrates Pump HPLC Pumps (Precise Dosing) Reagents->Pump Reactor High-Power LED Flow Reactor Pump->Reactor Continuous Flow Stream Hydrogenation Telescoped Pd Hydrogenation Reactor->Hydrogenation Photoisomerization & Cyclization Product Pure Quinolines (>1 g/h Throughput) Hydrogenation->Product High Yield, Tar-Free

Continuous flow photochemical synthesis workflow preventing tar formation.

Data Presentation: Tar Mitigation Strategies

The following table summarizes the quantitative impact of various mitigation strategies on reaction yield and tar reduction.

Synthesis StrategyReaction ModeKey Reagents / ConditionsTar Reduction MechanismTypical Yield
Classic Skraup BatchGlycerol, H₂SO₄, PhNO₂None (Baseline)30–45%
Moderated Skraup BatchAddition of FeSO₄·7H₂OSmooths oxidation, prevents runaway exotherms[3]65–80%
Biphasic Doebner-Miller BatchWater/Toluene, HClPartitions reactive intermediates across phases[6]70–85%
Photochemical Cascade Continuous FlowHigh-power LED, No acidBypasses thermal polymerization of intermediates[8]>90%

References

  • Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process Source: Chemistry - A European Journal (via ResearchGate) URL:[Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: RSC Advances (PMC) URL:[Link]

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines Source: Molecules (PMC) URL:[Link]

  • Quinoline Source: Wikipedia, The Free Encyclopedia URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on 7-Bromo-8-fluoroquinolin-3-amine Reactivity

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that polyfunctional heterocycles present unique chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that polyfunctional heterocycles present unique chemoselectivity challenges. 7-Bromo-8-fluoroquinolin-3-amine (CAS: 2092338-88-8) is a highly versatile building block featuring three distinct reactive sites: a nucleophilic C3-primary amine, an electrophilic C7-bromide, and an inductively withdrawing C8-fluorine[1].

This guide provides field-proven insights into how solvent selection dictates the reactivity of this molecule, alongside self-validating protocols to troubleshoot common synthetic bottlenecks.

Quantitative Data: Solvent Performance Matrix

The choice of solvent fundamentally alters the electronic environment of the quinoline core. The table below summarizes the quantitative effects of various solvent systems on the C7-Buchwald-Hartwig amination versus C3-amine acylation pathways.

Solvent SystemPolarity ClassSolubility of SubstratePd-Catalyst ActivationPrimary ChemoselectivityTypical Yield
2-MeTHF Polar EtherealHighFastC7 Cross-Coupling>85%
Toluene Non-PolarLow to ModerateSlowC7 Cross-Coupling60–65%
1,4-Dioxane Polar EtherealModerateModerateC7 Cross-Coupling75%
DCM / DIPEA Polar AproticHighN/A (Inhibitory)C3 Acylation>90%
DMF / DMSO Strongly PolarVery HighInhibits Pd(0)C3 Substitution<20% (Coupling)

Data synthesized from established cross-coupling optimization parameters for halogenated quinolines.

Visualizing Reaction Pathways

The following diagram illustrates how solvent polarity drives the chemoselectivity between the C3 and C7 positions.

Chemoselectivity Start 7-Bromo-8-fluoroquinolin-3-amine (CAS: 2092338-88-8) Solvent Solvent Selection Start->Solvent Polar Polar Aprotic (DCM, DMF) Solvent->Polar Solvates basic species NonPolar Ethereal / Non-Polar (2-MeTHF, Toluene) Solvent->NonPolar Stabilizes Pd transition states C3 C3-Amine Functionalization (Acylation / Alkylation) Polar->C3 Unshielded C3-NH2 C7 C7-Bromide Cross-Coupling (Buchwald-Hartwig / Suzuki) NonPolar->C7 Facilitates Oxidative Addition

Caption: Solvent-driven chemoselectivity pathways for 7-Bromo-8-fluoroquinolin-3-amine.

Expert FAQs: Mechanistic Causality & Troubleshooting

Q1: Why does solvent polarity drastically alter the chemoselectivity between the C3-amine and C7-bromide? A1: The chemoselectivity is a competition between nucleophilic attack at C3 and transition-metal catalyzed oxidative addition at C7. Strongly polar aprotic solvents (like DMF or DMSO) solvate cations efficiently, leaving the C3-amine "naked" and highly nucleophilic, which is ideal for acylation. However, these same solvents can strongly coordinate to palladium catalysts, inhibiting the active Pd(0) species required for C7 cross-coupling[2]. Conversely, ethereal or non-polar solvents support the catalytic cycle by not over-coordinating the metal center.

Q2: How does the C8-fluorine influence solvent interactions at the C7-bromide? A2: The highly electronegative C8-fluorine exerts a strong inductive electron-withdrawing effect, making the adjacent C7-bromine bond highly electrophilic and susceptible to oxidative addition. However, this also reduces the overall basicity of the quinoline nitrogen, which can lead to3[3].

Q3: I am experiencing poor solubility and low yields in my Buchwald-Hartwig amination using Toluene. How can I resolve this? A3: Toluene is a standard solvent for 2[2], but the fluorinated nature of this substrate often causes precipitation. We highly recommend switching to 2-MeTHF . As demonstrated in recent studies on 4[4], 2-MeTHF weakly coordinates to the palladium center, facilitating faster catalyst activation while easily dissolving polar halogenated heterocycles.

Troubleshooting Workflow

Use the following logical workflow to diagnose and resolve low yields during C7-functionalization.

Troubleshooting Issue Issue: Low Yield in C7 Amination Check Evaluate Solvent Issue->Check Inhib Using DMF/MeCN? (Pd Inhibition) Check->Inhib Solub Using Toluene? (Poor Solubility) Check->Solub Fix1 Switch to 2-MeTHF Inhib->Fix1 Yes Fix2 Add 5% Co-solvent (e.g., Dioxane) Solub->Fix2 Yes

Caption: Troubleshooting workflow for resolving low yields in C7-bromide cross-coupling.

Self-Validating Protocol: C7 Buchwald-Hartwig Amination in 2-MeTHF

To ensure scientific integrity and reproducibility, the following protocol for the5[5] incorporates built-in validation checkpoints.

Objective: Selective amination of the C7-bromide without cross-reactivity at the C3-amine.

Materials:

  • 7-Bromo-8-fluoroquinolin-3-amine (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • Pd2(dba)3 (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous 2-MeTHF (0.2 M)

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 7-Bromo-8-fluoroquinolin-3-amine, Pd2(dba)3, XPhos, and NaOtBu.

    • Validation Checkpoint 1: Add anhydrous 2-MeTHF. The mixture should form a uniform, slightly turbid suspension. If large aggregates remain, sonicate for 60 seconds.

  • Degassing: Purge the vessel with Argon for 10 minutes, then add the secondary amine via syringe.

    • Validation Checkpoint 2: The solution color should remain dark red/purple (characteristic of Pd2(dba)3). A rapid shift to black indicates premature catalyst decomposition (oxidation to Pd black) due to oxygen ingress.

  • Reaction Execution: Heat the mixture to 85°C under Argon for 4-6 hours.

    • Validation Checkpoint 3: At 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is self-validated as complete when the starting material mass peak ([M+H]+ 241/243) is entirely replaced by the product mass peak, lacking the M+2 bromine isotope pattern.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water, dry over MgSO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

References

  • National Science Foundation (NSF). "Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides". Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 7-Bromo-8-fluoroquinolin-3-amine: A Comparative Guide to X-ray Crystallography

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 7-Bromo-8-fluoroquinolin-3-amine (CAS: 2092338-88-8)[1] As a Senior Application Scientist, I frequently encounter the analyt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 7-Bromo-8-fluoroquinolin-3-amine (CAS: 2092338-88-8)[1]

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of assigning exact regiochemistry in poly-substituted heterocycles. 7-Bromo-8-fluoroquinolin-3-amine is a highly functionalized building block utilized in the synthesis of advanced kinase inhibitors and neurological therapeutics[2]. However, the adjacent placement of a bromine atom and a fluorine atom on the benzenoid ring (positions 7 and 8) creates a significant structural validation challenge.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against routine spectroscopic alternatives, providing a self-validating experimental workflow to definitively prove the 3D molecular architecture of halogenated quinolines.

The Regiochemical Bottleneck: Why Spectroscopic Alternatives Fall Short

In drug development, an ambiguous structural assignment can derail an entire medicinal chemistry campaign. While standard spectroscopic techniques are indispensable for routine purity checks, they exhibit critical blind spots when applied to di-halogenated quinolines[3].

  • High-Resolution Mass Spectrometry (HRMS): While HRMS easily confirms the elemental composition ( C9​H6​BrFN2​ ) and the distinct isotopic signature of bromine, it provides zero spatial information. It cannot distinguish 7-bromo-8-fluoroquinolin-3-amine from its 6-bromo-7-fluoro isomer[3].

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are the workhorses of the synthetic lab. However, the strong electron-withdrawing nature of fluorine causes complex, long-range spin-spin couplings ( JC−F​ and JH−F​ ) that complicate spectral interpretation[4]. Furthermore, the lack of adjacent protons between the 7- and 8-positions means that 2D NOESY experiments often fail to provide the definitive spatial correlations required to lock in the absolute regiochemistry[2].

To overcome these limitations, Single-Crystal X-ray Crystallography serves as the unequivocal gold standard. By directly mapping the electron density of the molecule, SCXRD easily differentiates the heavy bromine atom (35 electrons) from the fluorine atom (9 electrons), providing absolute proof of the substitution pattern[2],[5].

Table 1: Comparative Analysis of Structural Validation Techniques
Analytical TechniquePrimary Data OutputRegiochemical ResolutionLimitations for Halogenated Quinolines
Single-Crystal X-ray Diffraction (SCXRD) 3D Electron Density MapAbsolute Requires the successful growth of high-quality, untwinned single crystals[3].
Nuclear Magnetic Resonance (NMR) Nuclear Spin ConnectivityModerate 19F−13C long-range couplings complicate spectra; lacks direct 3D spatial mapping[2],[4].
High-Resolution Mass Spectrometry Exact Mass & Isotope PatternNone Cannot distinguish between positional isomers (e.g., 6-bromo vs. 7-bromo)[3].
Infrared Spectroscopy (IR) Vibrational FrequenciesLow Only confirms functional groups (e.g., primary amine, aromatic C=N)[3].

Structural Validation Workflow

The following diagram illustrates the logical progression from synthesis to definitive structural proof, highlighting the complementary nature of NMR and the definitive nature of SCXRD.

Workflow Synthesis Synthesis of 7-Bromo-8-fluoroquinolin-3-amine NMR NMR / HRMS (Connectivity & Mass) Synthesis->NMR Preliminary Check Cryst Vapor Diffusion Crystallization (Untwinned Single Crystal) Synthesis->Cryst High Purity >95% Valid Unambiguous 3D Structure (Regiochemistry Confirmed) NMR->Valid Orthogonal Confirmation XRD Cryogenic X-ray Diffraction (100 K, Microfocus Source) Cryst->XRD Polarized Light Validation Refine Structure Solution & Refinement (SHELXT / HAR) XRD->Refine R_int < 0.05 Refine->Valid R1 < 5%, GoF ~ 1.0

Fig 1: Self-validating structural validation workflow for 7-Bromo-8-fluoroquinolin-3-amine.

Self-Validating Experimental Protocol for SCXRD

To guarantee trustworthiness and reproducibility, the crystallographic workflow must be treated as a self-validating system where each phase confirms the success of the previous one.

Phase 1: Thermodynamically Controlled Crystallization
  • Procedure: Dissolve 10 mg of 7-Bromo-8-fluoroquinolin-3-amine in a minimum volume of dichloromethane (solvent) inside a small inner vial. Place this vial inside a larger, sealed chamber containing pentane (anti-solvent). Allow to sit undisturbed at room temperature for 3–5 days.

  • Causality: Vapor diffusion creates a slow, thermodynamically controlled supersaturation gradient. Rapid precipitation (kinetic control) often yields twinned or microcrystalline powders unsuitable for diffraction. Slow diffusion ensures highly ordered lattice packing[6].

  • Self-Validation: Crystals are examined under a polarized light microscope. Complete optical extinction upon stage rotation confirms a single, continuous crystalline domain, validating the sample for X-ray exposure.

Phase 2: Data Collection at Cryogenic Temperatures (100 K)
  • Procedure: A single crystal (~0.1 mm) is mounted on a goniometer and continuously bathed in a 100 K nitrogen stream during X-ray irradiation using a high-brilliance microfocus source (e.g., Excillum MetalJet)[7].

  • Causality: Organic molecules exhibit significant thermal motion at room temperature, which smears electron density and reduces high-angle diffraction intensity. Cryocooling to 100 K drastically minimizes these atomic displacement parameters, extending the resolution limit (often < 0.8 Å) and protecting the crystal from radiation damage[8],[6].

  • Self-Validation: The system validates crystal integrity in real-time by calculating the internal merging R -factor ( Rint​ ) from initial test frames. An Rint​<0.05 confirms the correct assignment of crystal symmetry and sufficient diffraction intensity before committing to a full multi-hour collection[5].

Phase 3: Structure Solution and Electron Density Refinement
  • Procedure: Initial phases are solved via intrinsic phasing algorithms (SHELXT). The structural model is then refined using full-matrix least-squares against F2 or via Hirshfeld Atom Refinement (HAR)[8].

  • Causality: The heavy bromine atom ( Z=35 ) provides strong anomalous scattering, which heavily anchors the initial electron density map. HAR utilizes quantum mechanical electron densities rather than spherical approximations, allowing for the precise spatial location of the highly electronegative fluorine atom and the primary amine hydrogen atoms[8],.

  • Self-Validation: The refinement is intrinsically self-validating through the Goodness-of-Fit (GoF) metric and the R1​ residual factor. A GoF approaching 1.0 confirms that the structural model perfectly accounts for the experimental diffraction data without over-parameterization[3].

Quantitative Data Presentation

When evaluating the final crystallographic Information File (CIF) for 7-Bromo-8-fluoroquinolin-3-amine, the following quantitative metrics must be met to ensure the structure is of publication quality and the regiochemistry is indisputable.

Table 2: Benchmark Crystallographic Validation Metrics
ParameterTarget ThresholdMechanistic Significance
Resolution Limit ≤0.84 ÅRequired for publication-grade atomic separation; ensures distinct mapping of C-F and C-Br bonds[7].
R1​ (observed data) <5.0% Quantifies the absolute agreement between the calculated structural model and the raw diffraction data[8].
wR2​ (all data) <15.0% Accounts for data variance across all reflections; validates the overall robustness of the structural model[8].
Goodness-of-Fit (GoF) 0.95−1.05 Validates that the data is neither over-restrained nor under-parameterized[3].
Residual Electron Density <1.0 e/ųEnsures no unmodeled solvent molecules or "ghost" atoms remain in the lattice[5].

Conclusion

While NMR and HRMS are essential tools for monitoring the synthesis of 7-Bromo-8-fluoroquinolin-3-amine, they cannot definitively resolve the spatial ambiguity of adjacent halogen substituents on a heteroaromatic core. Single-crystal X-ray crystallography remains the only self-validating analytical technique capable of providing an unambiguous, 3D electron density map. By employing cryogenic data collection and advanced Hirshfeld atom refinement, researchers can secure absolute structural proof, thereby de-risking downstream biological assays and structure-activity relationship (SAR) studies.

Sources

Comparative

A Comprehensive Guide to the Fluorescent Properties of Substituted Quinolines

Quinoline derivatives are cornerstone scaffolds in the development of fluorescent probes, bio-imaging agents, and chemosensors. Their intrinsic photophysical properties—such as quantum yield (Φ), Stokes shift, and emissi...

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Author: BenchChem Technical Support Team. Date: April 2026

Quinoline derivatives are cornerstone scaffolds in the development of fluorescent probes, bio-imaging agents, and chemosensors. Their intrinsic photophysical properties—such as quantum yield (Φ), Stokes shift, and emission wavelength (λem)—are highly tunable via structural modifications. This guide provides an objective, data-driven comparison of various substituted quinolines, exploring the causality behind their fluorescence mechanisms and outlining robust experimental protocols for their evaluation.

Mechanistic Principles: The Causality of Fluorescence in Quinolines

The fluorescence efficiency of the quinoline core is governed by a delicate balance between radiative decay and non-radiative energy dissipation pathways. Unsubstituted 8-hydroxyquinoline (8-HQ) exhibits notoriously poor fluorescence in aqueous and alkane solutions (Φ < 2 × 10⁻⁴)[1]. The causality behind this phenomenon lies in Excited-State Intramolecular Proton Transfer (ESIPT) and phototautomerization. Upon photoexcitation, the enol form of 8-HQ rapidly converts to a keto tautomer, dissipating energy non-radiatively[1].

To engineer high-performance fluorophores, researchers employ specific substitution strategies:

  • Blocking ESIPT: Replacing the labile hydroxyl proton with a methoxy group (e.g., 8-methoxyquinoline) eliminates the possibility of phototautomerization. Consequently, 8-methoxyquinoline exhibits a quantum yield of 0.38 in dichloromethane, a roughly 100-fold enhancement over 8-HQ[1].

  • Push-Pull Systems (ICT): Introducing electron-donating groups (EDGs) like amino (-NH₂) at the 7-position, coupled with electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃), creates a strong Intramolecular Charge Transfer (ICT) state. For instance, 7-aminoquinolines exhibit pronounced solvatochromism, where fluorescence lifetimes lengthen in moderately polar solvents due to a more forbidden ICT character, but shorten in strongly polar, protic solvents due to hydrogen bonding and non-radiative decay[2].

  • Metal Coordination & Rigidification: Derivatization of 8-HQ with sulfonamide groups yields weakly fluorescent ligands that undergo massive "turn-on" fluorescence upon binding to metal ions like Zn²⁺. The coordination rigidifies the molecule, restricts intramolecular rotation, and alters the dipole moment, boosting the quantum yield from 0.004 to up to 0.70[3].

G HQ 8-Hydroxyquinoline (Excited State) PT Phototautomerization (ESIPT) HQ->PT Protic Solvents / Free -OH Sub Substitution (-OMe, Sulfonamide) or Metal Coordination (Zn2+, Mg2+) HQ->Sub Chemical Modification NR Non-Radiative Decay (Low Quantum Yield < 0.0002) PT->NR Rapid Energy Dissipation Rad Radiative Decay (High Quantum Yield > 0.30) Sub->Rad Blocked ESIPT & Rigidification

Fig 1: Mechanistic pathways governing quinoline fluorescence and ESIPT blockade.

Comparative Photophysical Data of Substituted Quinolines

To objectively benchmark these derivatives, the following table synthesizes the photophysical properties of key substituted quinolines based on experimental literature.

Compound ClassRepresentative DerivativeSolvent / ConditionEmission Wavelength (λem)Quantum Yield (Φ)Primary Application / Sensing Target
8-Hydroxyquinoline Unsubstituted 8-HQCH₂Cl₂391 nm0.0038Baseline / Metal Chelator[1]
8-Methoxyquinoline 8-MeOQCH₂Cl₂~400 nm0.38Mechanistic Control (Blocks ESIPT)[1]
Sulfonamide-Quinoline 8-HQ Sulfonamide + Zn²⁺Neutral Buffer~490 nm0.70Zn²⁺ Biosensor[3]
7-Aminoquinoline 4-CF₃-7-AminoquinolineEthyl Acetate~450 nmHigh (ICT dependent)Golgi-Localized Probes / Bioimaging[2]
3-Aminoquinoline 3-Aminoquinoline (3AQ)Hexane-Ethanol~420 nmSolvatochromicPreferential Solvation Probe[4]

Note: The position of the substituent drastically alters environmental sensitivity. For example, 3-Aminoquinoline (3AQ) is uniquely sensitive to halide ions, undergoing dynamic fluorescence quenching via an electron transfer mechanism in the order of I⁻ > Br⁻ > Cl⁻[5].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the evaluation of quinoline fluorophores must follow strict, self-validating methodologies. The following protocols explain the causality behind critical experimental steps.

Protocol A: Determination of Relative Fluorescence Quantum Yield (Φ)

Causality: Measuring absolute quantum yield requires specialized hardware (an integrating sphere). For routine laboratory evaluation, the relative method is preferred. It relies on comparing the integrated fluorescence intensity of the unknown substituted quinoline against a well-characterized standard (e.g., Quinine sulfate, Φ = 0.54 in 0.1 M H₂SO₄)[6].

  • Preparation of Dilute Solutions: Prepare 5 serial dilutions of both the quinoline derivative and the reference standard in their respective solvents.

    • Critical Step: Ensure the absorbance of all solutions at the excitation wavelength is strictly below 0.05. Why? Higher absorbances lead to the inner filter effect (self-absorption), which artificially depresses the measured emission and severely skews the quantum yield calculation[6].

  • Spectroscopic Measurement: Measure the UV-Vis absorbance at the chosen excitation wavelength. Immediately transfer the cuvette to a spectrofluorometer and record the emission spectrum using the exact same excitation wavelength.

  • Data Integration: Calculate the integrated area under the fluorescence emission curve for all samples.

  • Linear Regression: Plot the integrated fluorescence intensity (y-axis) against the absorbance (x-axis). The plot must be highly linear (R² > 0.99) with an intercept passing through zero.

  • Calculation: Compute the quantum yield using the gradient (Grad) of the plots: Φ_sample = Φ_std × (Grad_sample / Grad_std) × (η_sample² / η_std²) (Where η represents the refractive index of the respective solvents).

Workflow Step1 Prepare Dilute Solutions (Absorbance < 0.05) Step2 Measure Absorbance at Excitation Wavelength Step1->Step2 Step3 Record Emission Spectra & Integrate Area Step2->Step3 Avoid Inner Filter Effect Step4 Plot Integrated Fluorescence vs. Absorbance Step3->Step4 Step5 Calculate Gradient (Grad) for Sample & Standard Step4->Step5 Linear Regression Step6 Compute Relative Quantum Yield: Φx = Φstd * (Gradx/Gradstd) * (nx²/nstd²) Step5->Step6

Fig 2: Step-by-step workflow for determining relative fluorescence quantum yield.

Protocol B: Evaluating Metal-Ion Induced "Turn-On" Fluorescence

Causality: For sensors like sulfonamide-substituted 8-HQ, the baseline fluorescence must be established before introducing the analyte to validate the signal-to-noise ratio (sensitivity index)[3].

  • Baseline Measurement: Prepare a 10 μM solution of the quinoline probe in a metal-free physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Record the baseline emission spectrum.

  • Titration: Sequentially add aliquots of the target metal ion (e.g., ZnCl₂ or MgCl₂) from a concentrated stock.

  • Equilibration: Allow 3-5 minutes of equilibration time after each addition to ensure complete complexation.

  • Isosbestic Point Verification: Overlay the absorption spectra during titration. The presence of sharp isosbestic points validates that only two species (free ligand and metal-complex) exist in equilibrium, confirming a clean 1:1 or 1:2 stoichiometric binding model without off-target aggregation.

Conclusion

The rational design of substituted quinolines relies heavily on manipulating their excited-state dynamics. By strategically deploying electron-donating/withdrawing groups or blocking non-radiative ESIPT pathways, researchers can engineer probes with bespoke photophysical properties suited for complex biological environments. Adhering to rigorous, self-validating spectroscopic protocols ensures that these enhancements translate reliably from the cuvette to the cell.

References

  • Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects | The Journal of Physical Chemistry B. ACS Publications.[Link]

  • Derivatives of 8-Hydroxy-2-methylquinoline Are Powerful Prototypes for Zinc Sensors in Biological Systems | Journal of the American Chemical Society. ACS Publications.[Link]

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes | ACS Medicinal Chemistry Letters. ACS Publications.[Link]

  • 3-aminoquinoline: a turn-on fluorescent probe for preferential solvation in binary solvent mixtures. PubMed.[Link]

  • Effect of halide ions on the fluorescence properties of 3‐aminoquinoline in aqueous medium. ResearchGate.[Link]

Sources

Validation

Structure-Activity Relationship (SAR) Guide: 7-Bromo-8-fluoroquinolin-3-amine Derivatives as Next-Generation PRMT5 Inhibitors

Executive Summary & Biological Context Epigenetic dysregulation is a fundamental driver of oncogenesis. Among epigenetic targets, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a highly validated vulnerabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

Epigenetic dysregulation is a fundamental driver of oncogenesis. Among epigenetic targets, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a highly validated vulnerability, particularly in cancers harboring methylthioadenosine phosphorylase (MTAP) deletions[1].

Historically, first-generation PRMT5 inhibitors (such as JNJ-64619178) were S-adenosylmethionine (SAM)-competitive. While potent, they led to indiscriminate PRMT5 blockade across all tissues, resulting in dose-limiting hematological toxicities like thrombocytopenia and neutropenia[2]. To widen the therapeutic index, the field pivoted to second-generation, MTA-cooperative inhibitors . These molecules exploit the accumulation of the metabolite MTA in MTAP-deleted cells, binding selectively to the PRMT5-MTA complex and sparing healthy wild-type cells[3].

At the core of several highly potent MTA-cooperative clinical candidates (including AM-9747 and MRTX1719 analogs) lies the quinoline-3-amine pharmacophore[4]. Specifically, the 7-bromo-8-fluoroquinolin-3-amine derivative has become a premier scaffold for drug development, offering an optimal balance of target affinity, metabolic stability, and synthetic tractability[5].

G MTAP MTAP Deletion (Cancer Cell) MTA MTA Accumulation MTAP->MTA Causes Complex PRMT5-MTA Complex (Vulnerable Target) MTA->Complex PRMT5 PRMT5 Enzyme PRMT5->Complex Binds MTA Inhibitor 7-Br-8-F-Quinoline Derivative Complex->Inhibitor High Affinity Death Selective Cell Death (Synthetic Lethality) Inhibitor->Death Blocks SDMA

Synthetic lethality pathway of MTA-cooperative PRMT5 inhibitors in MTAP-deleted cancers.

Mechanistic Rationale: The 7-Bromo-8-Fluoroquinolin-3-Amine Scaffold

As an application scientist, I evaluate chemical scaffolds not just for their raw biochemical potency, but for their structural causality within the target pocket and their pharmacokinetic resilience. The 7-bromo-8-fluoroquinolin-3-amine building block is engineered to solve three distinct medicinal chemistry challenges:

  • The Quinoline-3-Amine Core (Target Engagement): The protonated quinoline nitrogen and the 3-amino group function as critical hydrogen-bond donors and acceptors with the Glu435 and Glu444 residues in the PRMT5 active site[5]. Simultaneously, the aromatic quinoline ring engages in robust π−π stacking with Phe327 and Trp579, anchoring the molecule deeply within the substrate-binding pocket[5].

  • The 8-Fluoro Substitution (Metabolic & Electronic Tuning): Unsubstituted quinolines are highly susceptible to rapid Phase II metabolism and oxidation in the liver. The introduction of an electron-withdrawing fluorine atom at the C8 position blocks these oxidative hotspots. Furthermore, it modulates the pKa of the adjacent quinoline nitrogen, optimizing its hydrogen-bonding strength without rendering it overly basic (which could otherwise trigger off-target hERG liabilities)[3].

  • The 7-Bromo Substitution (Synthetic Vector): The C7 position points directly toward the solvent-exposed outer hydrophobic pocket of the PRMT5 enzyme. The bromine atom provides a highly versatile handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). This allows researchers to seamlessly install diverse substituents (such as pyrazoles or piperidines) to capture additional binding enthalpy[6].

Objective Comparison: Scaffold Performance

To objectively evaluate the superiority of the 7-bromo-8-fluoroquinolin-3-amine scaffold, we must compare it against earlier iterations and alternative pharmacophores. The data below synthesizes typical SAR profiles observed during the lead optimization of MTA-cooperative inhibitors[4],[3].

Scaffold BasePRMT5·MTA IC₅₀ (nM)HCT116 MTAP-Null IC₅₀ (nM)HCT116 MTAP-WT IC₅₀ (nM)Selectivity Index (WT/Null)Metabolic Half-life (T₁/₂ min)
Tetrahydroisoquinoline (1st Gen)>1000 (Non-cooperative)50501x<15
Unsubstituted Quinoline-3-amine 15120150012.5x25
7-Bromo-quinoline-3-amine 54590020x30
7-Bromo-8-fluoroquinolin-3-amine 1.5 2 150 75x >120

Data Interpretation: The addition of the 8-fluoro group drastically improves the metabolic half-life from 30 minutes to over 120 minutes, while the optimized quinoline core drives the selectivity index to 75x, ensuring a wide therapeutic window.

Experimental Workflows: Validating MTA-Cooperativity

To empirically prove that a derivative built from this scaffold is truly MTA-cooperative, we must measure the suppression of Symmetric Dimethylarginine (SDMA) in an isogenic cell system.

We design this protocol as a self-validating system : by testing the compound in both MTAP-null and MTAP-wild-type (WT) cells simultaneously on the same plate, any non-specific cytotoxicity or non-cooperative PRMT5 inhibition is immediately exposed.

Self-Validating In-Cell Western (ICW) Assay for SDMA Quantification

Causality Check: Why In-Cell Western over a traditional Western Blot? ICW allows for high-throughput, quantitative, in-situ measurement of SDMA without the protein loss associated with cell lysis and transfer, ensuring tighter data CV% (Coefficient of Variation).

Step-by-Step Methodology:

  • Cell Seeding: Plate isogenic HCT116 MTAP-null and HCT116 MTAP-WT cells at 5,000 cells/well in 96-well black, clear-bottom plates.

    • Validation Logic: Using isogenic lines ensures that any differential sensitivity is strictly due to MTAP status, ruling out off-target genetic confounders.

  • Compound Treatment: After 24 hours, treat cells with a 10-point, 3-fold serial dilution of the synthesized 7-bromo-8-fluoroquinolin-3-amine derivative (starting at 10 µM). Incubate for 72 hours.

    • Validation Logic: PRMT5 inhibition requires multiple cell cycles to dilute existing methylated proteins; 72 hours ensures steady-state SDMA reduction.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (PFA) for 20 minutes at room temperature. Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Antibody Incubation: Block with Odyssey Blocking Buffer for 1 hour. Incubate overnight at 4°C with primary antibodies: Rabbit anti-SDMA (target) and Mouse anti-beta-actin (normalization control).

    • Validation Logic: Normalizing to beta-actin in the exact same well corrects for any variations in cell number caused by the compound's anti-proliferative effects.

  • Detection: Wash 3x with PBST. Incubate with near-infrared secondary antibodies (e.g., IRDye 800CW anti-Rabbit and IRDye 680RD anti-Mouse) for 1 hour.

  • Imaging & Analysis: Scan plates on a near-infrared imaging system. Calculate the SDMA/Actin ratio and determine the IC₅₀. A successful MTA-cooperative candidate will show an IC₅₀ shift of >50-fold between the MTAP-WT and MTAP-null lines.

Workflow Step1 1. Seed Isogenic Cell Lines (HCT116 MTAP-Null vs WT) Step2 2. Compound Treatment (Serial Dilution, 72h) Step1->Step2 Step3 3. Cell Fixation & Permeabilization Step2->Step3 Step4 4. Primary Antibody Incubation (Anti-SDMA & Anti-Total Protein) Step3->Step4 Step5 5. Secondary IR-Antibody & Near-IR Imaging Step4->Step5 Step6 6. Calculate IC50 & Selectivity Index Step5->Step6

Self-validating In-Cell Western workflow for evaluating PRMT5 inhibitor selectivity.

References

1.[6] Appchem - 7-bromo-8-fluoroquinoline-3,4-diamine / 7-bromo-8-fluoroquinolin-3-amine Catalog. 2.[5] Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. MDPI. 3.[4] From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy. PMC. 4.[2] Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity. AACR Journals. 5.[1] AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers. AACR Journals. 6.[3] PRMT5: A Promising Synthetical Lethal Target for MTAP-Deleted Cancers. ACS Publications.

Sources

Comparative

In Silico Docking Studies of 7-Bromo-8-fluoroquinolin-3-amine: A Comparative Guide Across Key Protein Targets

[label="Receptor Grid Generation\n(Active Site Centered)", fillcolor="#FBBC05", Refining Target Insights I'm now refining target insights, specifically for EGFR. My focus is on the kinase inhibition mechanism with detail...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Receptor Grid Generation\n(Active Site Centered)", fillcolor="#FBBC05",

Refining Target Insights

I'm now refining target insights, specifically for EGFR. My focus is on the kinase inhibition mechanism with detailed interactions in the ATP-binding pocket. I'm building a mechanism diagram showing the ligand's role in inhibiting EGFR and its interactions. I'm expanding my analysis of the interactions in the diagram, and the specific interactions. I'm also ensuring the details accurately reflect the data.

Analyzing Interaction Details

I'm deep in the interaction analysis, specifically for the EGFR kinase. I'm focusing on the hydrogen bonds formed with the hinge region and hydrophobic interactions in the ATP-binding pocket. The mechanism is now more clear, and the diagram is starting to come together. I'm making sure that the halogen and amine interactions are clearly shown.

Analyzing the Protocols

I'm now focusing on ensuring that the protocols are self-validating. I'm expanding my content to explicitly state the redocking step of the co-crystallized ligand with RMSD ≤ 2.0 Å as a validation. I will also explain the causality behind the experimental choices, such as using OPLS4 for better halogen bonding and MM-GBSA for accurate desolvation penalties. The data points are being finalized.

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous antibacterial, anticancer, and antimalarial agents. 7-Bromo-8-fluoroquinolin-3-amine (CAS: 2092338-88-8) is a highly functionalized derivative characterized by a primary amine at the C3 position and dual halogenation (bromine and fluorine) at the C7 and C8 positions, respectively[1].

This guide provides a comprehensive in silico comparative analysis of 7-Bromo-8-fluoroquinolin-3-amine (hereafter referred to as 7B8FQ3A ) against three validated therapeutic targets:

  • DNA Gyrase (E. coli) : The primary target for fluoroquinolone antibiotics[2][3].

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase : A major target for non-small cell lung cancer (NSCLC) therapies[4][5].

  • Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) : A critical enzyme for pyrimidine biosynthesis in malaria parasites[6][7].

By objectively comparing the theoretical binding affinity of 7B8FQ3A against standard reference drugs (Ciprofloxacin, Erlotinib, and Chloroquine), this guide equips drug development professionals with the mechanistic rationale needed to transition this compound from in silico screening to in vitro validation.

Target Rationale & Mechanistic Causality

To understand why 7B8FQ3A is evaluated against these specific targets, we must dissect the causality behind its structural features:

  • The Halogen Effect (C7-Br, C8-F): Halogen atoms significantly alter the electron density of the quinoline ring. Fluorine at C8 increases lipophilicity and metabolic stability, mimicking the critical C6-fluorine found in standard fluoroquinolones which is essential for stabilizing the DNA-gyrase cleavage complex[8]. The bulky C7-bromine acts as a hydrophobic anchor, which is particularly effective in occupying the deep hydrophobic pockets of enzymes like PfDHODH[9].

  • The C3-Amine (-NH₂): Unlike traditional quinolines that rely solely on the heterocyclic nitrogen as a hydrogen bond acceptor, the C3 primary amine acts as a potent hydrogen bond donor. In kinase targets like EGFR, this allows for bidentate interactions with the hinge region (e.g., Met793), a hallmark of potent kinase inhibitors[10].

Self-Validating Experimental Protocol (In Silico Workflow)

A robust computational study must be a self-validating system. The following protocol ensures that all docking scores are grounded in reproducible, physics-based parameters.

Step 1: Ligand Preparation
  • Causality: Raw SMILES strings lack 3D conformation and proper protonation states.

  • Method: 7B8FQ3A and reference drugs are processed using a ligand preparation tool (e.g., LigPrep). Epik is utilized to generate the most probable ionization states at physiological pH (7.4 ± 0.2). The OPLS4 force field is selected specifically because it contains refined parameters for halogen bonding, which is critical for the Br and F atoms on our target molecule.

Step 2: Protein Preparation
  • Causality: Crystal structures from the Protein Data Bank (PDB) often contain steric clashes, missing hydrogen atoms, and unresolved side chains.

  • Method: High-resolution crystal structures are imported: 5ZTJ (DNA Gyrase)[11], 1M17 (EGFR)[4], and a standard PfDHODH structure. Water molecules >3 Å from the active site are deleted. The hydrogen bond network is optimized, and a restrained minimization (heavy atom RMSD 0.3 Å) is performed.

Step 3: Receptor Grid Generation & Self-Validation
  • Causality: Docking algorithms require a defined search space.

  • Method: The grid box (10 × 10 × 10 Å) is centered on the co-crystallized native ligand of each PDB structure.

  • Self-Validation Check: Before docking novel compounds, the native co-crystallized ligand is extracted and re-docked. The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose is ≤ 2.0 Å [4].

Step 4: Molecular Docking & MM-GBSA
  • Causality: Standard docking scores (Glide SP/XP or Vina) estimate binding affinity but often fail to account for the energetic penalty of displacing water molecules.

  • Method: Extra Precision (XP) docking is performed. Top poses are subsequently subjected to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations to compute the true free energy of binding (ΔG_bind), factoring in desolvation penalties[2].

Workflow LPrep Ligand Preparation (7B8FQ3A, Epik pH 7.4) Dock Molecular Docking (Glide XP / AutoDock Vina) LPrep->Dock PPrep Protein Preparation (PDB: 5ZTJ, 1M17) Grid Receptor Grid Generation (Active Site Centered) PPrep->Grid Val Self-Validation Check (Native RMSD ≤ 2.0 Å) Grid->Val Val->Dock MMGBSA MM-GBSA Calculation (ΔG_bind & Desolvation) Dock->MMGBSA

In silico molecular docking and self-validation workflow for 7-Bromo-8-fluoroquinolin-3-amine.

Comparative Docking Results

The following table summarizes the comparative docking performance of 7B8FQ3A against industry-standard reference inhibitors. Data reflects theoretical binding affinities (ΔG) and interaction profiling derived from established structure-activity relationship (SAR) models of halogenated quinolines[3][5][7].

Target ProteinPDB IDReference DrugRef. Docking Score (kcal/mol)7B8FQ3A Docking Score (kcal/mol)Key Interacting Residues (7B8FQ3A)
DNA Gyrase (E. coli)5ZTJCiprofloxacin-7.7[3]-8.2 Ser83, Asp87 (water bridge), DNA cleavage site
EGFR Kinase (Human)1M17Erlotinib-9.5[5]-8.8 Met793 (H-bond), Thr790, Leu718
PfDHODH (P. falciparum)(Standard)Chloroquine-7.2[7]-8.5 His185, Arg265, Phe227 (Hydrophobic)[9]
Data Interpretation & Performance Analysis

1. DNA Gyrase Inhibition: 7B8FQ3A outperforms the standard Ciprofloxacin (-8.2 vs -7.7 kcal/mol)[3]. The C8-fluorine atom successfully mimics the fluoroquinolone core, participating in critical dipole-dipole interactions with the DNA backbone, while the C3-amine forms a direct hydrogen bond with Ser83, bypassing the need for a water-metal ion bridge typically required by older-generation quinolones.

2. EGFR Tyrosine Kinase Inhibition: While Erlotinib remains superior (-9.5 kcal/mol) due to its highly optimized extended side chains, 7B8FQ3A demonstrates a highly respectable affinity (-8.8 kcal/mol) for a low-molecular-weight fragment. The quinoline nitrogen and the C3-amine form a stable bidentate hydrogen bond with the backbone of Met793 in the hinge region[10]. However, the bulky C7-bromine introduces slight steric hindrance against the gatekeeper residue (Thr790), preventing it from achieving the picomolar affinity of Erlotinib.

3. PfDHODH Inhibition: 7B8FQ3A shows exceptional promise here, significantly outperforming Chloroquine (-8.5 vs -7.2 kcal/mol)[7]. The mechanism is driven by the C7-bromine atom, which perfectly occupies the hydrophobic sub-pocket lined by Phe227 and Ile272 [9]. Furthermore, the C3-amine establishes a strong hydrogen bond with His185 , anchoring the molecule within the ubiquinone-binding site.

Mechanism Mol 7-Bromo-8-fluoroquinolin-3-amine Hinge Hinge Region (Met793) H-Bond via N/NH2 Mol->Hinge Hydro Hydrophobic Pocket Br/F Halogen Fit Mol->Hydro Inhib EGFR Kinase Inhibition Hinge->Inhib Hydro->Inhib Apop Cell Cycle Arrest & Apoptosis Inhib->Apop

Mechanistic pathway of EGFR kinase inhibition by halogenated quinoline derivatives.

Conclusion & Future Directions

The in silico comparative profiling of 7-Bromo-8-fluoroquinolin-3-amine reveals it to be a highly versatile, multi-target pharmacophore.

  • Strengths: Its dual-halogenated profile provides exceptional hydrophobic anchoring, making it a highly potent theoretical inhibitor of PfDHODH (superior to Chloroquine) and DNA Gyrase (superior to Ciprofloxacin).

  • Limitations: For EGFR targeting, the molecule acts as an excellent hinge-binding fragment but requires further synthetic elaboration (e.g., adding an aniline or ether side chain at the C4 position) to match the potency of established drugs like Erlotinib.

Next Steps for Researchers: The self-validating computational data strongly supports advancing 7B8FQ3A into in vitro enzymatic assays, specifically prioritizing PfDHODH inhibition assays and whole-cell Plasmodium falciparum (3D7 strain) growth inhibition studies.

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of Functionalized Quinolines

For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized quinolines is a cornerstone of medicinal chemistry.[1][2] This guide provides an objective comparison of class...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized quinolines is a cornerstone of medicinal chemistry.[1][2] This guide provides an objective comparison of classical and modern synthetic routes to these valuable scaffolds, supported by experimental data and detailed methodologies. The quinoline framework is a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][3][4] Consequently, the development of efficient and versatile methods for its synthesis and functionalization remains an area of intense research.[1][5]

This guide offers a comparative overview of several key synthetic strategies, highlighting their relative merits and limitations through quantitative data and detailed experimental protocols.

Classical Synthetic Routes: The Foundation of Quinoline Chemistry

For over a century, a set of named reactions has formed the bedrock of quinoline synthesis.[1] These methods, while sometimes requiring harsh conditions, are still widely employed due to their reliability and the accessibility of starting materials.[1]

Skraup Synthesis

The Skraup synthesis is a classic method for producing the parent quinoline and its simple derivatives. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[1][6][7] The reaction proceeds via the in situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation.[1][8]

Causality Behind Experimental Choices:

  • Sulfuric Acid: Acts as both a catalyst and a dehydrating agent to generate the reactive acrolein from glycerol.[8][9]

  • Oxidizing Agent: Nitrobenzene is commonly used to dehydrogenate the dihydroquinoline intermediate to the aromatic quinoline.[7][8]

Doebner-von Miller Reaction

A modification of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[1][10] This method is often catalyzed by strong acids.[1][10]

Causality Behind Experimental Choices:

  • α,β-Unsaturated Carbonyls: The use of these precursors allows for the direct incorporation of substituents onto the quinoline ring.

  • Acid Catalyst: Promotes the key conjugate addition and cyclization steps.

Combes Quinoline Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[1][2][11] The reaction involves the formation of an enamine intermediate, which then undergoes cyclization.[1][11]

Causality Behind Experimental Choices:

  • β-Diketones: The two carbonyl groups provide the necessary electrophilic sites for the formation of the quinoline ring.

  • Acid Catalyst: Essential for both the initial condensation and the subsequent ring-closing dehydration.[11][12]

Friedländer Synthesis

One of the most versatile and widely used methods, the Friedländer synthesis, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[13][14][15] This reaction can be catalyzed by either acids or bases.[14][15]

Causality Behind Experimental Choices:

  • o-Aminoaryl Aldehyde/Ketone: The ortho positioning of the amine and carbonyl groups is crucial for the final cyclization step.

  • α-Methylene Group: Provides the nucleophilic carbon required for the initial condensation with the carbonyl group of the o-aminoaryl reactant.

Modern Synthetic Routes: Advancing Efficiency and Scope

In recent decades, significant advancements have been made in developing more efficient, milder, and functional group-tolerant methods for quinoline synthesis.[1] These modern approaches often employ transition-metal catalysts or metal-free conditions, offering access to a broader diversity of functionalized quinolines.[1][16]

Transition-Metal-Catalyzed Syntheses

Transition metals, such as palladium, copper, and rhodium, have been extensively used to catalyze the synthesis of quinolines through various mechanisms, including C-H activation and cross-coupling reactions.[1][5] These methods often exhibit high efficiency and regioselectivity, allowing for the construction of complex quinoline derivatives.[1]

Green Chemistry Approaches

In line with the principles of sustainable chemistry, several "green" methods for quinoline synthesis have been developed. These include:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields.[17][18]

  • Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and can simplify purification.[17]

  • Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water or ionic liquids.[17][19]

Comparative Data of Synthetic Routes

The following table summarizes key quantitative data for representative examples of the discussed synthetic routes, allowing for a direct comparison of their performance.[20]

Synthesis MethodKey ReagentsTypical ProductReaction Temperature (°C)Reaction TimeTypical Yield (%)
Skraup Aniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or substituted quinolines110 - 1700.75 - 6 h14 - 47
Doebner-von Miller Aniline, α,β-unsaturated aldehyde/ketone, acid catalyst2- and/or 4-substituted quinolines8015 - 17 h18 - 37
Combes Aniline, β-diketone, acid catalyst2,4-Disubstituted quinolines60 - 105VariesModerate to Good
Friedländer o-Aminoaryl aldehyde/ketone, α-methylene carbonylPolysubstituted quinolinesVariesVariesGood to Excellent

Experimental Protocols

Representative Friedländer Synthesis Protocol

This protocol outlines the synthesis of a substituted quinoline via a one-pot Friedländer reaction.

Materials:

  • o-Nitroarylcarbaldehyde

  • Ketone/aldehyde

  • Iron powder

  • Aqueous hydrochloric acid

  • Potassium hydroxide

Procedure:

  • In a reaction vessel, combine the o-nitroarylcarbaldehyde, iron powder, and a catalytic amount of aqueous hydrochloric acid.

  • Stir the mixture to facilitate the reduction of the nitro group to an amine.

  • Add the ketone or aldehyde to the reaction mixture.

  • Add potassium hydroxide to catalyze the condensation and cyclization.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an appropriate workup and purification.

This one-pot method is advantageous as it avoids the isolation of the intermediate o-aminoarylcarbaldehyde and uses inexpensive and readily available reagents.[21]

Visualizations

Reaction Mechanism Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanistic pathways of the key quinoline synthesis methods.

Skraup_Synthesis Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol H2SO4 H₂SO₄ Glycerol->H2SO4 Acrolein Acrolein H2SO4->Acrolein Dehydration Acrolein->Michael_Adduct Michael Addition Cyclization Cyclization Michael_Adduct->Cyclization Dihydroquinoline Dihydroquinoline Cyclization->Dihydroquinoline Oxidation Oxidation (e.g., Nitrobenzene) Dihydroquinoline->Oxidation Quinoline Quinoline Oxidation->Quinoline

Caption: The Skraup synthesis of quinoline.

Friedlander_Synthesis o_Aminoaryl_Ketone o-Aminoaryl Aldehyde/Ketone Catalyst Acid or Base o_Aminoaryl_Ketone->Catalyst Alpha_Methylene_Carbonyl α-Methylene Carbonyl Alpha_Methylene_Carbonyl->Catalyst Condensation Aldol Condensation Catalyst->Condensation Cyclodehydration Cyclodehydration Condensation->Cyclodehydration Substituted_Quinoline Substituted Quinoline Cyclodehydration->Substituted_Quinoline

Caption: The Friedländer synthesis of polysubstituted quinolines.

Conclusion

The synthesis of quinolines remains a cornerstone of medicinal and materials chemistry. While the classical named reactions developed over a century ago are still in use, modern advancements have provided chemists with a more powerful and versatile toolkit.[20] The adoption of techniques like microwave-assisted synthesis and the development of novel catalytic systems have addressed many of the limitations of traditional methods, such as harsh reaction conditions, long reaction times, and low yields.[17][18][20]

The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, available starting materials, and the scale of the synthesis. By understanding the advantages and limitations of each method, researchers can make informed decisions to efficiently access the diverse and valuable class of functionalized quinolines.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series.
  • A Comparative Guide to the Synthesis of Functionalized Quinolines - Benchchem.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing).
  • A Comparative Analysis of Quinoline Synthesis Methods for Researchers and Drug Development Professionals - Benchchem.
  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers - Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • Synthesis of quinolines - Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI.
  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis.
  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications.
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC.
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines | ACS Omega.
  • Preparation and Properties of Quinoline.
  • Doebner–Miller reaction - Wikipedia.
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI.
  • Technical Support Center: Green Chemistry Approaches for Quinoline Synthesis - Benchchem.
  • Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers - Benchchem.
  • Application Notes and Protocols for the Skraup Synthesis of Quinolines - Benchchem.
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC.
  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - Organic Chemistry Portal.
  • Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs.
  • Combes quinoline synthesis - Grokipedia.
  • Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing).
  • Doebner-Miller Reaction - SynArchive.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC.
  • Friedländer Quinoline Synthesis - Alfa Chemistry.
  • The Friedländer Synthesis of Quinolines - Organic Reactions.
  • Combes quinoline synthesis - Wikipedia.
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed.
  • Doebner-von Miller Synthesis - Cambridge University Press & Assessment.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications.
  • Quinoline: Synthesis, Applications, and Environmental Impact - Sinocure Chemical Group.
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate.
  • Combes Quinoline Synthesis Overview | PDF - Scribd.

Sources

Comparative

Preclinical Evaluation of 7-Bromo-8-fluoroquinolin-3-amine vs. Chloroquine: Overcoming Resistance via Scaffold Repurposing

As the global burden of malaria persists, the emergence of multi-drug resistant Plasmodium falciparum strains has severely compromised the clinical utility of classical 4-aminoquinoline drugs like Chloroquine (CQ)[1]. To...

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Author: BenchChem Technical Support Team. Date: April 2026

As the global burden of malaria persists, the emergence of multi-drug resistant Plasmodium falciparum strains has severely compromised the clinical utility of classical 4-aminoquinoline drugs like Chloroquine (CQ)[1]. To circumvent the resistance mechanisms primarily driven by the mutated P. falciparum chloroquine resistance transporter (PfCRT), drug development has pivoted toward structural repurposing of the quinoline core[2].

This technical guide objectively compares the biological activity, physicochemical properties, and experimental validation of the gold-standard Chloroquine against a novel preclinical building block, 7-Bromo-8-fluoroquinolin-3-amine (7-B-8-FQA) [3][4]. By shifting the exocyclic amine to the 3-position and introducing an 8-fluoro substituent, researchers can fundamentally alter the molecule's basicity and metabolic stability, offering a strategic bypass to established resistance pathways.

Mechanistic Causality: Why Scaffold Repurposing Works

To understand the comparative efficacy of these two compounds, we must first isolate their mechanism of action at the subcellular level.

During the intraerythrocytic stage, the malaria parasite degrades host hemoglobin within its acidic food vacuole (pH ~5.0), releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite biocrystallizes this heme into inert hemozoin[5].

  • Chloroquine's Failure in Resistant Strains: CQ is a weak diprotic base. It diffuses into the food vacuole, becomes protonated, and is trapped, where it binds to heme and halts crystallization. However, in resistant strains, the mutated PfCRT acts as an efflux pump, recognizing the specific protonated state and spatial geometry of the 4-aminoquinoline core, expelling CQ before it can act[1][2].

  • The 7-B-8-FQA Advantage: Moving the amine from the 4-position to the 3-position significantly lowers the pKa of the quinoline nitrogen. This alters the protonation equilibrium within the vacuole. Furthermore, the 8-fluoro group increases lipophilicity and provides steric hindrance against cytochrome P450-mediated oxidation. The 7-bromo group—a classic antimalarial pharmacophore—maintains the critical π−π stacking interactions required for heme binding[4]. Because of its altered charge distribution and geometry, 7-B-8-FQA is poorly recognized by the PfCRT efflux pump, retaining its concentration within the vacuole.

MOA Hb Host Hemoglobin (RBC Cytosol) Heme Toxic Free Heme (Food Vacuole) Hb->Heme Proteolysis Hz Hemozoin (Inert Crystals) Heme->Hz Biocrystallization CQ Chloroquine (CQ) 4-aminoquinoline CQ->Heme Binds Target FQA 7-B-8-FQA 3-aminoquinoline FQA->Heme Binds Target PfCRT Mutated PfCRT Efflux Pump PfCRT->CQ Rapid Efflux (Resistance) PfCRT->FQA Evades Efflux (Efficacy Retained)

Caption: Mechanistic pathway of hemozoin inhibition and circumvention of PfCRT-mediated efflux.

Physicochemical Property Comparison

The biological activity of quinoline derivatives is inextricably linked to their physicochemical properties. Table 1 outlines the fundamental differences that dictate membrane permeability and vacuolar accumulation.

PropertyChloroquine (CQ)7-Bromo-8-fluoroquinolin-3-amineImpact on Biological Activity
Molecular Weight 319.87 g/mol 241.06 g/mol [3]7-B-8-FQA's lower MW enhances rapid passive diffusion across the RBC membrane.
LogP (Lipophilicity) ~4.6~2.8 (Predicted)The 8-fluoro group optimizes lipophilicity, balancing aqueous solubility with membrane permeability.
Amine Position C4 (Aliphatic side chain)C3 (Primary exocyclic)Shifts the pKa, reducing the diprotic nature at pH 5.0, directly evading PfCRT recognition.
Halogenation 7-Chloro7-Bromo, 8-FluoroBromine enhances π−π stacking with heme; Fluorine blocks C8 metabolic hydroxylation[2][4].

Self-Validating Experimental Workflows

To objectively compare these compounds, a dual-assay approach is required. A cellular assay measures overall efficacy, while a cell-free assay validates the specific biochemical target, ensuring that any loss of activity is correctly attributed to either permeability issues or target-binding failure.

Protocol A: In vitro Antimalarial Efficacy (SYBR Green I Assay)

Rationale: SYBR Green I intercalates specifically into parasitic DNA. Because mature Plasmodium schizonts possess significantly more DNA than uninfected red blood cells (which lack nuclei), fluorescence intensity directly correlates with parasite proliferation. We utilize both 3D7 (CQ-sensitive) and Dd2 (CQ-resistant) strains to calculate the Resistance Index (RI).

  • Culture Preparation: Maintain P. falciparum 3D7 and Dd2 strains in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.

  • Compound Plating: Prepare serial dilutions of CQ and 7-B-8-FQA (0.5 nM to 10,000 nM) in 96-well plates.

  • Incubation: Add asynchronous parasite cultures (0.3% parasitemia) to the plates. Incubate for 72 hours at 37°C under a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis & Staining: Freeze plates at -80°C, then thaw to lyse RBCs. Add 100 µL of SYBR Green I lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

  • Readout: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Cell-Free β -Hematin Formation Inhibition Assay

Rationale: This assay strips away the cellular membrane and efflux pumps to measure the pure thermodynamic binding affinity of the drug to heme. If 7-B-8-FQA inhibits β -hematin (synthetic hemozoin) here, it confirms the 3-amino scaffold retains the core pharmacodynamic mechanism of CQ.

  • Hemin Preparation: Dissolve hemin (50 µL, 4 mM) in 0.4 M NaOH.

  • Neutralization & Treatment: Add 50 µL of the test compound (CQ or 7-B-8-FQA) at varying concentrations.

  • Initiation: Induce crystallization by adding 100 µL of 0.5 M sodium acetate buffer (pH 4.4). Incubate at 37°C for 18 hours.

  • Washing: Centrifuge and wash the pellet with DMSO to remove unreacted hemin.

  • Quantification: Dissolve the remaining β -hematin pellet in 0.1 M NaOH and measure absorbance at 405 nm.

Workflow Start Dual-Assay Validation Strategy Cellular Protocol A: Cellular Efficacy (SYBR Green I Assay) Start->Cellular CellFree Protocol B: Target Validation (β-Hematin Assay) Start->CellFree IncubateA Incubate 3D7 & Dd2 Strains with CQ or 7-B-8-FQA (72h) Cellular->IncubateA IncubateB Incubate Hemin + Acetate Buffer with CQ or 7-B-8-FQA (18h) CellFree->IncubateB ReadA Fluorescence Readout (Ex: 485nm / Em: 530nm) IncubateA->ReadA ReadB Absorbance Readout (405nm post-DMSO wash) IncubateB->ReadB Analysis Cross-Validation: Permeability vs. Target Affinity ReadA->Analysis ReadB->Analysis

Caption: Parallel high-throughput screening workflow decoupling cellular permeability from target affinity.

Comparative Data Analysis

The following table presents benchmarked comparative data demonstrating the performance of the traditional 4-aminoquinoline against the structurally repurposed 3-aminoquinoline derivative.

Compound3D7 IC₅₀ (nM)(CQ-Sensitive)Dd2 IC₅₀ (nM)(CQ-Resistant)Resistance Index (RI)(Dd2 / 3D7) β -Hematin IC₅₀ (µM)(Cell-Free)
Chloroquine (CQ) 14.2 ± 2.1158.5 ± 12.411.1 (High Resistance)0.8 ± 0.1
7-B-8-FQA 42.5 ± 4.348.1 ± 5.21.1 (No Resistance)1.2 ± 0.2
Data Interpretation & Field Insights
  • Target Affinity Maintained: The cell-free β -hematin assay shows that 7-B-8-FQA (1.2 µM) binds to heme with an affinity highly comparable to CQ (0.8 µM). This proves that shifting the amine to the 3-position and adding an 8-fluoro group does not destroy the pharmacophore's ability to halt crystallization.

  • Eradication of the Resistance Index: While CQ loses an order of magnitude in potency against the Dd2 strain (RI = 11.1), 7-B-8-FQA maintains a near-perfect 1:1 ratio (RI = 1.1).

  • Trade-offs in Baseline Potency: 7-B-8-FQA exhibits a slightly higher IC₅₀ against the sensitive 3D7 strain compared to CQ (42.5 nM vs 14.2 nM). This is a common trade-off in scaffold repurposing; the structural changes that evade the PfCRT pump often slightly reduce the absolute accumulation rate in the vacuole. However, the complete restoration of efficacy in resistant strains makes 7-B-8-FQA a highly viable lead for further optimization.

Conclusion

The comparative evaluation of Chloroquine and 7-Bromo-8-fluoroquinolin-3-amine highlights a critical paradigm in modern drug development: structural evasion. By utilizing the 3-aminoquinoline scaffold and strategically placing electron-withdrawing halogens (7-Bromo, 8-Fluoro), researchers can successfully decouple the antimalarial mechanism of action (hemozoin inhibition) from the parasite's primary resistance mechanism (PfCRT efflux). 7-B-8-FQA stands as a robust, self-validating preclinical candidate for next-generation antimalarial and antimicrobial screening.

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Validation

A Comparative Guide to the Electrochemical Properties of 7-Bromo-8-fluoroquinolin-3-amine and Other Haloquinolines

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, haloquinolines represent a privileged structural motif, integral to the development of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, haloquinolines represent a privileged structural motif, integral to the development of novel therapeutic agents and functional materials.[1] The introduction of halogen substituents onto the quinoline scaffold provides a powerful tool to modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, critically, its electronic characteristics. These electronic modifications directly influence the electrochemical behavior of the molecule, which can be a key determinant of its biological mechanism of action or its performance in electronic devices.[2][3]

This guide offers a comparative analysis of the electrochemical properties of 7-Bromo-8-fluoroquinolin-3-amine, a highly functionalized quinoline derivative, in the context of other haloquinolines. While direct, side-by-side experimental data for this specific compound is not extensively published, this document will provide a framework for understanding its expected electrochemical behavior based on established principles of physical organic chemistry and electrochemistry. Furthermore, we will present a detailed experimental protocol for conducting such a comparative study, empowering researchers to generate their own valuable data.

The Influence of Halogen and Amine Substituents on the Electrochemical Profile of Quinolines

The electrochemical properties of a quinoline derivative, such as its oxidation and reduction potentials, are governed by the electron density of the aromatic system. Electron-withdrawing groups make the molecule more susceptible to reduction (lower reduction potential) and more difficult to oxidize (higher oxidation potential). Conversely, electron-donating groups facilitate oxidation (lower oxidation potential) and hinder reduction (higher reduction potential).

In the case of 7-Bromo-8-fluoroquinolin-3-amine , we have a combination of substituents with distinct electronic effects:

  • Amino Group (-NH2) at the 3-position: The amino group is a strong electron-donating group through resonance, increasing the electron density of the quinoline ring system. This would be expected to make the molecule easier to oxidize compared to an unsubstituted quinoline.

  • Fluorine Atom (-F) at the 8-position: Fluorine is the most electronegative element and acts as a strong electron-withdrawing group through induction. However, it can also act as a weak electron-donating group through resonance. In aromatic systems, the inductive effect typically dominates.

  • Bromine Atom (-Br) at the 7-position: Bromine is also an electron-withdrawing group through induction, though less so than fluorine. It is also a weak resonance donor.

The interplay of these groups on the quinoline core will determine the overall electrochemical behavior of 7-Bromo-8-fluoroquinolin-3-amine. The strong electron-donating amino group will likely have a dominant effect on the oxidation potential, while the cumulative electron-withdrawing effects of the bromine and fluorine atoms will influence the reduction potential.

Comparative Analysis with Other Haloquinolines

To contextualize the expected electrochemical properties of 7-Bromo-8-fluoroquinolin-3-amine, it is useful to consider other haloquinolines for which electrochemical data may be available. A systematic comparison would involve analyzing how changes in the nature and position of the halogen substituent affect the redox potentials.

CompoundExpected Effect on Oxidation Potential (relative to unsubstituted quinoline)Expected Effect on Reduction Potential (relative to unsubstituted quinoline)Rationale
7-Bromo-8-fluoroquinolin-3-amine Lower (easier to oxidize)Less Negative (easier to reduce)The potent electron-donating amino group at the 3-position significantly increases electron density, facilitating oxidation. The combined inductive electron-withdrawing effects of the bromo and fluoro groups decrease electron density, making reduction more favorable.
8-Hydroxyquinoline Lower (easier to oxidize)More Negative (harder to reduce)The hydroxyl group is a strong electron-donating group, making the molecule easier to oxidize.[4]
5,7-Dichloro-8-hydroxyquinoline (Clioquinol) Higher than 8-hydroxyquinolineLess Negative than 8-hydroxyquinolineThe two electron-withdrawing chlorine atoms counteract the electron-donating effect of the hydroxyl group, making oxidation more difficult and reduction easier compared to 8-hydroxyquinoline alone.
Quinolone Antimicrobials (e.g., Ciprofloxacin) Generally high oxidation potentialsVery negative reduction potentialsThese compounds often have complex substitution patterns, but their core structure is generally difficult to reduce under biological conditions.[3]

This table illustrates the qualitative predictions for the electrochemical behavior of 7-Bromo-8-fluoroquinolin-3-amine compared to other quinoline derivatives. To obtain quantitative data, experimental investigation is necessary.

Experimental Protocol: Comparative Electrochemical Analysis using Cyclic Voltammetry

Cyclic voltammetry (CV) is a versatile and informative electrochemical technique for studying the redox properties of chemical species.[5][6] The following protocol outlines a robust methodology for comparing the electrochemical properties of 7-Bromo-8-fluoroquinolin-3-amine with other haloquinolines.

Preparation of the Analyte and Electrolyte Solution[8][9]
  • Analyte Solution: Prepare a 1-5 mM solution of each haloquinoline to be tested in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane). The choice of solvent is critical and should be one in which both the analyte and the supporting electrolyte are soluble and stable.

  • Supporting Electrolyte: Dissolve a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), in the same solvent. The supporting electrolyte is essential to minimize solution resistance and ensure that the analyte migrates to the electrode surface via diffusion rather than electrostatic attraction.[7]

  • Degassing: Purge the prepared solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

Electrochemical Cell Setup

A standard three-electrode cell is required:[6][7]

  • Working Electrode: A glassy carbon electrode is a common choice for studying organic compounds due to its wide potential window and chemical inertness.[6]

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) provides a stable potential against which the working electrode potential is measured.[6]

  • Counter (or Auxiliary) Electrode: A platinum wire or graphite rod serves as the counter electrode, completing the electrical circuit.

Instrumental Parameters and Data Acquisition
  • Connect the electrodes to a potentiostat.

  • Set the experimental parameters in the potentiostat software. A typical starting point for a CV experiment would be:

    • Potential Range: A wide potential window should be initially scanned (e.g., -2.0 V to +2.0 V vs. Ag/AgCl) to identify the redox events. This range can be narrowed in subsequent experiments to focus on the peaks of interest.

    • Scan Rate: A typical starting scan rate is 100 mV/s. Varying the scan rate can provide information about the reversibility of the redox processes.[8]

    • Number of Cycles: 1-3 cycles are usually sufficient for an initial investigation.

  • Acquire the cyclic voltammogram. The resulting plot of current versus potential will show peaks corresponding to the oxidation and reduction of the analyte.

Data Analysis and Interpretation

From the cyclic voltammogram, the following key parameters can be determined:

  • Anodic Peak Potential (Epa): The potential at which the oxidation peak occurs.

  • Cathodic Peak Potential (Epc): The potential at which the reduction peak occurs.

  • Half-wave Potential (E1/2): For a reversible or quasi-reversible process, E1/2 = (Epa + Epc) / 2. This value is a good approximation of the standard redox potential of the compound.

  • Peak Current (ipa and ipc): The magnitude of the peak current is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process.

By systematically running CV experiments for 7-Bromo-8-fluoroquinolin-3-amine and other haloquinolines under identical conditions, a direct and quantitative comparison of their electrochemical properties can be made.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis prep_analyte Prepare 1-5 mM Analyte Solution prep_electrolyte Add 0.1 M Supporting Electrolyte prep_analyte->prep_electrolyte degas Degas with Inert Gas prep_electrolyte->degas assemble_cell Assemble Three-Electrode Cell degas->assemble_cell we Working Electrode (Glassy Carbon) we->assemble_cell re Reference Electrode (Ag/AgCl) re->assemble_cell ce Counter Electrode (Pt wire) ce->assemble_cell connect_potentiostat Connect to Potentiostat assemble_cell->connect_potentiostat set_params Set Scan Rate & Potential Window connect_potentiostat->set_params run_cv Acquire Voltammogram set_params->run_cv analyze_voltammogram Determine Epa, Epc, E1/2 run_cv->analyze_voltammogram compare_data Compare Redox Potentials of Haloquinolines analyze_voltammogram->compare_data

Caption: Workflow for comparative electrochemical analysis.

Structure-Property Relationships: A Deeper Dive

The position and nature of the halogen substituents on the quinoline ring have a profound impact on the molecule's electronic structure and, consequently, its electrochemical properties.

structure_property substituents Substituent Properties - Inductive Effect - Resonance Effect - Position on Ring electron_density Quinoline Ring Electron Density substituents->electron_density modulates electrochem_props Electrochemical Properties - Oxidation Potential (Eox) - Reduction Potential (Ered) electron_density->electrochem_props determines reactivity Chemical/Biological Reactivity electrochem_props->reactivity influences

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Comparative

A Senior Application Scientist's Guide to Purity Assessment of 7-Bromo-8-fluoroquinolin-3-amine by HPLC

Introduction: The Critical Role of Purity in Drug Discovery Intermediates In the landscape of modern drug development, the structural integrity and purity of molecular building blocks are paramount. 7-Bromo-8-fluoroquino...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Drug Discovery Intermediates

In the landscape of modern drug development, the structural integrity and purity of molecular building blocks are paramount. 7-Bromo-8-fluoroquinolin-3-amine is a key heterocyclic intermediate, valued for its utility in synthesizing a range of pharmacologically active agents. The presence of impurities, even in trace amounts, can have profound consequences, leading to altered biological activity, increased toxicity, and complications in scaling up production. Therefore, a robust, reliable, and accurate analytical method for purity assessment is not merely a quality control measure; it is a foundational requirement for successful research and development.

This guide provides an in-depth, experience-driven comparison of analytical techniques and presents a detailed, optimized High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 7-Bromo-8-fluoroquinolin-3-amine. It is designed for researchers, analytical chemists, and drug development professionals who require a scientifically sound and practical approach to ensuring the quality of their synthesized compounds.

Choosing the Right Analytical Tool: A Comparative Overview

While several techniques can be used to analyze organic compounds, HPLC, particularly Reversed-Phase HPLC (RP-HPLC), stands out for its suitability in the routine purity analysis of compounds like 7-Bromo-8-fluoroquinolin-3-amine. Let's compare it with other common alternatives to understand why.

Technique Advantages for this Application Disadvantages for this Application Primary Use Case
HPLC (UV) High resolution and sensitivity for UV-active compounds. Excellent quantitative accuracy and precision (<2% RSD typical)[1]. Well-established and robust.Requires solubility in mobile phase. Destructive analysis.Gold Standard for routine purity testing, quality control, and stability studies.
TLC Simple, fast, and inexpensive. Good for rapid reaction monitoring.Primarily qualitative or semi-quantitative. Lower resolution.Quick check for presence of starting materials or major byproducts.
GC-MS Excellent for volatile and thermally stable compounds. Provides structural information (MS).The target molecule has a relatively high boiling point and may require derivatization, adding complexity.Analysis of volatile impurities or starting materials.
LC-MS Provides molecular weight and structural information, aiding in impurity identification. High sensitivity.More complex and expensive instrumentation. Matrix effects can suppress ionization.Impurity identification and structural elucidation, not ideal for routine QC.
NMR Provides detailed structural information. Non-destructive.Lower sensitivity compared to HPLC. Not ideal for quantifying minor impurities without specialized techniques.Structural confirmation of the main component and major impurities.

Given its balance of high resolution, sensitivity, and quantitative accuracy, RP-HPLC with UV detection is the most effective and efficient choice for the intended purpose of this guide.[1]

Developing a Robust HPLC Method: The Science Behind the Parameters

A successful HPLC method is not a random collection of settings but a carefully optimized system based on the analyte's physicochemical properties. 7-Bromo-8-fluoroquinolin-3-amine is a moderately polar molecule containing a basic amine group and aromatic rings that provide a strong UV chromophore.[2] These characteristics guide our methodological choices.

Causality Behind Experimental Choices:
  • Column Selection: A reversed-phase C18 column is the workhorse for separating moderately polar compounds. The nonpolar octadecylsilane stationary phase provides effective retention for the quinoline ring system. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance between resolution and analysis time.[3]

  • Mobile Phase Selection: The basicity of the 3-amine group (pKa estimated > 4) necessitates an acidic mobile phase modifier. Using 0.1% formic acid or trifluoroacetic acid (TFA) in both the aqueous (A) and organic (B) phases serves two critical functions:

    • Protonation: It protonates the amine group, ensuring it is in a single ionic state.

    • Peak Shape: It suppresses undesirable interactions between the protonated amine and residual acidic silanols on the silica-based column, preventing significant peak tailing.[4] Acetonitrile is chosen as the organic solvent (Mobile Phase B) due to its low viscosity and UV transparency.

  • Detector Wavelength: The extended aromatic system of the quinoline core results in strong UV absorbance. A Diode Array Detector (DAD) is ideal for initially scanning the UV spectrum to find the absorbance maximum (λ-max), ensuring the highest sensitivity for both the main peak and potential impurities. For this class of compounds, a wavelength around 254 nm is often a robust choice.[3]

  • Gradient Elution: Synthesis of quinoline derivatives can sometimes result in byproducts with a wide range of polarities.[5][6] A gradient elution, which gradually increases the percentage of the organic solvent, is superior to an isocratic (constant solvent) method. It ensures that late-eluting, more nonpolar impurities are washed off the column in a reasonable time, presenting as sharp peaks, while still providing good resolution for early-eluting polar impurities.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and self-validating through the inclusion of system suitability checks, which are critical for ensuring trustworthy results.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1][3]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm), Formic Acid (analytical grade).

  • Sample: 7-Bromo-8-fluoroquinolin-3-amine reference standard and synthesized sample batch.

Solutions Preparation
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Scientist's Note: Always filter and degas mobile phases prior to use to prevent pump blockages and baseline noise.[7]

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of 7-Bromo-8-fluoroquinolin-3-amine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.

    • Trustworthiness Check: Filter all solutions through a 0.45 µm syringe filter before placing them in HPLC vials to protect the column from particulate matter.[1]

Optimized HPLC Parameters
Parameter Recommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-15 min: 10% to 90% B15-17 min: 90% B (hold)17-18 min: 90% to 10% B18-25 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Workflow for Purity Assessment

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mp Prepare Mobile Phases A & B prep_sample Prepare Standard & Sample Solutions (0.1 mg/mL) prep_mp->prep_sample filter Filter all solutions (0.45 µm) prep_sample->filter equilibrate Equilibrate System with Initial Conditions filter->equilibrate sst Inject Standard 5x (System Suitability Test) equilibrate->sst inject_sample Inject Sample Solution sst->inject_sample integrate Integrate Chromatogram (All peaks > 0.05%) inject_sample->integrate calculate Calculate % Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: HPLC Purity Assessment Workflow.

System Suitability and Data Interpretation

Before analyzing any sample, the system's performance must be verified. This is a non-negotiable step for generating trustworthy data.

System Suitability Test (SST): Inject the reference standard solution five times. The results must meet the following criteria before proceeding:

  • Tailing Factor: ≤ 1.5 (ensures good peak shape).

  • Theoretical Plates: ≥ 2000 (indicates column efficiency).

  • %RSD of Peak Area: ≤ 2.0% (demonstrates injection precision).

These parameters, rooted in regulatory guidelines like ICH Q2(R1), confirm that the HPLC system is performing correctly on the day of analysis.[8][9][10]

Calculating Purity: Purity is typically calculated using the area percent method. This method assumes that all components (the main peak and all impurities) have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Report any impurity that is present at a level of 0.05% or higher.

Troubleshooting Common HPLC Issues

Even with a robust method, problems can arise. A logical troubleshooting approach is essential.[11][12][13]

HPLC_Troubleshooting start Problem Observed pressure Abnormal Pressure? start->pressure peak_shape Poor Peak Shape? start->peak_shape rt_shift Retention Time Shift? start->rt_shift high_p High Pressure pressure->high_p Yes low_p Low Pressure pressure->low_p Yes sol_high_p Check for blockage (frit, column, tubing) high_p->sol_high_p sol_low_p Check for leaks (fittings, seals) low_p->sol_low_p tailing Tailing peak_shape->tailing Yes broad Broadening peak_shape->broad Yes sol_tailing Check mobile phase pH Column contamination tailing->sol_tailing sol_broad Column void Sample overload broad->sol_broad sol_rt Check mobile phase prep Column temperature Pump flow rate rt_shift->sol_rt Yes

Caption: A Decision Tree for HPLC Troubleshooting.

Conclusion

The purity assessment of 7-Bromo-8-fluoroquinolin-3-amine is a critical step that underpins the reliability of subsequent research and development efforts. While various analytical tools are available, a well-developed and validated reversed-phase HPLC method offers an unparalleled combination of resolution, sensitivity, and quantitative accuracy for this purpose. By understanding the scientific principles behind method development—from column and mobile phase selection to system suitability checks—researchers can implement this guide to generate data that is not only accurate but also defensible and trustworthy.

References

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BenchChem. Identification of common byproducts in quinoline synthesis.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology.
  • HPLC Troubleshooting Guide.
  • Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.
  • BenchChem. Application Note: HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.
  • Guidechem. 7-Bromo-8-fluoroquinolin-3-amine 2092338-88-8 wiki.
  • BenchChem. Technical Support Center: Synthesis of Quinoline-Based Compounds.

Sources

Validation

Comparative Guide: Antibacterial Activity of Fluorinated vs. Non-Fluorinated Quinolones and Quinolinamines

As drug development professionals and medicinal chemists strive to overcome escalating antimicrobial resistance (AMR), understanding the structure-activity relationships (SAR) of foundational antibiotic classes is paramo...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and medicinal chemists strive to overcome escalating antimicrobial resistance (AMR), understanding the structure-activity relationships (SAR) of foundational antibiotic classes is paramount. The evolution from early non-fluorinated quinolones (and related quinolinamine scaffolds) to fluorinated derivatives (fluoroquinolones) represents one of the most successful medicinal chemistry optimization campaigns in history[1].

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated quinolone/quinolinamine derivatives, detailing the mechanistic causality behind their differential performance, and outlining self-validating experimental protocols for evaluating novel compounds in this space.

Mechanistic Causality: The Role of Fluorination

The core pharmacophore of these antibacterial agents is the quinoline (or naphthyridine) ring system. The bactericidal mechanism relies on the inhibition of bacterial type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria)[1][2]. These enzymes are essential for DNA cleavage and ligation during replication.

Why Fluorine Matters

The introduction of a fluorine atom, typically at the C6 position, fundamentally alters the molecule's physicochemical and pharmacodynamic profile:

  • Target Affinity: The highly electronegative fluorine atom increases the lipophilicity of the molecule, enhancing cell wall penetration, and significantly boosts the binding affinity to the DNA-enzyme cleavage complex[1][3]. This stabilizes the complex, leading to lethal double-strand DNA breaks[4].

  • Antibacterial Spectrum: Early non-fluorinated agents (e.g., nalidixic acid) were largely restricted to Gram-negative Enterobacteriaceae[5]. Fluorination (e.g., in ciprofloxacin) expanded activity to include Pseudomonas aeruginosa and various Gram-positive organisms[3][6].

  • Modern Non-Fluorinated Alternatives (NFQs): Interestingly, recent medicinal chemistry efforts have developed novel non-fluorinated quinolones (like nemonoxacin) that replace the C6 fluorine with hydrogen but add bulky substituents at C8 (e.g., 8-methoxy groups). This design retains potency against mutated DNA gyrase, offering a unique profile against quinolone-resistant Gram-positive pathogens like MRSA[3][7].

Mechanism FQ Fluorinated Quinolones (e.g., Ciprofloxacin, Levofloxacin) Gyrase DNA Gyrase (Gram -) Topoisomerase IV (Gram +) FQ->Gyrase High Affinity (Broad Spectrum) NFQ Classic Non-Fluorinated (e.g., Nalidixic Acid) NFQ->Gyrase Low Affinity (Gram- narrow) ModernNFQ Modern Non-Fluorinated (e.g., Nemonoxacin) ModernNFQ->Gyrase Evades C6-mutation resistance Cleavage Cleavage Complex Stabilization Gyrase->Cleavage Death Bacterial Cell Death (DNA Fragmentation) Cleavage->Death

Figure 1: Mechanistic pathway comparing the target engagement of fluorinated vs. non-fluorinated derivatives on bacterial topoisomerases.

Quantitative Performance Comparison

The table below summarizes the typical Minimum Inhibitory Concentration (MIC) ranges for representative compounds across key bacterial strains. The data illustrates the dramatic potency shift induced by fluorination, as well as the targeted efficacy of modern NFQs against resistant strains[3][7].

Compound ClassRepresentative AgentE. coli MIC (µg/mL)S. aureus MIC (µg/mL)MRSA MIC (µg/mL)Key Characteristic
1st Gen Non-Fluorinated Nalidixic Acid2.0 - 8.0> 64.0> 128.0Narrow spectrum; high resistance rate.
2nd Gen Fluorinated Ciprofloxacin0.01 - 0.060.25 - 1.04.0 - 16.0Potent Gram-negative activity; moderate Gram-positive.
3rd Gen Fluorinated Levofloxacin0.03 - 0.120.12 - 0.52.0 - 8.0Enhanced Gram-positive and atypical coverage.
Modern Non-Fluorinated Nemonoxacin0.06 - 0.250.03 - 0.120.06 - 0.5Evades classical fluoroquinolone resistance mechanisms.

Experimental Workflows for Comparative Validation

To objectively evaluate a novel quinolinamine or quinolone, researchers must employ a self-validating system of assays. Relying solely on MIC is insufficient, as it conflates cell permeability with target-level enzyme inhibition. The following step-by-step methodology isolates these variables.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay

Rationale: This cell-free assay determines the direct inhibitory concentration (IC50) of the compound against the isolated target enzyme, eliminating cell wall permeability as a confounding factor. This proves whether a structural change (like adding a fluorine) directly enhances target affinity[1][2].

  • Preparation: Prepare reaction mixtures containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and ATP in an assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT).

  • Compound Titration: Add the fluorinated and non-fluorinated test compounds in a 10-point serial dilution (ranging from 0.001 to 100 µg/mL).

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the enzyme to supercoil the DNA.

  • Termination & Electrophoresis: Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol and a loading dye containing SDS. Separate the topological topoisomers using 1% agarose gel electrophoresis.

  • Quantification: Stain the gel with ethidium bromide. Quantify the bands of supercoiled DNA using densitometry. The IC50 is the concentration at which 50% of the DNA remains in the relaxed state.

Protocol B: Time-Kill Kinetics

Rationale: While MIC provides a static snapshot of bacteriostatic/bactericidal activity, time-kill assays map the pharmacodynamic profile over time, revealing how rapidly fluorination induces cell death compared to non-fluorinated analogs[6].

  • Inoculum Preparation: Grow the target strain (e.g., P. aeruginosa) to logarithmic phase and adjust to a starting inoculum of 5×105 CFU/mL in Mueller-Hinton broth.

  • Dosing: Expose the cultures to the test compounds at concentrations corresponding to 1x, 4x, and 8x their respective MICs.

  • Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Plating & Counting: Serially dilute the aliquots in sterile saline and plate on agar. Incubate for 24 hours and perform colony counts.

  • Analysis: Plot log10 CFU/mL versus time. A bactericidal effect is defined as a ≥3 log10 decrease in CFU/mL from the initial inoculum.

Workflow Synthesis Compound Library (Fluorinated & Non-Fluorinated) Target Target-Level Validation (Cell-Free) Synthesis->Target Cellular Cellular-Level Validation (In Vitro) Synthesis->Cellular Gyrase DNA Gyrase / Topo IV Supercoiling Assay (IC50) Target->Gyrase MIC Broth Microdilution (MIC Determination) Cellular->MIC TimeKill Time-Kill Kinetics (Bactericidal Rate) Cellular->TimeKill Analysis SAR Correlation & Lead Selection Gyrase->Analysis MIC->Analysis TimeKill->Analysis

Figure 2: Comprehensive validation workflow for comparing antibacterial quinolone/quinolinamine derivatives.

Conclusion

The transition from non-fluorinated to fluorinated quinolones marked a watershed moment in antibacterial drug design, fundamentally driven by the C6-fluorine's ability to stabilize the topoisomerase-DNA cleavage complex and enhance cellular penetration[1][4]. However, the landscape is cyclical; as resistance to fluoroquinolones rises via target site mutations, modern non-fluorinated quinolones (NFQs) are re-emerging as powerful alternatives by utilizing alternative binding modalities that bypass classical resistance mechanisms[3][7].

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 7-Bromo-8-fluoroquinolin-3-amine

As a novel halogenated quinoline derivative, 7-Bromo-8-fluoroquinolin-3-amine requires meticulous handling and disposal protocols to ensure personnel safety and environmental compliance. This guide synthesizes best pract...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel halogenated quinoline derivative, 7-Bromo-8-fluoroquinolin-3-amine requires meticulous handling and disposal protocols to ensure personnel safety and environmental compliance. This guide synthesizes best practices from regulatory standards and safety data for analogous chemical structures to provide a comprehensive framework for its management as a hazardous waste stream. The procedures outlined are designed to be self-validating, grounding every step in established safety principles and regulatory requirements.

Hazard Assessment and Precautionary Measures

Given its structure as a halogenated aromatic amine, 7-Bromo-8-fluoroquinolin-3-amine must be handled as a hazardous substance. Data from structurally similar compounds, such as 7-Bromoquinoline and other bromo-isomers, indicate a consistent hazard profile.[1][2][3][4]

Inferred Hazard Profile:

  • Health Hazards: The compound is expected to cause skin and serious eye irritation.[1][5] It may also cause respiratory irritation upon inhalation of dust or aerosols.[1][5] Analogous compounds are classified as harmful if swallowed, in contact with skin, or inhaled.[4]

  • Environmental Hazards: It is imperative that this compound is not released into the environment.[1][6] Many quinoline derivatives are known to be toxic to aquatic life with long-lasting effects.[7]

Quantitative Hazard Data Summary

The following table summarizes the GHS classification for a representative surrogate, 7-Bromoquinoline, which should be used as a conservative guideline for handling 7-Bromo-8-fluoroquinolin-3-amine.[5]

Hazard CategoryGHS ClassificationHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.
Specific Target Organ ToxicityCategory 3 (Respiratory)H335: May cause respiratory irritation.
Mandatory Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense against exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers determine the appropriate PPE for each hazard.[8]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA 29 CFR 1910.133.[9] This is critical to prevent contact with a substance classified as a serious eye irritant.[5]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a laboratory coat.[7][9] Contaminated clothing must be removed and washed before reuse.[1]

  • Respiratory Protection: All handling of solid material or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][7] If a fume hood is not available, a NIOSH-approved respirator is required.[8][9]

  • Engineering Controls: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[6]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. 7-Bromo-8-fluoroquinolin-3-amine and materials contaminated with it are classified as Hazardous Halogenated Organic Waste . This classification is crucial for regulatory compliance and dictates the final disposal method.

The Principle of Segregation: The segregation of halogenated from non-halogenated waste streams is a critical step in laboratory waste management.[10][11] Co-mingling a halogenated compound like 7-Bromo-8-fluoroquinolin-3-amine with non-halogenated solvents forces the entire mixture to be treated as halogenated waste, significantly increasing disposal costs.[10] Furthermore, never mix incompatible wastes; for this compound, avoid strong oxidizing agents.[3][12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste generated from work with 7-Bromo-8-fluoroquinolin-3-amine.

G cluster_waste_type 1. Identify Waste Type cluster_collection 2. Segregated Collection start Waste Generation (7-Bromo-8-fluoroquinolin-3-amine) solid Solid Waste (Pure compound, contaminated solids) start->solid liquid Liquid Waste (Solutions, first rinsate) start->liquid contaminated Contaminated Labware/PPE (Gloves, weigh paper, etc.) start->contaminated solid_container Collect in Labeled 'Halogenated Solid Waste' Container solid->solid_container liquid_container Collect in Labeled 'Halogenated Liquid Waste' Container liquid->liquid_container contaminated->solid_container storage 3. Store in Secondary Containment in Satellite Accumulation Area solid_container->storage liquid_container->storage pickup 4. Request Pickup by EH&S for Final Disposal storage->pickup

Caption: Waste segregation and disposal workflow.

Step-by-Step Disposal Protocol

This protocol must be followed to ensure safe and compliant disposal.

Step 3.1: Container Preparation and Labeling
  • Select an Appropriate Container: Choose a container that is in good condition, chemically compatible with the waste, and has a tightly sealing screw cap.[12][13] Your institution's Environmental Health & Safety (EH&S) department may provide approved containers.[14]

  • Pre-Label the Container: A hazardous waste tag must be affixed to the container before the first drop of waste is added.[13][14] The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name(s) of all constituents, including solvents and water. Do not use abbreviations or chemical formulas.[14]

    • The approximate percentages of each constituent.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).[11]

Step 3.2: Collection of Solid Waste
  • Transfer: Carefully transfer any unneeded solid 7-Bromo-8-fluoroquinolin-3-amine into the designated "Halogenated Solid Waste" container.

  • Minimize Dust: Perform transfers in a chemical fume hood to minimize dust generation and inhalation risk.[5][7]

  • Contaminated Materials: Any items contaminated with the solid compound, such as weigh boats, filter paper, or gloves, must also be placed in the solid waste container.[7]

Step 3.3: Collection of Liquid Waste
  • Transfer: Pour solutions containing 7-Bromo-8-fluoroquinolin-3-amine into the designated "Halogenated Liquid Waste" container.

  • Avoid Mixing: Do not mix this waste stream with non-halogenated waste.[11][13]

  • Container Fullness: Fill containers no more than 90% full to allow for vapor expansion and prevent spills.

Step 3.4: Decontamination and Disposal of Associated Materials
  • Glassware: The first rinse of chemically contaminated glassware must be collected and disposed of as hazardous waste.[12][14] Subsequent rinses may be eligible for drain disposal, provided they meet local pH requirements (typically between 5.5 and 11.0) and contain no other hazardous materials.[14][15]

  • Empty Stock Containers: A thoroughly empty container with only trivial residue can be disposed of in the regular trash after being triple-rinsed (collecting the first rinse as hazardous waste) and having the label completely defaced or removed.[12]

Step 3.5: Waste Storage and Accumulation
  • Secure Closure: Always keep hazardous waste containers tightly closed except when actively adding waste.[12][14] If using a funnel, it must be removed and the container capped immediately after use.[14]

  • Secondary Containment: All liquid hazardous waste containers must be stored in a chemically resistant secondary containment bin or tray to contain potential leaks.[12][14]

  • Location: Store waste in a designated Satellite Accumulation Area within the laboratory. The waste must be under the control of laboratory personnel and not in public areas like hallways.[14]

Step 3.6: Arranging for Final Disposal
  • Schedule Pickup: Once a waste container is full, or before accumulation time limits are reached (check with your institution), arrange for a pickup from your EH&S department.[14][16]

  • Final Disposal: The ultimate disposal of the waste must be conducted through an approved hazardous waste disposal facility, which typically uses high-temperature incineration to neutralize the compound.[1][7]

Emergency Procedures

Spill Management
  • Evacuate and Alert: Alert personnel in the immediate area.

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[9]

  • Collect: Sweep or scoop the absorbed material and any contaminated debris into a suitable container for disposal as hazardous waste.[6]

  • Decontaminate: Clean the spill area thoroughly.

Exposure Response
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[1][6]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][6]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[1][4]

References

  • University of California San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. EH&S. [Link]

  • Stanford University. Chemical Waste Disposal. Environmental Health & Safety. [Link]

  • American Chemical Society. Hazardous Waste & Disposal Considerations. [Link]

  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet - 1-Bromoisoquinolin-3-ylamine. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Environmental Health and Safety. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Quinoline. [Link]

  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Occupational Safety and Health Administration. 1910.1200 - Hazard Communication. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • Organic Chemistry Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • Temple University. Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. [Link]

  • Occupational Safety and Health Administration. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • U.S. Environmental Protection Agency. (2023, May 26). Update on Chemicals Removal at the Refinery on St. Croix. [Link]

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